1-(4-Hydroxyphenylazo)-2-naphthol
Description
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCMIQSRZVLDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14934-27-1 | |
| Record name | 1-(4-Hydroxyphenylazo)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014934271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-HYDROXYPHENYLAZO)-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2BST3D58N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenylazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the azo dye, 1-(4-Hydroxyphenylazo)-2-naphthol. The document details the synthetic pathway, experimental protocols, and the analytical techniques used to verify the structure and purity of the compound. All quantitative data are summarized for clarity, and key processes are visualized through diagrams.
Introduction
This compound is an azo dye characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] Its molecular formula is C₁₆H₁₂N₂O₂.[1] The extended conjugation in its structure is responsible for its characteristic color. Azo dyes are a significant class of organic compounds with wide-ranging applications in the textile industry, as pigments, and in biological research.[1][2] The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, involving diazotization and an azo coupling reaction.
Synthesis of this compound
The synthesis is a two-step process:
-
Diazotization of 4-Aminophenol (B1666318): 4-Aminophenol is converted to a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1]
-
Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.[1]
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Aminophenol
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a conical flask, dissolve 1.20 g of 4-aminophenol in a mixture of 12 cm³ of concentrated hydrochloric acid and 45 cm³ of water. Stir until the 4-aminophenol is completely dissolved.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 cm³ of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-aminophenol solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
After the addition is complete, continue stirring for an additional 2-3 minutes. The resulting solution contains the 4-hydroxybenzenediazonium ion and should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve 1.44 g of 2-naphthol in 30 cm³ of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution.
-
A colored precipitate of this compound should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude product by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
Characterization of this compound
Characterization Workflow
Caption: Workflow for Characterization.
Data Presentation
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 264.28 g/mol | [2] |
| Appearance | Reddish-brown powdery solid | [3] |
| Melting Point | 240–242 °C | [4] |
| UV-Vis (λmax in EtOH) | 485 nm | [5] |
| FT-IR (cm⁻¹) | ~3450 (O-H), ~1600 (N=N), ~1500 (C=C) | [5] |
| Mass Spec (Exact Mass) | 264.089877630 g/mol | [2] |
Experimental Protocols for Characterization
4.2.1. UV-Visible Spectroscopy
-
Instrument: A standard UV-Vis spectrophotometer.
-
Procedure: A dilute solution of the purified this compound is prepared in ethanol. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: An FT-IR spectrometer.
-
Procedure: A small amount of the dry, purified product is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The FT-IR spectrum is recorded, and the characteristic absorption bands for the functional groups (O-H, N=N, aromatic C=C) are identified.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Procedure: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm the molecular structure.
4.2.4. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, preferably a high-resolution instrument (e.g., ESI-TOF or Orbitrap).
-
Procedure: A solution of the sample is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
This guide has provided a detailed protocol for the synthesis of this compound and the analytical methods for its characterization. The procedures outlined are robust and can be readily implemented in a laboratory setting. The characterization data provides a clear benchmark for researchers working with this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxyphenylazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenylazo)-2-naphthol is an azo dye characterized by its vibrant color and a molecular structure featuring two hydroxyl groups that influence its chemical behavior. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams. This document serves as a critical resource for professionals in research, chemical synthesis, and drug development who work with azo dyes and related chromophoric systems.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its application in dyeing, pigment formulation, and biochemical research.[1][2][3]
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | [3] |
| CAS Number | 14934-27-1 | [4] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][3][4] |
| Molecular Weight | 264.28 g/mol | [3] |
| Exact Mass | 264.089877630 g/mol | [1] |
| Appearance | Reddish-brown powdery solid | |
| Melting Point | 240–242°C | |
| UV-Vis λmax (in Ethanol) | 485 nm | [2] |
| Solubility | Limited solubility in water; moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); soluble in alkaline aqueous solutions. | [2] |
Spectral Characteristics
The spectral profile of this compound is fundamental to its identification and quantification.
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to its functional groups. Key absorption bands are typically observed at:
-
UV-Visible (UV-Vis) Spectroscopy : In ethanol (B145695), the compound shows a maximum absorption (λmax) at approximately 485 nm, which is responsible for its intense color.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated aromatic system. The position of this peak is sensitive to solvent polarity and pH, a phenomenon known as solvatochromism.[2]
Azo-Hydrazone Tautomerism
A critical physicochemical property of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the azo form and the hydrazone form.[5][6] This equilibrium is influenced by factors such as the solvent, temperature, and pH. The hydrazone form is often more stable and contributes significantly to the compound's color and chemical reactivity.[5]
Caption: Azo-Hydrazone tautomeric equilibrium in this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis via Diazonium Coupling
The standard synthesis is a two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[1][2]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Diazotization of 4-Aminophenol :
-
Dissolve 4-aminophenol in a solution of hydrochloric acid and water.
-
Cool the solution to between 0 and 5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. This reaction forms the unstable 4-hydroxybenzenediazonium salt intermediate.[2]
-
-
Azo Coupling Reaction :
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide (B78521) solution to form the nucleophilic naphtholate anion.
-
Cool this alkaline solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.[2]
-
A brick-red precipitate of this compound will form immediately. The reaction is typically maintained at an alkaline pH (10-12) to facilitate the coupling.[2]
-
-
Isolation and Purification :
-
Allow the reaction to complete over 15-30 minutes.
-
Collect the solid product by suction filtration.
-
Wash the precipitate thoroughly with cold distilled water to remove unreacted salts.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Characterization Workflow
Caption: Logical workflow for the physicochemical characterization of the compound.
Protocol for pKa Determination by Potentiometric Titration
-
Preparation :
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture, such as ethanol-water, to a known concentration (e.g., 0.01 M). The use of a co-solvent is necessary due to the limited water solubility.
-
-
Titration :
-
Place a known volume of the dye solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis :
-
Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.
-
Two equivalence points should be visible, corresponding to the neutralization of the two hydroxyl groups.
-
The pKa values can be determined from the half-equivalence points (the pH at which half the volume of titrant required to reach the equivalence point has been added).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points.
-
References
- 1. Buy this compound | 14934-27-1 [smolecule.com]
- 2. This compound (14934-27-1) for sale [vulcanchem.com]
- 3. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
1-(4-Hydroxyphenylazo)-2-naphthol structural analysis and tautomerism
An In-depth Technical Guide on the Structural Analysis and Tautomerism of 1-(4-Hydroxyphenylazo)-2-naphthol
Introduction
This compound is an azo dye characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] Its molecular formula is C₁₆H₁₂N₂O₂.[1] This compound, like many other hydroxyazo dyes, exhibits a fascinating structural phenomenon known as tautomerism, specifically azo-hydrazone tautomerism. This equilibrium between two readily interconvertible isomers, the azo-enol form and the keto-hydrazone form, is crucial as it dictates the molecule's color, solubility, and interactions with other molecules.[2] Understanding and controlling this tautomeric equilibrium is of significant interest to researchers in the fields of materials science, chemistry, and drug development. This guide provides a comprehensive overview of the structural analysis and tautomerism of this compound, including experimental protocols and data analysis.
Azo-Hydrazone Tautomerism
The core of this compound's structural complexity lies in its existence as a mixture of two tautomeric forms in equilibrium: the azo-enol form and the keto-hydrazone form. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH of the medium.[2]
References
solubility of 1-(4-Hydroxyphenylazo)-2-naphthol in organic solvents
An In-depth Technical Guide on the Solubility of 1-(4-Hydroxyphenylazo)-2-naphthol (C.I. Solvent Yellow 14) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Phenylazo)-2-naphthol, commonly known as Sudan I or C.I. Solvent Yellow 14, is a synthetic monoazo dye with the chemical formula C₁₆H₁₂N₂O.[1][2] It appears as a reddish-brown or orange-red crystalline powder.[1] Due to its lipophilic (fat-soluble) nature, Sudan I is characteristically insoluble in water but shows varying degrees of solubility in a range of organic solvents.[1][2][3][4][5][6] This property has led to its use in coloring hydrocarbon solvents, oils, fats, waxes, and various resins.[2][5]
This document provides a comprehensive overview of the , presenting available quantitative and qualitative data. It also outlines a standard experimental protocol for solubility determination and includes a diagram illustrating the metabolic pathway of the compound, which is relevant to its toxicological assessment.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical physicochemical parameter. The data gathered from various sources on the solubility of Sudan I is summarized below.
Quantitative Solubility Data
The following table presents quantitative solubility data for Sudan I in various organic solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 20 | 25 |
| Butyl Acetate | 20 | 30 |
| Methylbenzene (Toluene) | 20 | 80 |
| Ethyl Alcohol (Ethanol) | 20 | 4 |
| Water | 30 | 0.5 |
(Data sourced from Xcolor Pigment[7] and Guidechem[1])
Qualitative Solubility Data
Many sources describe the solubility of Sudan I in qualitative terms, which are summarized in the table below.
| Solvent | Solubility Description |
| Acetone | Soluble, Easily Soluble[1][2][3][4][5][6][8][9] |
| Benzene | Soluble, Easily Soluble[1][2][3][4][5][6][8] |
| Chloroform | Soluble[1] |
| Carbon Disulfide | Soluble[4][8] |
| Ether | Soluble[4][8] |
| Ethanol | Slightly Soluble[1][3][4] |
| DMSO | Slightly Soluble[4][10] |
| Ethyl Acetate | Slightly Soluble[4][10] |
| Oils & Grease | Easily Soluble[1][3][4] |
| Mineral Oil | Easily Soluble[1][3][4] |
| Petroleum Ether | Soluble[8] |
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of Sudan I were not extensively documented in the surveyed literature, a standard and widely accepted methodology is the Isothermal Equilibrium Shake-Flask Method . This method is used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
General Protocol: Isothermal Equilibrium Method
-
Preparation : An excess amount of the solid solute (Sudan I) is added to a known volume of the organic solvent in a sealed container, typically a glass flask. This ensures that a saturated solution is formed.
-
Equilibration : The flask is agitated (e.g., in a mechanical shaker or stirrer) in a constant-temperature bath for a prolonged period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a fine-pore membrane filter (e.g., 0.45 µm PTFE) to remove all particulate matter.
-
Quantification : A precise volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved solute is then determined using a suitable analytical technique.
-
UV-Visible Spectrophotometry : A common method for colored compounds like Sudan I. A calibration curve is first generated using standard solutions of known concentrations. The absorbance of the saturated solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated from the calibration curve. The λmax for Sudan I is approximately 480 nm in methanol.[1]
-
High-Performance Liquid Chromatography (HPLC) : Provides high sensitivity and selectivity. The saturated solution is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to that of known standards.[11]
-
Gravimetric Method : The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is weighed. This method is less common for moderately soluble compounds.
-
-
Calculation : The solubility is expressed in units such as grams per liter (g/L) or moles per liter (mol/L).
Toxicological Relevance: Metabolic Activation Pathway
Sudan I is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans, though evidence in experimental animals is significant.[12] The carcinogenicity is linked to its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process transforms the relatively inert parent dye into reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and potentially initiate cancer.
References
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Factory supply oil soluble yellow C.I. solvent yellow 14 dye [xcwydyes.com]
- 4. chembk.com [chembk.com]
- 5. Sudan I CAS#: 842-07-9 [m.chemicalbook.com]
- 6. Sudan I | 842-07-9 [chemicalbook.com]
- 7. Solvent yellow 14|CAS NO.842-07-9 [xcolorpigment.com]
- 8. scent.vn [scent.vn]
- 9. Solvent Yellow 14/Oil Orange G CAS NO.842-07-9 for Shoes Cream Floor Wax Smoke Dye Coating factory and suppliers | HE DYE [pldyes.com]
- 10. lookchem.com [lookchem.com]
- 11. 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sudan I - Wikipedia [en.wikipedia.org]
1-(4-Hydroxyphenylazo)-2-naphthol CAS number and chemical identifiers
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Hydroxyphenylazo)-2-naphthol, a prominent member of the azo dye family. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, synthesis, and potential biological activities.
Chemical Identifiers and Physicochemical Properties
This compound is a synthetic organic compound characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group to a 2-naphthol (B1666908) moiety. This structure is responsible for its characteristic color and chemical reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 14934-27-1 |
| IUPAC Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol |
| Chemical Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| PubChem CID | 167212 |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O |
| InChI | InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H |
| InChIKey | VFCMIQSRZVLDRW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 240–242 °C |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water. |
| UV-Vis (λmax) | 485 nm (in ethanol) |
| Infrared (IR) Spectroscopy | 3450 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (N=N stretch), 1500 cm⁻¹ (aromatic C=C stretch) |
Experimental Protocols
The synthesis of this compound is a classic example of a diazotization and azo coupling reaction.
Synthesis of this compound
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization of 4-Aminophenol:
-
Dissolve a specific molar equivalent of 4-aminophenol in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminophenol solution while maintaining the temperature between 0-5 °C. Continuous stirring is crucial during this step to ensure the formation of the diazonium salt.
-
-
Preparation of the Coupling Agent:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold solution of 2-naphthol with vigorous stirring.
-
A brightly colored precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for a short period to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Biological Activity
While specific quantitative biological data for this compound is limited in the reviewed literature, related azo-naphthol compounds have demonstrated antimicrobial properties. For instance, studies on similar structures have reported antibacterial and antifungal activities.
It is important to note that the biological activity of azo compounds can be influenced by their substituents. Research on related compounds suggests that the presence of the azo group is a key contributor to their antimicrobial effects. For example, 1-(1-Phenylazo)-2-naphthol has shown inhibitory activity against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 200 μg/mL[1]. Another related compound, 1-(4-methylphenylazo)-2-naphthol, has demonstrated significant antibacterial activity against various strains[2].
Currently, there is no specific information available regarding the involvement of this compound in any particular signaling pathways. Further research is required to elucidate its mechanism of action and potential therapeutic applications.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow of this compound.
Chemical Classification
This diagram shows the classification of this compound based on its chemical structure.
Caption: Classification of this compound.
References
Thermal Stability and Degradation of 1-(4-Hydroxyphenylazo)-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the azo dye 1-(4-Hydroxyphenylazo)-2-naphthol, also known as Sudan Orange G. The information presented herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical parameter.
Introduction
This compound is a synthetic azo dye belonging to the Sudan family of colorants. Its molecular structure, characterized by an azo bridge (-N=N-) connecting a hydroxyphenyl group and a naphthol group, is responsible for its distinct orange-red hue. Beyond its traditional use as a colorant, the potential for azo compounds in various advanced applications necessitates a thorough understanding of their thermal properties. Thermal degradation can impact the efficacy, safety, and stability of materials and formulations containing this dye. This guide details the thermal decomposition characteristics, degradation pathways, and relevant experimental protocols for the analysis of this compound.
Thermal Stability Analysis
The thermal stability of this compound is primarily assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide quantitative data on the temperature ranges of decomposition, mass loss, and associated thermal events.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal decomposition parameters for this compound based on available literature.
| Parameter | Value | Analytical Technique | Reference |
| Thermal Decomposition Range | 200 - 500 °C | TGA | [1] |
| Peak Decomposition Temperature (Tpeak) | 331.2 °C | DTG | [1] |
| Rate of Mass Loss at Tpeak | 22.5 %/min | DTG | [1] |
| Melting Point | 195 °C | - | [1] |
TGA: Thermogravimetric Analysis; DTG: Derivative Thermogravimetry
Thermal Degradation Pathway
The thermal degradation of azobenzene (B91143) dyes, including this compound, is initiated by the cleavage of the azo bond, which is the most thermally labile part of the molecule.[1][2][3] The process proceeds through the formation of free radicals, followed by their subsequent decomposition into smaller, more volatile fragments.
The primary degradation mechanism involves the homolytic cleavage of the C-N and N=N bonds of the azo group, leading to the evolution of nitrogen gas and the formation of a 4-hydroxyphenyl radical and a 2-naphthol (B1666908) radical.[1][2] These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of smaller aromatic and aliphatic compounds.
Below is a diagram illustrating the proposed primary thermal degradation pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following sections outline standardized protocols for TGA/DTA and Pyrolysis-GC-MS.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
This protocol describes the simultaneous measurement of mass loss and thermal events.
Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is required.
Experimental Parameters:
| Parameter | Value | Rationale |
| Sample Mass | 5 - 10 mg | Ensures uniform heat distribution and detectable mass changes. |
| Crucible | Alumina or Platinum | Inert materials that do not react with the sample or its degradation products. |
| Atmosphere | Nitrogen (or other inert gas) | To study thermal decomposition without oxidative effects. |
| Flow Rate | 20 - 50 mL/min | Maintains an inert environment and removes volatile degradation products. |
| Heating Rate | 10 °C/min | A standard heating rate for comparative studies. Other rates can be used for kinetic analysis. |
| Temperature Range | Ambient to 800 °C | To ensure complete decomposition of the sample. |
Procedure:
-
Accurately weigh the sample into the crucible.
-
Place the sample and a reference crucible (usually empty) into the analyzer.
-
Purge the furnace with the inert gas for a sufficient time to remove any residual air.
-
Initiate the heating program and record the mass change (TGA) and differential temperature/heat flow (DTA/DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss percentages.
The following diagram illustrates the experimental workflow for TGA/DTA.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is designed to identify the volatile and semi-volatile products of thermal degradation.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
Experimental Parameters:
| Parameter | Value | Rationale |
| Sample Mass | 0.1 - 1.0 mg | A small sample size is required for efficient and rapid pyrolysis. |
| Pyrolysis Temperature | 300 - 800 °C (or isothermal at Tpeak) | To investigate the degradation products at different stages of decomposition. |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms) | To separate a wide range of aromatic and aliphatic compounds. |
| Carrier Gas | Helium | Inert gas for chromatographic separation. |
| GC Oven Program | Ramped from low to high temperature (e.g., 40 to 300 °C) | To elute and separate the pyrolysis products based on their boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra for library matching. |
Procedure:
-
Place a small, accurately weighed sample into a pyrolysis sample tube.
-
Insert the sample tube into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature.
-
The volatile degradation products are swept by the carrier gas into the GC column for separation.
-
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
The logical workflow for Py-GC-MS analysis is depicted below.
Conclusion
This technical guide has summarized the key aspects of the thermal stability and degradation of this compound. The provided quantitative data, degradation pathway, and experimental protocols offer a solid foundation for researchers and professionals working with this compound. Understanding the thermal behavior is essential for ensuring the stability, safety, and performance of products and formulations containing this azo dye, particularly in applications involving elevated temperatures. Further research focusing on the detailed identification of all degradation products and the kinetics of decomposition would provide an even more complete understanding of the thermal properties of this molecule.
References
A Technical Guide to the Historical Applications of Sudan Dyes in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sudan dyes, a family of fat-soluble azo dyes, represent a cornerstone in the historical and ongoing visualization of lipids in biological tissues.[1] Their ability to selectively stain neutral lipids and other lipophilic structures has been instrumental in advancing our understanding of cellular metabolism, the pathogenesis of diseases, and the impact of therapeutic agents. This technical guide provides an in-depth exploration of the history, chemical properties, and detailed methodologies of Sudan dyes in scientific research, with a particular focus on their foundational applications in histology and cytology.
The journey of Sudan dyes in scientific research began in the late 19th and early 20th centuries, a period marked by the rapid development of synthetic dyes for biological staining. The challenge of visualizing lipids, which are largely unstained by common aqueous dyes, led to the exploration of fat-soluble compounds, also known as lysochromes.[1][2] The introduction of Sudan III in 1896 by Daddi was a landmark achievement, being the first synthetic fat-soluble dye successfully used for histological lipid staining.[1] This was soon followed by the development of Sudan IV in 1901 by Michaelis, which offered a more intense red coloration.[1] A significant advancement came with the introduction of Oil Red O in 1926 by French, providing an even deeper red stain that gained widespread use.[1] The development of Sudan Black B in 1935 by Lison and Dagnelie further expanded the lipid staining repertoire, offering a stark black contrast and the ability to stain a broader range of lipids, including phospholipids (B1166683).[1]
The staining mechanism of Sudan dyes is a physical process of differential solubility rather than a chemical reaction.[1][3] These lysochromes are more soluble in the lipids within a tissue sample than in their solvent, causing them to partition into and accumulate in lipid-rich structures, thereby rendering them visible.[1][4]
Chemical and Physical Properties of Common Sudan Dyes
The Sudan dyes are all synthetic azo dyes, characterized by the presence of one or more azo groups (-N=N-).[1] Their lipophilicity, which is central to their staining mechanism, is conferred by their aromatic ring structures.[1] The key properties of the most commonly used Sudan dyes are summarized in the table below.
| Property | Sudan III | Sudan IV | Sudan Black B |
| IUPAC Name | 1-{[4-(Phenyldiazenyl)phenyl]diazenyl}naphthalen-2-ol[3] | 1-[{2-Methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl]naphthalen-2-ol[5] | 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine (SSB-II)[6][7] |
| Synonyms | C.I. 26100, Solvent Red 23, Sudan Red BK, Fat Ponceau G[3] | C.I. 26105, Solvent Red 24, Scarlet Red[5][8] | C.I. 26150, Solvent Black 3, Fat Black HB[9] |
| CAS Number | 85-86-9[3] | 85-83-6[5] | 4197-25-5 |
| Chemical Formula | C₂₂H₁₆N₄O[3] | C₂₄H₂₀N₄O[1][8] | C₂₉H₂₄N₆[1][9] |
| Molecular Weight | 352.39 g/mol [3] | 380.45 g/mol [1] | 456.54 g/mol [1] |
| Appearance | Reddish-brown crystalline powder[3] | Reddish-brown crystals[5] | Dark brown to black powder[10] |
| Melting Point | 199 °C[11] | 199 °C[5] | 120-124 °C[10] |
| Absorption Max (nm) | 507-510 | 520 (in ethanol)[1] | 596-605 (in ethanol)[1] |
| Color of Stain | Orange-Red | Scarlet-Red[1] | Blue-Black[1] |
| Primary Targets | Neutral fats (Triglycerides)[1][3] | Triglycerides[1] | Neutral fats, phospholipids, sterols[1] |
Experimental Protocols
The successful application of Sudan dyes in histology is contingent upon the use of appropriate protocols. As these dyes are lipid-soluble, it is imperative to avoid organic solvents that could extract the lipids from the tissue during processing. Consequently, frozen sections are the specimen type of choice.
Sudan III Staining for Neutral Fats
This protocol is designed for the visualization of neutral triglycerides in frozen tissue sections.
Reagents:
-
Sudan III stock solution (Saturated solution in 99% isopropanol)
-
Mayer's Hematoxylin (B73222)
-
Aqueous mounting medium (e.g., Glycerol jelly)
Procedure:
-
Cut frozen sections at a thickness of 8-10 µm and mount them on slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Briefly rinse with 70% ethanol.[1]
-
Stain with a freshly prepared and filtered working Sudan III solution (6 parts stock solution to 4 parts distilled water) for 10-30 minutes.[1]
-
Differentiate briefly in 70% ethanol to remove excess stain.[1][12]
-
Wash thoroughly with running tap water.
-
Counterstain the nuclei with Mayer's hematoxylin for 2-5 minutes.
-
Rinse with tap water to develop the blue nuclear color.
-
Mount the coverslip using an aqueous mounting medium.
Sudan IV Staining for Lipids
This protocol is a modification for a more intense red staining of lipids.
Reagents:
-
Sudan IV solution (0.5 g in 100 mL of 70% ethanol, allow to set for 2-3 days)[13]
-
70% Ethanol
-
50% Ethanol
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Place frozen sections on a clean glass slide.
-
Rinse in 70% ethyl alcohol.[13]
-
Stain with the Sudan IV solution for 1 minute.[13]
-
Rinse in 50% ethyl alcohol until the excess dye is removed (approximately 5 seconds).[13]
-
Rinse in two changes of distilled water.[13]
-
Stain the nuclei with Mayer's hematoxylin for 3 minutes.[13]
-
Rinse with tap water.
-
Mount with an aqueous mounting medium.
Sudan Black B Staining for General Lipids
Sudan Black B is a versatile stain for a wide range of lipids, including phospholipids and sterols.
Reagents:
-
Sudan Black B solution (0.7 g in 100 mL of propylene (B89431) glycol, heated to 100°C, filtered, and cooled)[14]
-
100% Propylene glycol
-
85% Propylene glycol
-
Nuclear Fast Red or Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections at 8-10 µm and fix in 10% neutral buffered formalin.
-
Wash with distilled water.
-
Place slides in 100% propylene glycol for 5 minutes.[1]
-
Stain in the Sudan Black B solution for 7 minutes with agitation.[1][14]
-
Rinse thoroughly in distilled water.[14]
-
Counterstain with Nuclear Fast Red for 3 minutes or Mayer's Hematoxylin.[14]
-
Wash in tap water and rinse in distilled water.[14]
-
Mount with an aqueous mounting medium.[14]
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the staining mechanism and a typical workflow for Sudan dye staining.
References
- 1. benchchem.com [benchchem.com]
- 2. stainsfile.com [stainsfile.com]
- 3. benchchem.com [benchchem.com]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. Sudan IV - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sudan Black B: chemical structure and histochemistry of the blue main components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. stainsfile.com [stainsfile.com]
- 10. interchim.fr [interchim.fr]
- 11. scribd.com [scribd.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. biognost.com [biognost.com]
- 14. microbenotes.com [microbenotes.com]
An In-Depth Technical Guide to the Toxicological Profile and Carcinogenicity of Sudan I
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sudan I (1-phenylazo-2-naphthol) is a synthetic, oil-soluble azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans due to limited evidence in humans but sufficient evidence in experimental animals.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenicity of Sudan I, with a focus on its metabolic activation, genotoxicity, and carcinogenic effects observed in animal studies. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in tabular format for ease of reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of toxicity and the methodologies used for its assessment.
Toxicological Profile
The toxicity of Sudan I is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to genotoxicity and cytotoxicity.
Metabolism and Metabolic Activation
Sudan I undergoes extensive metabolism, primarily in the liver, through two main pathways: oxidative metabolism by cytochrome P450 (CYP) enzymes and co-oxidation by peroxidases.[3][4]
-
Cytochrome P450-Mediated Oxidation: In the liver, Sudan I is metabolized by CYP enzymes, predominantly CYP1A1 and to a lesser extent CYP3A4.[4] This process generates both detoxification products, such as C-hydroxylated derivatives, and a highly reactive electrophile, the benzenediazonium (B1195382) ion (BDI).[4] The BDI is capable of forming covalent adducts with DNA, a critical step in the initiation of carcinogenesis.[4]
-
Peroxidase-Mediated Co-oxidation: In tissues with low CYP activity but high levels of peroxidases, such as the urinary bladder, peroxidase-mediated co-oxidation is a significant activation pathway.[4] This pathway leads to the formation of Sudan I radicals, which can also bind to DNA and form adducts.[4]
The reductive cleavage of the azo bond in Sudan I can also occur, leading to the formation of aniline (B41778) and 1-amino-2-naphthol.[5]
Genotoxicity
Sudan I has been shown to be genotoxic in various in vitro and in vivo test systems. Its genotoxicity is primarily attributed to the formation of DNA adducts by its reactive metabolites.
-
DNA Adduct Formation: The benzenediazonium ion generated from CYP-mediated metabolism of Sudan I can react with DNA bases, primarily guanine, to form adducts such as 8-(phenylazo)guanine.[6] Peroxidase-mediated activation can lead to the formation of other DNA adducts.[6] These adducts can lead to mutations if not repaired.
-
Mutagenicity: Sudan I has tested positive in the Ames test (bacterial reverse mutation assay) with metabolic activation, indicating its potential to induce gene mutations.[7]
-
Clastogenicity: In vivo studies have shown that Sudan I can induce chromosomal damage, as evidenced by an increase in micronucleated cells in the bone marrow of rats.[2]
-
DNA Strand Breaks and Oxidative Damage: In vitro studies using the comet assay have demonstrated that Sudan I can induce DNA strand breaks in human hepatoma (HepG2) cells.[8] Furthermore, Sudan I has been shown to induce oxidative DNA damage, likely through the generation of reactive oxygen species (ROS).[8]
Cytotoxicity
At higher concentrations, Sudan I can exhibit cytotoxic effects. Studies in HepG2 cells have shown that exposure to Sudan I can lead to a dose-dependent increase in cell death.[8]
Carcinogenicity
The carcinogenicity of Sudan I has been demonstrated in animal bioassays, with the liver and urinary bladder being the primary target organs.
Animal Carcinogenicity Studies
Long-term carcinogenicity studies in rodents have provided clear evidence of the carcinogenic potential of Sudan I. A key study was conducted by the National Toxicology Program (NTP).[1]
-
Rats: In a 103-week feeding study, Sudan I was shown to be carcinogenic in male and female F344/N rats, causing a significant dose-dependent increase in the incidence of neoplastic nodules of the liver.[1]
-
Mice: In the same NTP study, Sudan I was not found to be carcinogenic for B6C3F1 mice of either sex under the conditions of the bioassay.[1] However, other studies have reported the induction of liver and bladder tumors in mice following subcutaneous administration or bladder implantation of Sudan I.[1]
IARC Classification
The International Agency for Research on Cancer (IARC) has classified Sudan I as a Group 3 carcinogen: "not classifiable as to its carcinogenicity to humans."[1][2] This classification is based on limited or inadequate evidence in humans and sufficient evidence of carcinogenicity in experimental animals.[1][2]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicology and carcinogenicity of Sudan I.
Table 1: Acute and Sub-chronic Toxicity of Sudan I
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >10,000 mg/kg | [6] |
| NOAEL (14-day) | Mouse | Oral | 1,200 mg/kg |
Table 2: Carcinogenicity of Sudan I in a 103-Week Feed Study in F344/N Rats
| Sex | Dose (ppm) | Incidence of Neoplastic Nodules of the Liver | p-value | Reference |
| Male | 0 (Control) | 5/50 | - | [1] |
| 250 | 10/50 | Not significant | [1] | |
| 500 | 30/50 | <0.001 | [1] | |
| Female | 0 (Control) | 2/50 | - | [1] |
| 250 | 3/49 | Not significant | [1] | |
| 500 | 10/48 | 0.011 | [1] |
Table 3: Carcinogenicity of Sudan I in a 103-Week Feed Study in B6C3F1 Mice
| Sex | Dose (ppm) | Incidence of Tumors | Conclusion | Reference |
| Male | 0, 500, 1000 | No significant increase | Not carcinogenic | [1] |
| Female | 0, 500, 1000 | No significant increase | Not carcinogenic | [1] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle: The tester strains have mutations in the histidine operon, rendering them unable to synthesize histidine (His-). They are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). Mutagens will cause a reversion to the His+ phenotype, allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) is used to simulate mammalian metabolism.
-
Procedure: a. The bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in molten top agar (B569324). b. The mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours. d. The number of revertant colonies (his+ revertants) is counted.
-
Data Analysis: A dose-related increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., HepG2 cells).
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.[3]
In Vivo Carcinogenicity Bioassay in Rodents
This long-term study evaluates the carcinogenic potential of a substance following chronic exposure in two rodent species.
Principle: Animals are exposed to the test substance for a major portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a concurrent control group.
Methodology:
-
Test Animals: Typically, F344/N rats and B6C3F1 mice are used.[1]
-
Dose Selection: At least three dose levels plus a control group are used. The highest dose should be the maximum tolerated dose (MTD), which causes some toxicity but not significant mortality.
-
Administration: The route of administration should be relevant to human exposure (e.g., oral in feed or by gavage, dermal, inhalation).
-
Duration: The study duration is typically 104 weeks for rats and mice.[1]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic examination.
-
Data Analysis: The incidence of tumors in each treatment group is statistically compared to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathways of Sudan I.
References
- 1. Carcinogenesis Bioassay of C.I. Solvent Yellow 14 (CAS No. 842-07-9) in F344/N Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.ucsf.edu [search.library.ucsf.edu]
- 3. Screening Assessment for the Challenge - Canada.ca [canada.ca]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. NTP technical report on the toxicology and carcinogenesis studies of Stoddard Solvent IIC (Cas No. 64742-88-7) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Request for Information, 46 Chemicals Under Consideration for Possible Listing Via The Authoritative Bodies Mechanisms - OEHHA [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol, an azo dye, through the diazotization of p-aminophenol followed by a coupling reaction with 2-naphthol (B1666908). This document provides comprehensive experimental protocols, quantitative data, and visual diagrams of the synthesis pathway and workflow.
Introduction
This compound is a notable azo dye, characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol moiety. The synthesis is a classic example of an electrophilic aromatic substitution reaction, involving two key stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with an activated aromatic substrate. The presence of hydroxyl groups in its structure enhances its solubility and reactivity, making it a subject of interest in various fields, including the dyeing industry and biological research.[1]
Reaction Mechanism and Synthesis Pathway
The synthesis of this compound proceeds via a two-step mechanism:
-
Diazotization of p-Aminophenol: p-Aminophenol is treated with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This reaction converts the primary amino group into a highly reactive diazonium salt, the 4-hydroxybenzenediazonium (B98636) ion.[2]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to an alkaline solution of 2-naphthol. The electron-rich 2-naphthol acts as a nucleophile, and an electrophilic aromatic substitution occurs, typically at the C1 position of the naphthol ring, leading to the formation of the azo compound, this compound, which precipitates from the solution as a colored solid.[2]
The overall chemical transformation is depicted in the following diagram:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| p-Aminophenol | C₆H₇NO | 109.13 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| 2-Naphthol | C₁₀H₈O | 144.17 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 |
| Distilled Water | H₂O | 18.02 |
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL conical flask, dissolve 1.20 g of p-aminophenol in a mixture of 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid. Stir until the p-aminophenol is completely dissolved.[2]
-
Cool the solution to below 5°C in an ice-water bath. Some p-aminophenol may precipitate out upon cooling.[2]
-
In a separate beaker, prepare a solution of 0.70 g of sodium nitrite in 5 cm³ of water.[2]
-
Slowly add the sodium nitrite solution dropwise to the cold p-aminophenol solution while maintaining the temperature between 0 and 5°C and stirring continuously. This will form a pale, slightly turbid solution of the diazonium salt.[2]
Part B: Preparation of the 2-Naphthol Solution
-
In a 150 cm³ conical flask, dissolve 1.44 g of 2-naphthol in 30 cm³ of a 10% aqueous sodium hydroxide solution.[2]
-
Stir the mixture until the 2-naphthol is completely dissolved.
-
Cool this solution in an ice-water bath.[2]
Part C: Azo Coupling and Product Isolation
-
Slowly, and with efficient stirring, add the cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution from Part B.[2]
-
A brick-red precipitate of this compound will form immediately.[2]
-
Continue to stir the mixture in the ice bath for 5-10 minutes to ensure the reaction is complete.[2]
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold distilled water.
-
Dry the product on the funnel by maintaining suction for several minutes. The product can be further air-dried.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 264.28 g/mol | [1][3] |
| Appearance | Reddish-brown powdery solid | [4] |
| Melting Point | 190-191 °C | [4][5] |
| Yield | 97% | [4] |
| UV-Vis (λmax) | 448 nm | [4] |
| IR (cm⁻¹) | 3114-3218 (O-H), 3001 (Ar C-H), 1542 (N=N) | [4][5] |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.25 (s, 1H, OH), 8.56 (s, 1H, OH), 6.98-8.26 (m, 10H, Ar-H) | [4][5] |
Note: Spectroscopic data is for the closely related compound 4-(2-Hydroxyphenylazo)-1-naphthol, as detailed data for the target compound was not available in the cited literature.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound via the diazotization of p-aminophenol and subsequent coupling with 2-naphthol. The detailed experimental protocol, along with the summarized quantitative data and visual representations of the reaction pathway and workflow, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The synthesis is a robust and high-yielding procedure for obtaining this important azo dye.
References
- 1. Buy this compound | 14934-27-1 [smolecule.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Coupling Reaction Mechanism for Azo Dye Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind azo dye formation: the coupling reaction. Azo dyes, characterized by the presence of an azo group (–N=N–) connecting two aromatic rings, represent the largest and most versatile class of synthetic colorants.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, with wide-ranging applications in textiles, printing, analytical reagents, and pharmaceuticals.[2][3][4] This document details the underlying chemical principles, experimental protocols, and critical parameters governing this important reaction.
The Core Mechanism: A Two-Stage Process
The formation of azo dyes occurs through a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic compound.[2][5]
Stage 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6][7] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[8][9]
The reaction is performed at low temperatures, typically 0-5 °C, because diazonium salts are unstable at higher temperatures and can decompose, evolving nitrogen gas.[8] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[8]
The mechanism of diazotization involves the following key steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).[4][8]
-
Electrophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the nitrosonium ion.[4]
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomeric shift occur to form a diazohydroxide.[6]
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated and subsequently eliminated as a water molecule, yielding the resonance-stabilized aryldiazonium ion.[4][6]
Stage 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile and reacts with an activated aromatic compound, the coupling component.[3][10][11] The diazonium ion is a weak electrophile, so the coupling component must be a strongly activated, electron-rich aromatic compound, such as a phenol (B47542), an aromatic amine, or a naphthol.[10][11][12]
The substitution typically occurs at the para position of the activating group on the coupling component.[10][11] If the para position is already occupied, the coupling occurs at an ortho position, though at a slower rate.[10] The product of this reaction is a brightly colored azo compound, a consequence of the extended conjugated system formed by the two aromatic rings linked by the azo group.[10]
Critical Reaction Parameter: The Role of pH
The pH of the reaction medium is a critical factor in the azo coupling reaction.[11] The optimal pH depends on the nature of the coupling component.
-
Coupling with Phenols: The reaction is carried out in a mildly alkaline medium (pH 9-10). In these conditions, the phenol is deprotonated to form the more strongly activating phenoxide ion, which enhances the electron density of the aromatic ring and facilitates the attack by the weakly electrophilic diazonium ion.[12][13]
-
Coupling with Anilines: The reaction is performed in a mildly acidic medium (pH 4-5).[12][13] This is a compromise: a lower pH is needed to maintain a sufficient concentration of the diazonium salt (which is unstable in alkaline conditions), but the pH must be high enough to ensure that the aniline (B41778) is present as the free amine, which is the activated form.[12] If the pH is too acidic, the amine will be protonated to form an anilinium ion, which deactivates the ring to electrophilic substitution.[13]
| Coupling Component | Optimal pH Range | Rationale |
| Phenols / Naphthols | 9 - 10 (Mildly Alkaline) | To form the highly activated phenoxide/naphthoxide ion.[12][13] |
| Aromatic Amines | 4 - 5 (Mildly Acidic) | A balance to prevent diazonium salt decomposition and avoid protonating the amine, which would deactivate it.[12][13] |
Experimental Protocols
The synthesis of azo dyes is a common laboratory procedure. Below are detailed protocols for the synthesis of a representative azo dye, Methyl Orange.
Synthesis of Methyl Orange
Methyl orange is synthesized by the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.[14][15]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Sulfanilic acid | 173.19 | 5.0 g | 0.029 |
| Sodium carbonate (anhydrous) | 105.99 | 2.0 g | 0.019 |
| Sodium nitrite | 69.00 | 2.0 g | 0.029 |
| N,N-dimethylaniline | 121.18 | 3.0 mL (2.9 g) | 0.024 |
| Concentrated HCl | 36.46 | 7.0 mL | - |
| Sodium hydroxide (B78521) (10% soln) | 40.00 | ~40 mL | - |
| Sodium chloride | 58.44 | 30 g | - |
| Water | 18.02 | As required | - |
Protocol:
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, dissolve 5 g of sulfanilic acid and 2 g of anhydrous sodium carbonate in 100 mL of water. Gentle warming may be required to achieve a clear solution.[14][15]
-
Cool the solution to room temperature and add 2 g of sodium nitrite, stirring until it dissolves completely.[14][15]
-
Cool this solution in an ice bath to below 5 °C.[8]
-
In a separate beaker, prepare a solution of 4 mL of concentrated HCl in 25 mL of water.[14]
-
Slowly, and with constant stirring, add the cold HCl solution to the sulfanilic acid solution, ensuring the temperature remains below 5 °C. A fine precipitate of the diazonium salt should form. This suspension should be used immediately in the next step.[14]
Part B: Coupling with N,N-dimethylaniline
-
In a small flask, prepare a solution of 3 mL of N,N-dimethylaniline in 15 mL of water and 3 mL of concentrated HCl.[14]
-
Cool the N,N-dimethylaniline solution in an ice bath.
-
Slowly and with continuous stirring, add the cold N,N-dimethylaniline solution to the diazonium salt suspension from Part A. The mixture should turn a reddish color.[14]
-
Continue stirring in the ice bath for 10-15 minutes.
-
Slowly add approximately 40 mL of a 10% sodium hydroxide solution until the mixture becomes alkaline (check with pH paper). The color will change from red to a bright orange as the sodium salt of methyl orange precipitates.[14]
Part C: Isolation and Purification
-
Heat the reaction mixture to 50-60 °C and add 30 g of sodium chloride to salt out the product.[14]
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.[14]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.[14]
-
The crude product can be purified by recrystallization from hot water.[16]
Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and confirm the presence of the extended chromophore. | An intense absorption band in the visible region (e.g., ~460-520 nm for methyl orange, depending on pH).[17] |
| FT-IR Spectroscopy | To identify key functional groups. | Characteristic peaks for the azo group (-N=N-) stretch (around 1575-1640 cm⁻¹), as well as vibrations from the aromatic rings and other substituents. |
| ¹H-NMR Spectroscopy | To elucidate the chemical structure by showing the chemical environment of protons. | Signals corresponding to the aromatic protons on both rings, showing characteristic splitting patterns and chemical shifts.[17] |
| Elemental Analysis | To determine the elemental composition (C, H, N, S, etc.) of the synthesized compound. | The experimentally determined percentages should match the calculated values for the expected molecular formula. |
Conclusion
The coupling reaction for azo dye formation is a robust and versatile synthetic tool that proceeds via a well-understood electrophilic aromatic substitution mechanism. The two-stage process of diazotization followed by azo coupling allows for the creation of a vast array of colored compounds by systematically varying the amine and coupling components. Critical control over reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis and application of these vital chemical compounds.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Azo Coupling [organic-chemistry.org]
- 12. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemistry-online.com [chemistry-online.com]
- 15. gcwgandhinagar.com [gcwgandhinagar.com]
- 16. benchchem.com [benchchem.com]
- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Metal-Chelating Properties of 1-(4-Hydroxyphenylazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenylazo)-2-naphthol, a well-known azo dye also referred to as Sudan I or in its sulfonated form as Calmagite, possesses significant metal-chelating properties. This technical guide provides a comprehensive overview of these properties, including its synthesis, coordination chemistry, and the experimental methodologies used to characterize its metal complexes. Quantitative data on stoichiometry and stability constants with various metal ions are summarized, offering valuable insights for researchers in chemistry, biology, and pharmacology. This document aims to serve as a foundational resource for leveraging the metal-chelating capabilities of this compound in diverse research and development applications, from analytical chemistry to drug design.
Introduction
This compound (Figure 1) is a diazo compound characterized by the presence of an azo group (-N=N-) bridging a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] The molecule's structure, featuring hydroxyl and azo groups, imparts the ability to form stable complexes with a variety of metal ions. This chelation potential has led to its use as a complexometric indicator and has spurred interest in its biological activities, including potential therapeutic applications related to metal ion modulation.[2][3] Understanding the specifics of its interactions with different metals is crucial for harnessing its full potential.
Figure 1. Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step diazotization-coupling reaction.[1]
Experimental Protocol: Synthesis
-
Diazotization of 4-Aminophenol (B1666318):
-
Dissolve 4-aminophenol in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. This reaction forms the diazonium salt.[1]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 2-naphthol in an alkaline solution, typically aqueous sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
The precipitate can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.[1]
-
Synthesis workflow for this compound.
Metal Chelation Properties
The chelation capability of this compound arises from the lone pair of electrons on the azo nitrogen atoms and the deprotonation of the hydroxyl groups, which can then coordinate with a metal ion.
Stoichiometry of Metal Complexes
The stoichiometry of the metal complexes of this compound has been investigated for several metal ions. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). For instance, with iron(III), both 1:1 and 1:2 complexes have been synthesized.[4]
Table 1: Stoichiometry of Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Reference |
| Iron (Fe³⁺) | 1:1 and 1:2 | [4] |
Stability Constants
The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand. While comprehensive data for this compound is limited, the stability constants for its sulfonated derivative, Calmagite, with magnesium and calcium have been reported. These values provide a strong indication of the chelation strength.
Table 2: Logarithm of Stability Constants (log K) of Calmagite-Metal Complexes
| Metal Ion | log K |
| Magnesium (Mg²⁺) | ~8.1 |
| Calcium (Ca²⁺) | ~6.1 |
Experimental Determination of Chelation Properties
Several experimental techniques can be employed to characterize the metal-chelating properties of this compound.
Spectrophotometric Methods
Spectrophotometric titrations are widely used to determine the stoichiometry and stability constants of colored complexes.
In this method, the concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. The absorbance of the complex is measured at its λmax. A plot of absorbance versus the mole ratio of ligand to metal will show two intersecting lines, with the intersection point indicating the stoichiometry of the complex.[5]
Job's method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.[6]
Experimental Protocol: Spectrophotometric Determination of Stoichiometry (Job's Method)
-
Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., FeCl₃) in a suitable solvent (e.g., ethanol).
-
Prepare a Series of Solutions: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant. The total molar concentration of metal plus ligand will be the same in each solution.
-
Measure Absorbance: Determine the λmax of the metal-ligand complex. Measure the absorbance of each solution at this λmax.
-
Plot the Data: Plot the absorbance as a function of the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[6]
Workflow for Job's method of continuous variation.
Potentiometric Titrations
Potentiometric titrations can also be used to determine the stability constants of metal complexes. This method involves monitoring the change in the potential of an ion-selective electrode as a solution of the ligand is titrated with a metal ion solution, or vice versa.
Biological Implications and Future Directions
The ability of this compound and its derivatives to chelate metal ions has implications for their biological activity. Metal ions play crucial roles in numerous physiological and pathological processes. Chelating agents can modulate the concentration of these ions, potentially leading to therapeutic effects.[7] For instance, the chelation of iron could be relevant in conditions of iron overload.
While specific signaling pathways directly modulated by the chelation activity of this compound are not yet well-elucidated, the interaction of its metal complexes with biological macromolecules is an active area of research.[2] Future studies should focus on:
-
Determining the stability constants of this compound with a broader range of biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺).
-
Investigating the effects of its metal complexes on cellular signaling pathways, particularly those known to be influenced by metal ion concentrations.
-
Exploring its potential as a scaffold for the development of new therapeutic agents that target metal-dependent biological processes.
Logical relationship of metal chelation and biological effects.
Conclusion
This compound is a versatile molecule with pronounced metal-chelating properties. This guide has detailed its synthesis, the stoichiometry of its metal complexes, and the experimental methods used for their characterization. While there is a need for more extensive quantitative data on its binding affinities with a wider array of metal ions, the existing information provides a solid foundation for further research. The potential biological implications of its metal chelation capabilities make it a compound of interest for scientists in various disciplines, including drug development.
References
- 1. Buy this compound | 14934-27-1 [smolecule.com]
- 2. asdlib.org [asdlib.org]
- 3. This compound (14934-27-1) for sale [vulcanchem.com]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Industrial Applications of 1-(4-Hydroxyphenylazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial applications, physicochemical properties, synthesis, and potential biological activities of the azo dye, 1-(4-Hydroxyphenylazo)-2-naphthol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in materials science, analytical chemistry, and drug development.
Core Industrial Applications
This compound is a versatile synthetic organic compound with a range of industrial uses, primarily stemming from its intense color and chemical reactivity. Its applications span several sectors, including textiles, coatings, and analytical chemistry.
-
Dyeing Industry : The most prominent application of this compound is as a dye for textiles.[1] Its vibrant color and stability make it suitable for coloring various fibers. The presence of a hydroxyl group enhances its solubility and reactivity compared to other azo compounds, which is advantageous in dyeing processes.[1]
-
Pigments for Paints and Coatings : This compound also serves as a pigment in the formulation of paints and coatings, imparting color and opacity to these materials.[1]
-
Metal Ion Indication : this compound and its derivatives can act as indicators for the complexometric titration of metal ions. These compounds form colored complexes with metal ions, and the color change at the endpoint of the titration allows for the quantification of the metal ions.
-
pH Indication : Azo dyes, including this compound, can function as pH indicators due to color changes associated with shifts in their dissociation equilibrium in response to varying pH levels.[2][3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key data is summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | [1][4] |
| Synonyms | 1-((4-Hydroxyphenyl)azo)-2-naphthalenol, 4'-OH-Sudan I | [4] |
| CAS Number | 14934-27-1 | [1][4] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][4] |
| Molecular Weight | 264.28 g/mol | [1][4] |
| Appearance | Reddish-brown powdery solid | [5] |
| Melting Point | 240–242 °C | [6] |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water. | [6] |
Spectroscopic Data
| Spectroscopy | Wavelength/Wavenumber | Description | Reference |
| UV-Vis (λmax) | 485 nm (in ethanol) | Shifts bathochromically in basic media. | [6] |
| UV-Vis (λmax) | 448.00 nm | Unmetalized dye. | [5] |
| Infrared (IR) | 3450 cm⁻¹ | O-H stretch | [6] |
| Infrared (IR) | 1600 cm⁻¹ | N=N stretch | [6] |
| Infrared (IR) | 1500 cm⁻¹ | Aromatic C=C | [6] |
| Mass Spectrometry | m/z 264 | Molecular ion peak | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below.
Synthesis of this compound
The synthesis of this azo dye is typically achieved through a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[1][7]
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
Step 1: Diazotization of 4-aminophenol
-
Dissolve 1.20 g of 4-aminophenol in a mixture of 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid in a conical flask. Stir until the 4-aminophenol is completely dissolved.[7]
-
Cool the solution in an ice-bath to 0-5 °C. Some 4-aminophenol may precipitate.[7]
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 cm³ of water.[7]
-
Slowly add the sodium nitrite solution to the cooled 4-aminophenol solution with continuous stirring, maintaining the temperature at 0-5 °C.[7]
-
Stir the mixture for an additional 2-3 minutes to ensure the completion of the diazotization reaction, forming the 4-hydroxybenzenediazonium (B98636) ion solution.[7]
Step 2: Azo Coupling with 2-naphthol
-
Prepare an alkaline solution of 2-naphthol by dissolving 1.44 g of 2-naphthol in 30 cm³ of ~10% aqueous sodium hydroxide solution in a conical flask.[7]
-
Cool this solution in an ice-water bath.[7]
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with efficient stirring. The reaction mixture should be kept in an ice-water bath.[7]
-
Continue stirring the mixture at 0 °C for 5-10 minutes to ensure the coupling reaction is complete.[7] A brightly colored precipitate of this compound will form.
-
Filter the product by suction filtration and wash the solid with a small amount of cold water.[7]
-
Dry the product. It can be recrystallized from water if further purification is needed.[7]
Dyeing Protocol for Cotton Fabric
The following is a general procedure for dyeing cotton fabric with this compound, which is an azoic dye. This process involves the in-situ formation of the dye within the fibers.[8]
Materials:
-
Cotton fabric
-
This compound (or its components: a naphthol and a diazo salt)
-
Sodium hydroxide (Caustic Soda)
-
Turkey Red Oil (optional, as a dispersing agent)
-
A suitable diazo component (e.g., a fast color salt)
-
Water
Procedure:
-
Naphtholation (Impregnation):
-
Prepare the Naphthol bath. For example, paste 2g of the naphthol component with a small amount of Turkey Red Oil.[9] Add 250 mL of boiling water and 1/4 teaspoon of caustic soda flakes, then dilute to 1 liter with cold water.[9]
-
Immerse the cotton fabric in the Naphthol bath and agitate gently for 2-3 minutes to ensure even penetration.[9]
-
Remove the fabric and squeeze out the excess solution.
-
-
Intermediate Rinsing:
-
Briefly rinse the naphtholated fabric in a cold water bath containing a small amount of caustic soda.[9] This step helps to remove excess naphthol from the surface.
-
-
Development (Coupling):
-
Post-Treatment:
-
Rinse the dyed fabric thoroughly in cold water.[9]
-
Soap the fabric at a boil to remove any loosely adhering surface dye and to stabilize the color.
-
Finally, rinse the fabric again and dry.
-
Potential Biological and Analytical Applications
Beyond its traditional use as a colorant, this compound and its derivatives are subjects of research for various biological and analytical applications.
Antimicrobial Activity
Azo compounds have been investigated for their antimicrobial properties. For instance, a study on 1-(1-Phenylazo)-2-naphthol, a structurally similar compound, showed inhibitory effects against Staphylococcus aureus and Escherichia coli.[10][11] The minimum inhibitory concentration (MIC) for this compound was estimated to be 200 μg/mL.[10] Another study on 1-(4-Methylphenylazo)-2-naphthol demonstrated high activity against several bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.[12] The presence of the azo group was found to contribute significantly to the antibacterial activity.[12]
Anticancer Potential
While direct studies on the anticancer activity of this compound are limited, various derivatives of naphthols and azo compounds have been explored for their cytotoxic effects against cancer cell lines. For example, certain naphthoquinone derivatives have shown promising anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.[12] The mechanism of action for some of these compounds involves the generation of reactive oxygen species and inhibition of key enzymes in cancer progression.
Chelation and Metal Ion Sensing
The structure of this compound, with its hydroxyl and azo groups, allows it to act as a chelating agent for metal ions. This property is the basis for its use as an indicator in complexometric titrations. The formation of metal complexes often results in a distinct color change, enabling the visual detection of the titration's endpoint. Metal complex dyes, including those derived from this compound, have wide applications, particularly in the textile industry for dyeing wool and synthetic polyamides with metal complexes of chromium(III) and cobalt(III).[5]
Safety and Handling
As with all chemical compounds, proper safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated area or under a fume hood. Direct contact with the skin should be avoided, and the use of personal protective equipment, such as gloves and safety glasses, is recommended. Chemical waste should be disposed of according to institutional and local regulations.[7]
This technical guide provides a summary of the current knowledge on the industrial applications of this compound. Further research into its biological activities and the development of more detailed application protocols will undoubtedly expand its utility in various scientific and industrial fields.
References
- 1. Buy this compound | 14934-27-1 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. modernscientificpress.com [modernscientificpress.com]
- 6. This compound (14934-27-1) for sale [vulcanchem.com]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. scribd.com [scribd.com]
- 9. Naphtol & Diazo | Dyeman [dyeman.com]
- 10. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 11. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Staining of Neutral Triglycerides with Sudan I Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan I is a lysochrome (fat-soluble) diazo dye utilized in histology for the visualization of neutral lipids, particularly triglycerides, and lipoproteins.[1][2] The principle of Sudan staining is a physical process rather than a chemical reaction.[2] The dye exhibits greater solubility in the lipids present within a tissue sample than in its solvent.[2] This differential solubility causes the dye to move from the staining solution into intracellular lipid droplets, coloring them an intense orange-red.[2] This technique is valuable for identifying lipid accumulation in various tissues, which can be indicative of either normal physiological processes or pathological conditions such as steatosis (fatty liver disease).[2][3][4]
Safety Precaution: It is critical to note that Sudan I is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and must be handled with appropriate safety measures, including wearing protective clothing.[1][2]
Principle of Staining
The staining mechanism of Sudan I is based on the "like dissolves like" principle. The non-ionic, hydrophobic dye molecules partition from their less-favored solvent environment into the lipophilic substances within the tissue.[2] This results in the physical coloration of lipid-rich structures. Because this method relies on the physical presence of lipids, it is essential to use frozen tissue sections, as the alcohols and clearing agents (like xylene) used in routine paraffin (B1166041) embedding will dissolve the lipids, leading to a false-negative result.[5][6]
Applications in Research and Drug Development
-
Metabolic Research: To visualize and qualitatively assess the accumulation of triglycerides in cells and tissues, such as identifying fatty changes in the liver.[3][4]
-
Neuroscience: For staining the lipid-rich myelin sheaths of nerves.[3]
-
Cell Biology: To observe the distribution and morphology of intracellular lipid droplets.[2]
-
Diagnostics: The Sudan stain test is often used to determine the level of fecal fat to screen for steatorrhea (fat malabsorption).[3][7]
Quantitative Data Summary
While Sudan I staining is primarily a qualitative method, the protocol involves several quantifiable parameters critical for reproducibility. The following table summarizes these key experimental details.
| Parameter | Value/Range | Notes |
| Tissue Section Type | Frozen Sections | Essential to preserve lipids which are dissolved by solvents in paraffin processing.[5][6] |
| Section Thickness | 8-10 µm | Standard thickness for cryosectioning to ensure adequate tissue morphology and staining.[2][6] |
| Fixation | 10% Neutral Buffered Formalin | Formalin fixation preserves tissue structure without dissolving most lipids.[2][6] |
| Fixation Time | 5-10 minutes | A brief fixation is sufficient for frozen sections.[2] |
| Staining Incubation Time | 10-30 minutes | The optimal time can vary based on tissue type and lipid content.[2] |
| Differentiation Solvent | 70% Ethanol (B145695) | Used briefly to remove excess, non-specifically bound dye.[2] |
| Counterstain | Mayer's Hematoxylin (B73222) | Optional step to visualize cell nuclei for anatomical context.[8] |
| Counterstaining Time | 2-5 minutes | Standard time for nuclear counterstaining.[8] |
Experimental Protocol
This protocol is adapted from established methods for Sudan dyes, which share the same staining principle.[2]
I. Reagents and Materials
-
Sudan I powder
-
70% Ethanol
-
Acetone (B3395972) (for Herxheimer's solution, optional)
-
Distilled water
-
10% Neutral Buffered Formalin
-
Mayer's Hematoxylin (optional, for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Cryostat
-
Microscope slides
-
Coplin jars or staining dishes
-
Whatman No. 2 filter paper
-
Light microscope
II. Preparation of Staining Solution
Two common preparations for Sudan dyes are provided. The solution must be filtered immediately before use to remove any precipitate.[2]
-
A. Saturated 70% Ethanol Solution:
-
B. Herxheimer's Sudan I Solution (Acetone-Ethanol):
III. Staining Procedure
-
Tissue Preparation: Cut frozen sections of formalin-fixed tissue at a thickness of 8-10 µm using a cryostat.[2] Mount the sections on microscope slides.
-
Fixation: If using fresh frozen tissue, fix the sections in 10% neutral buffered formalin for 5-10 minutes.[2]
-
Washing: Briefly rinse the sections in distilled water.[2]
-
Dehydration: Briefly rinse the sections in 70% ethanol.[2] This step helps in the transition to the alcoholic dye solution.
-
Staining: Immerse the slides in the filtered Sudan I staining solution within a sealed Coplin jar for 10-30 minutes at room temperature.[2]
-
Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain.[2] This step should be performed quickly to prevent the destaining of lipids.
-
Washing: Wash the sections thoroughly in distilled water.[2]
-
Counterstaining (Optional):
-
Mounting: Mount the coverslip using an aqueous mounting medium like glycerin jelly.[1]
IV. Expected Results
Workflow Visualization
The following diagram illustrates the key steps in the Sudan I staining protocol for triglycerides.
Caption: Workflow for staining triglycerides using Sudan I dye.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. What Is The Sudan Test Used For? Detect Lipids Fast In Food, Medical, And Lab Settings - Kintek Detection [kintekdetection.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Sudan stain - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: 1-(4-Hydroxyphenylazo)-2-naphthol as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol, also known by the trivial names Magneson I or Azo Violet, is a synthetic azo dye recognized for its utility as a pH indicator in strongly alkaline conditions. Its distinct color transition at a high pH range makes it a specialized tool for specific types of acid-base titrations where conventional indicators are unsuitable. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in a laboratory setting.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is essential for its proper application.
| Property | Value | Reference |
| Chemical Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol | [1][2] |
| Synonyms | Azo Violet, Magneson I | [3][4] |
| CAS Number | 14934-27-1 | [1][2] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 264.28 g/mol | [1][2] |
| Appearance | Red to violet crystalline powder | |
| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and dilute alkali solutions. | [4] |
| pH Indicator Range | pH 11.0 - 13.0 | [3][5] |
| Color Change | Yellow (acidic form) to Violet (basic form) | [3][5] |
Principle of Operation as a pH Indicator
Like most pH indicators, this compound is a weak acid where the undissociated form and its conjugate base exhibit different colors. The color change is attributed to a structural rearrangement of the molecule upon the loss of a proton in an alkaline medium. This alters the electronic conjugation within the molecule, thereby changing the wavelength of light it absorbs and reflects. The equilibrium governing this transition can be represented as:
HIn (Yellow) ⇌ H⁺ + In⁻ (Violet)
The distinct color change occurs within a specific pH range, which is centered around the pKa value of the indicator.
Caption: General mechanism of this compound as a pH indicator.
Applications in Titrimetry
The high pH transition range of this compound makes it particularly suitable for titrations where the equivalence point is expected to be in the strongly alkaline region.
Titration of Very Weak Acids with Strong Bases
This is the primary application for Azo Violet. When a very weak acid is titrated with a strong base, the salt formed at the equivalence point hydrolyzes to produce a significant concentration of hydroxide (B78521) ions, resulting in a high pH.
Examples of suitable analytes:
-
Phenols and substituted phenols
-
Boric acid (in the presence of a polyol to increase its acidic strength)
-
Certain organic amines and salts of weak bases
Limitations
-
Not suitable for most common titrations: Due to its high pH transition range, it is not appropriate for strong acid-strong base, weak acid-strong base (with moderately weak acids like acetic acid), or strong acid-weak base titrations, as the equivalence points for these reactions fall outside its working range.[6][7]
-
Potential for interference: The presence of high concentrations of salts may slightly affect the indicator's pKa and the sharpness of the color change. Additionally, its known interaction with certain metal ions, such as magnesium, to form colored complexes could interfere with the endpoint determination in relevant samples.[3]
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Volumetric flask (100 mL)
-
Beaker
-
Glass stirring rod
Procedure:
-
Weigh 0.1 g of this compound powder and transfer it to a 100 mL beaker.
-
Add approximately 70 mL of ethanol to the beaker.
-
Stir the mixture with a glass rod to dissolve the powder. Gentle warming in a water bath may be required to facilitate dissolution.
-
If the powder does not fully dissolve, add a few drops of 0.1 M NaOH solution dropwise while stirring until a clear solution is obtained.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of ethanol and add the rinsings to the volumetric flask.
-
Make up the volume to the 100 mL mark with ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the indicator solution in a tightly sealed, amber glass bottle, away from direct sunlight.
Caption: Workflow for the preparation of the indicator solution.
General Protocol for the Titration of a Very Weak Acid with a Strong Base
Materials:
-
Analyte solution (a very weak acid of unknown concentration)
-
Standardized strong base titrant (e.g., 0.1 M NaOH)
-
This compound indicator solution
-
Burette (50 mL)
-
Pipette (to measure the analyte)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar (optional)
-
White background (for easy color visualization)
Procedure:
-
Rinse the burette with the standardized strong base titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette a known volume of the weak acid analyte into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should be yellow.
-
Place the flask on a white background or a magnetic stirrer with a white top.
-
Begin adding the titrant from the burette to the flask while constantly swirling the flask (or with magnetic stirring).
-
Continue the titration, adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a sharp and permanent color change from yellow to violet.
-
Record the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the weak acid using the standard titration formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Molarity of the acid
-
V₁ = Volume of the acid
-
M₂ = Molarity of the base
-
V₂ = Volume of the base
-
Caption: General experimental workflow for titration using Azo Violet.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the powdered dye and its solutions in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a valuable pH indicator for specialized applications in analytical chemistry, particularly for the titration of very weak acids with strong bases. Its distinct color change in a highly alkaline environment provides a clear endpoint where other common indicators would be ineffective. Proper preparation of the indicator solution and adherence to standard titration techniques will ensure accurate and reliable results. Researchers and professionals in drug development can utilize this indicator for the quantitative analysis of specific acidic functional groups in molecules that exhibit very low acidity.
References
- 1. Buy this compound | 14934-27-1 [smolecule.com]
- 2. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azo violet - Wikipedia [en.wikipedia.org]
- 4. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-(4-Hydroxyphenylazo)-2-naphthol Staining Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol is a synthetic azo dye belonging to the Sudan dye family. Structurally characterized by an azo group (-N=N-) linking a 4-hydroxyphenyl group to a 2-naphthol (B1666908) moiety, this compound exhibits strong chromogenic properties.[1] Its molecular structure allows for significant hydrogen bonding and affinity for proteins and other biomolecules, suggesting its utility in biological staining applications.[1] While specific, validated protocols for its use as a primary stain in histopathology are not widely documented, its properties are analogous to other lysochrome azo dyes, such as Oil Red O, which are extensively used for the demonstration of lipids.
These application notes provide a generalized protocol for the preparation and use of a this compound staining solution for the potential visualization of intracellular lipids in frozen tissue sections and cultured cells. The provided methodologies are based on established principles for azo dye staining.
Physicochemical and Spectral Data
Quantitative data for this compound is summarized below. This information is critical for the preparation of staining solutions and for any subsequent quantitative analysis of staining intensity.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Reddish-brown powder | |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone); Soluble in ethanol. | [1] |
| Absorption Maximum (λmax) | 450-550 nm (in solution) |
Experimental Protocols
I. Preparation of Staining Solutions
This protocol outlines the preparation of stock and working solutions of this compound. Due to its solubility characteristics, a stock solution in a non-aqueous solvent is recommended.
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Isopropanol (B130326)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter or filter paper
A. Stock Solution (e.g., 0.5% w/v)
-
Weigh 0.5 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask or glass bottle.
-
Add 100 mL of 100% isopropanol.
-
Stir the mixture overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.
B. Working Staining Solution
-
Prepare the working solution fresh before each use.
-
Slowly add 6 parts of the stock solution to 4 parts of distilled water while stirring. For example, mix 30 mL of the 0.5% stock solution with 20 mL of distilled water.
-
Allow the solution to stand for 10-15 minutes.
-
Filter the working solution immediately before use to prevent the precipitation of the dye onto the tissue.
II. Staining Protocol for Frozen Tissue Sections (Lipid Demonstration)
This protocol is adapted from standard methods for Oil Red O staining and is suitable for the demonstration of neutral lipids in frozen tissue sections. Paraffin-embedded tissues are not suitable as the processing steps involving organic solvents will remove lipids.
Materials:
-
Frozen tissue sections (8-10 µm thick) on glass slides
-
10% Formalin or 4% Paraformaldehyde for fixation
-
60% Isopropanol
-
This compound working solution
-
Mayer's Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Fixation: Fix air-dried frozen sections in 10% formalin for 10-15 minutes.
-
Washing: Rinse the slides gently in running tap water for 1-2 minutes, followed by a brief rinse in distilled water.
-
Pre-treatment: Immerse the slides in 60% isopropanol for 3-5 minutes. This step helps in the subsequent even uptake of the oil-soluble dye.
-
Staining: Stain the sections with the freshly prepared and filtered this compound working solution for 15-20 minutes in a sealed container to prevent evaporation.
-
Differentiation: Briefly rinse the slides in 60% isopropanol (a few dips) to remove excess stain. This step should be monitored microscopically to ensure that only the lipid droplets retain the color.
-
Washing: Wash thoroughly with distilled water.
-
Counterstaining (Optional): Lightly stain the nuclei with Mayer's Hematoxylin for 30-60 seconds.
-
Bluing: If counterstained with hematoxylin, "blue" the nuclei by washing in running tap water for 2-5 minutes.
-
Mounting: Coverslip the sections using an aqueous mounting medium.
Expected Results:
-
Lipid Droplets: Red to Orange-Red
-
Nuclei: Blue (if counterstained)
Diagrams
Synthesis of this compound
The synthesis of the dye is a two-step process involving diazotization followed by an azo coupling reaction.[1]
References
Application of 1-(4-Hydroxyphenylazo)-2-naphthol in Detecting Fecal Fat
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol, commonly known as Sudan III, is a fat-soluble diazo dye used extensively in microscopy for the staining of lipids, triglycerides, and lipoproteins.[1] Its primary clinical application in gastroenterology and drug development is the detection and semi-quantitative or quantitative assessment of fecal fat, a condition known as steatorrhea.[2] This condition is often indicative of malabsorption syndromes, which can be associated with various gastrointestinal disorders or be a side effect of certain medications. The Sudan III stain provides a simple, rapid, and cost-effective screening method for fecal fat.[1]
The principle of the Sudan III stain lies in its higher solubility in fats than in its solvent.[3] When applied to a fecal sample, the dye selectively partitions into the lipid droplets, coloring them a characteristic orange to red, thus allowing for their microscopic visualization and quantification.[1][4]
Clinical Significance
The detection of excess fecal fat is crucial for:
-
Diagnosing Malabsorption Syndromes: Conditions such as celiac disease, chronic pancreatitis, and cystic fibrosis can lead to steatorrhea.[5]
-
Evaluating Pancreatic Exocrine Insufficiency: An increase in neutral fat can be associated with impaired pancreatic enzyme synthesis or secretion.[6][7]
-
Monitoring Drug Efficacy and Side Effects: Certain medications can affect fat absorption, and monitoring fecal fat can be a relevant endpoint in clinical trials.
Methodologies for Fecal Fat Staining
There are two primary methods for fecal fat analysis using Sudan III stain: the neutral fat stain and the split fat stain.[2]
-
Neutral Fat (Triglycerides) Stain: This method identifies neutral fats (triglycerides) directly.[8] An increase in neutral fat suggests impaired digestion.
-
Split Fat (Fatty Acids) Stain: This procedure involves an initial acidification and heating step to hydrolyze fatty acid soaps into free fatty acids.[8] It allows for the detection of both triglycerides and fatty acids. An increase in split fats is indicative of impaired absorption.[6]
Data Presentation
Diagnostic Accuracy of Sudan III Staining Methods
| Method | Sensitivity | Specificity | Reference |
| Traditional Qualitative/Semi-Quantitative | 76% | 99% | [9][10][11] |
| Improved Quantitative Microscopy | 94% | 95% | [2][9][10][11] |
Correlation of Microscopic Findings with Chemical Analysis
A quantitative approach to Sudan III staining, which involves counting and measuring the size of fat globules, shows a strong correlation with the gold standard 72-hour fecal fat chemical determination.[8][9]
| Microscopic Finding (per high-power field) | Interpretation |
| < 60 neutral fat globules | Normal |
| ≥ 60 neutral fat globules | Presumptive steatorrhea |
| < 100 fatty acid globules | Normal |
Experimental Protocols
Reagent Preparation
Sudan III Staining Solution (Saturated Alcoholic Solution)
-
Daddi's Method: Dissolve 1 gram of Sudan III powder in 100 mL of 70% ethanol (B145695) to create a saturated solution.
-
Herxheimer's Method: Dissolve 0.1 gram of Sudan III in a mixture of 50 mL of 70% ethanol and 50 mL of C.P. acetone.
36% Acetic Acid Solution
-
Mix 9 mL of glacial acetic acid with 16 mL of distilled water.
-
Store at room temperature for up to one year.
Protocol 1: Neutral Fat Stain
This protocol is designed to detect the presence of neutral fats (triglycerides) in a fecal sample.
-
Place a small aliquot (approximately 5 mm in diameter) of a fresh, unpreserved fecal sample on a clean glass microscope slide.
-
Add two drops of 95% ethyl alcohol to the fecal sample on the slide and mix.
-
Add two drops of the prepared Sudan III staining solution to the fecal suspension and mix thoroughly.
-
Place a coverslip over the suspension.
-
Examine the slide under a microscope. Neutral fats will appear as orange or red-colored, refractile globules.
Protocol 2: Split Fat Stain for Fatty Acids
This protocol is used to detect free fatty acids and those liberated from soaps, in addition to neutral fats.
-
Place a small aliquot (approximately 5 mm in diameter) of a fresh, unpreserved fecal sample on a clean glass microscope slide.
-
Add two drops of 95% ethyl alcohol to the fecal sample on the slide and mix.
-
Add two drops of the prepared Sudan III staining solution to the fecal suspension and mix well.
-
Add two drops of 36% acetic acid solution and mix.
-
Gently heat the slide over a small flame or on a preheated hot plate (calibrated to 60°C or slightly higher) until it boils twice.[1] This step hydrolyzes the fatty acid soaps.
-
Immediately place a coverslip on the warm mixture.
-
Examine the slide microscopically while it is still warm. Fatty acids will appear as orange-colored droplets.[4]
Visualizations
Logical Relationship of Fecal Fat Staining
Caption: Logical relationship between fecal fat types and staining methods.
Experimental Workflow for Neutral Fat Staining
Caption: Workflow for the Neutral Fat Staining Protocol.
Experimental Workflow for Split Fat Staining
Caption: Workflow for the Split Fat Staining Protocol.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. bio-optica.it [bio-optica.it]
- 5. Sudan stain of fecal fat: new insight into an old test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A new method of quantitative fecal fat microscopy and its correlation with chemically measured fecal fat output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scribd.com [scribd.com]
- 11. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols: Antimicrobial and Antifungal Studies of 1-(4-Hydroxyphenylazo)-2-naphthol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-(4-hydroxyphenylazo)-2-naphthol and its corresponding metal complexes. The protocols detailed below are based on established methodologies for assessing antimicrobial and antifungal efficacy, offering a practical guide for screening and developing novel therapeutic agents based on azo dye metal chelates.
Synthesis Protocols
The synthesis of this compound and its metal complexes is a two-step process involving the creation of the azo dye ligand followed by its complexation with various metal ions.
Synthesis of this compound Ligand
The synthesis involves the diazotization of 4-aminophenol (B1666318) followed by a coupling reaction with 2-naphthol (B1666908).[1]
Materials:
-
4-aminophenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization of 4-aminophenol:
-
Dissolve 4-aminophenol in a solution of HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. This reaction forms the diazonium salt.[1]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the chilled diazonium salt solution to the 2-naphthol solution with constant stirring.
-
A colored precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified ligand.
-
Dry the purified product in a desiccator.
-
Synthesis of Metal Complexes
The metal complexes are synthesized by reacting the this compound ligand with various metal salts.[2][3]
Materials:
-
This compound ligand
-
Metal salts (e.g., CrCl₃, MnCl₂, FeCl₃, CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the this compound ligand in ethanol, and heat the solution gently.
-
In a separate flask, dissolve the metal salt in ethanol or a water-ethanol mixture.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The pH of the solution may be adjusted using a dilute solution of NaOH or HCl to facilitate complex formation.[4]
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature to allow the precipitation of the metal complex.
-
Filter the solid complex, wash it with ethanol, and then dry it in a vacuum oven.
Antimicrobial and Antifungal Activity Screening Protocols
The following protocols are standard methods for evaluating the antimicrobial and antifungal properties of the synthesized compounds.
Agar (B569324) Disc Diffusion Method (for Bacteria and Fungi)
This method is used to qualitatively assess the antimicrobial and antifungal activity by measuring the zone of inhibition.[2][5]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus aureus)
-
Fungal strains (e.g., Trichophyton rubrum, Candida albicans, Aspergillus flavus)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic (e.g., Chloramphenicol) and antifungal (e.g., Fluconazole) discs
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and spread it evenly over the entire surface of the MHA or SDA plate to create a uniform lawn.
-
Application of Discs:
-
Dissolve the synthesized ligand and metal complexes in DMSO to a known concentration.
-
Impregnate sterile filter paper discs with a specific volume of the test compound solutions.
-
Allow the solvent to evaporate completely.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, on the surface of the inoculated agar plates.
-
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial suspensions (adjusted as in the disc diffusion method)
-
Synthesized compounds and standard drugs
-
Resazurin or other growth indicators (optional)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the appropriate broth.
-
Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The last well should contain only broth and inoculum (positive control), and one well should contain only broth (negative control).
-
-
Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader after adding a growth indicator.
Data Presentation
The following tables summarize the antimicrobial and antifungal activity of this compound (Ligand) and its metal complexes. The data is based on studies of structurally similar compounds.[2][6]
Table 1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound | E. coli | P. aeruginosa | B. cereus | S. aureus |
| Ligand | 12 | 10 | 11 | 13 |
| Cr(III) Complex | 16 | 14 | 15 | 17 |
| Mn(II) Complex | 24 | 20 | 25 | 27 |
| Fe(III) Complex | 20 | 18 | 22 | 24 |
| Chloramphenicol | 27 | 24 | 28 | 30 |
Table 2: Antifungal Activity (Zone of Inhibition in mm)
| Compound | T. rubrum | C. albicans | A. flavus |
| Ligand | 11 | 13 | 12 |
| Cr(III) Complex | 14 | 16 | 15 |
| Mn(II) Complex | 22 | 24 | 23 |
| Fe(III) Complex | 19 | 21 | 20 |
| Fluconazole | 25 | 28 | 26 |
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | E. coli | P. aeruginosa | B. cereus | S. aureus | T. rubrum | C. albicans | A. flavus |
| Ligand | 100 | 125 | 100 | 75 | 125 | 100 | 125 |
| Cr(III) Complex | 50 | 75 | 50 | 50 | 75 | 50 | 75 |
| Mn(II) Complex | 12.5 | 25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| Fe(III) Complex | 25 | 50 | 25 | 25 | 50 | 25 | 50 |
Visualizations
Experimental Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis of the ligand and its metal complexes, followed by antimicrobial and antifungal screening.
Proposed Mechanism of Antimicrobial Action
Caption: A generalized mechanism of antimicrobial action for azo dye-metal complexes.
References
- 1. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of some Metal ions complexes with mixed ligand of azo dye and Metformin and evaluation of its effectiveness on the growth of some pathogenic bacteria clinically isolated and study of its Toxicity on normal and cancerous Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Anticancer Activity of 1-(4-Hydroxyphenylazo)-2-naphthol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-based complexes are a cornerstone of cancer chemotherapy, with platinum-based drugs being prime examples. The quest for novel anticancer agents with improved efficacy and reduced side effects has led to the exploration of various transition metal complexes with organic ligands. Among these, azo dyes like 1-(4-Hydroxyphenylazo)-2-naphthol present a compelling class of ligands due to their versatile coordination chemistry and potential biological activities. When complexed with metal ions such as copper (Cu), nickel (Ni), and cobalt (Co), these azo-naphthol ligands can form stable complexes that exhibit significant anticancer properties.
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the anticancer activity of metal complexes of this compound. Detailed experimental protocols for key assays are provided to guide researchers in this promising area of drug discovery.
Synthesis and Characterization
The synthesis of this compound metal complexes is typically a two-step process involving the synthesis of the ligand followed by its complexation with a metal salt.
Synthesis of this compound (Ligand)
The ligand is synthesized via a diazotization-coupling reaction. 4-aminophenol (B1666318) is diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. This is followed by an azo coupling reaction with 2-naphthol (B1666908) in an alkaline solution.
Synthesis of Metal Complexes
The metal complexes are generally prepared by reacting the this compound ligand with a slight excess of the corresponding metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O) in a suitable solvent like ethanol (B145695) or methanol. The reaction mixture is typically refluxed for several hours, after which the resulting colored precipitate of the metal complex is filtered, washed, and dried.
Characterization of the synthesized ligand and its metal complexes is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Elemental Analysis (C, H, N)
-
Spectroscopic Methods: FT-IR, UV-Vis, ¹H-NMR, and Mass Spectrometry
-
Molar Conductance Measurements
-
Magnetic Susceptibility Measurements
Quantitative Anticancer Activity
The in vitro anticancer activity of this compound metal complexes is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of these compounds. While extensive data for metal complexes of this specific ligand are still emerging, the following table summarizes representative IC₅₀ values for related azo-naphthol and other metal complexes to illustrate their potential.
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) Complex (related azo ligand) | MCF-7 (Breast) | 1.86 ± 0.27 | [1] |
| Ni(II) Complex (related thiosemicarbazone ligand) | K562 (Leukemia), MCF-7 (Breast), DL (Lymphoma) | Potent activity reported | [2] |
| Co(II) Complex (related azo-naphthol ligand) | A549 (Lung) | Less cytotoxic than ligand | |
| Cisplatin (Reference Drug) | A549 (Lung) | Varies | [3] |
Mechanisms of Anticancer Action
The anticancer activity of metal complexes of this compound is believed to be multifactorial, primarily involving the induction of apoptosis and inhibition of cell cycle progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate cancer cells. These metal complexes can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Generation of Reactive Oxygen Species (ROS): The metal center can participate in redox reactions, leading to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, and trigger the apoptotic cascade.
-
Mitochondrial Membrane Depolarization: ROS-induced damage to mitochondria can lead to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Activation of Caspases: Cytochrome c release initiates the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.
-
Regulation of Bcl-2 Family Proteins: These complexes can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thereby shifting the balance towards cell death.
// Nodes Metal_Complex [label="Metal Complex of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)\nDownregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)\nUpregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Metal_Complex -> ROS [label="Induces"]; ROS -> Mitochondria [label="Damages"]; Metal_Complex -> Bcl2 [style=dashed, arrowhead=tee]; Metal_Complex -> Bax [style=dashed, arrowhead=normal]; Bcl2 -> Mitochondria [arrowhead=tee, label="Inhibits"]; Bax -> Mitochondria [arrowhead=normal, label="Promotes"]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } .enddot Caption: Proposed Apoptotic Signaling Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, these metal complexes can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M phase. This prevents the cancer cells from dividing and replicating their DNA, ultimately leading to cell death.
// Nodes Cancer_Cells [label="Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage / Cellular Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Checkpoint_Activation [label="Cell Cycle Checkpoint\nActivation (e.g., G2/M)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Induction [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cancer_Cells -> Treatment; Treatment -> DNA_Damage; DNA_Damage -> Checkpoint_Activation; Checkpoint_Activation -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis_Induction [label="Can lead to"]; } .enddot Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of the anticancer activity of these metal complexes.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compounds (metal complexes) and vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the metal complexes at their IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Metal complexes of this compound represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is straightforward, and they exhibit significant cytotoxic activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through ROS generation and modulation of the Bcl-2 protein family, as well as the induction of cell cycle arrest. The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of these and related metal-based compounds. Future studies should focus on in vivo efficacy, toxicity profiling, and further elucidation of the specific molecular targets to advance these promising candidates towards clinical applications.
References
- 1. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Analytical Methods for the Detection of Sudan Dyes in Food Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of Sudan dyes (I, II, III, and IV) in various food products, particularly spices like chili and curry powder. The illegal adulteration of food with these potentially carcinogenic synthetic dyes necessitates robust and reliable analytical methods for consumer safety.[1][2][3] The following sections detail validated methodologies, including High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) or Photodiode Array (PDA) detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Techniques
The primary methods for the detection and quantification of Sudan dyes in food matrices are chromatographic techniques.[1][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates the different Sudan dyes, allowing for their individual detection and quantification.[4]
-
HPLC with UV-Visible or Photodiode Array Detection (HPLC-UV/Vis or HPLC-PDA): This is a common and cost-effective method for the analysis of Sudan dyes.[1][2] The dyes absorb light in the visible spectrum, and the detector measures this absorbance to identify and quantify the dyes. A PDA detector has the advantage of acquiring the entire UV-Vis spectrum of each peak, which aids in the identification of the compounds.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the confirmation of Sudan dyes due to its high sensitivity and selectivity.[1][6] It couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for the unambiguous identification and quantification of the dyes even at very low concentrations.[7][8]
Quantitative Data Summary
The performance of various analytical methods for the determination of Sudan dyes is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
Table 1: Performance Parameters of HPLC-UV/PDA Methods for Sudan Dyes in Spices
| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Para Red | Reference |
| LOD (mg/kg) | 0.2 - 1.5 | 0.2 - 1.5 | 0.5 - 2.0 | 0.5 - 2.0 | 1.2-5.4 µg/kg | [5][9][10] |
| LOQ (mg/kg) | 0.4 - 3.0 | 0.4 - 3.0 | 1.0 - 4.0 | 1.0 - 4.0 | 4-18 µg/kg | [5][9][10] |
| Recovery (%) | 89 - 100 | 90 - 96 | 93 - 97 | 94 - 98 | 89 - 95 | [10][11] |
| Linearity (r²) | >0.9999 | >0.9999 | >0.9999 | >0.9999 | >0.9999 | [10] |
Table 2: Performance Parameters of LC-MS/MS Methods for Sudan Dyes in Spices
| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Para Red | Reference |
| LOD (µg/kg) | 0.3 - 4.0 | 0.3 - 4.0 | 0.3 - 4.0 | 1.4 - 10 | 3.7 - 6.0 | [12][13] |
| LOQ (µg/kg) | 0.9 - 12.8 | 0.9 - 12.8 | 0.9 - 12.8 | 4.8 - 15.0 | 12.2 - 19.8 | [13][14] |
| Recovery (%) | 83.4 - 112.3 | 83.4 - 112.3 | 83.4 - 112.3 | 83.4 - 112.3 | 83.4 - 112.3 | [13] |
| Precision (RSDr %) | 0.8 - 7.7 | 0.8 - 7.7 | 0.8 - 7.7 | 0.8 - 7.7 | Not Specified | [7] |
| Linearity | 2-50 ng/g | 2-50 ng/g | 2-50 ng/g | 2-50 ng/g | 10-250 ng/g | [13] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and analysis of Sudan dyes in food products.
Sample Preparation: Solvent Extraction
This is a widely used method for extracting lipophilic Sudan dyes from complex food matrices.
Materials:
-
Homogenized food sample (e.g., chili powder, curry powder)
-
Acetonitrile (B52724), HPLC grade[5][11]
-
Acetone, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol (B129727), HPLC grade[10]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC vials
Protocol:
-
Weigh 1-2.5 g of the homogenized sample into a 50 mL centrifuge tube.[3][10]
-
Add 25-30 mL of extraction solvent. A common solvent mixture is acetonitrile, or a combination of acetone, dichloromethane, and methanol (e.g., 3:2:1, v/v/v).[10][15]
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 10-15 minutes to enhance extraction.[3][11]
-
Centrifuge the tube at a high speed (e.g., 5000 x g) for 5-15 minutes to separate the solid matrix from the solvent extract.[12]
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[3]
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it a popular choice for multi-residue analysis.
Materials:
-
Homogenized food sample
-
Water, deionized
-
Acetonitrile, HPLC grade
-
QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate)[11]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
Protocol:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.[11]
-
Add 8 mL of deionized water and vortex for 30 seconds to moisten the sample.[11]
-
Add 10 mL of acetonitrile and vortex for 1 minute.[11]
-
Add the contents of the QuEChERS extraction salt packet to the tube.[11]
-
Immediately shake the tube vigorously for 1 minute to prevent salt agglomeration.[11]
-
Centrifuge the tube at 4000 rpm for 5 minutes.[11]
-
Carefully collect the supernatant (acetonitrile layer).
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[11]
-
The sample is now ready for instrumental analysis.
HPLC-UV/PDA Analysis
Instrumentation:
-
HPLC system with a UV/Vis or PDA detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[5]
-
Guard column
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v) or acetonitrile and methanol (80:20, v/v).[5][10] Gradient elution with acetonitrile and ammonium (B1175870) acetate (B1210297) buffer can also be used.[16]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40 °C[10]
-
Injection Volume: 20-50 µL
-
Detection Wavelengths: Sudan I (~478 nm), Sudan II (~496 nm), Sudan III (~510 nm), and Sudan IV (~520 nm).[5] A single wavelength of 510 nm can be used for screening all four dyes.[16]
LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7][17]
-
Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18)[7]
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Solvent A: Water with a small percentage of formic acid (e.g., 0.1%).
-
Solvent B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1%).
-
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) or APCI.[17]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each Sudan dye, providing high selectivity and sensitivity.
Visualizations
Caption: General workflow for the analysis of Sudan dyes in food samples.
Caption: Workflow for the QuEChERS sample preparation method.
References
- 1. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Czech Journal of Food Sciences: Determination of banned dyes in spices by liquid chromatography-mass spectrometry [cjfs.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: HPLC-DAD Analysis of 1-(4-Hydroxyphenylazo)-2-naphthol (Sudan Orange G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol, also known as Sudan Orange G, is a synthetic azo dye.[1] Due to its classification as a potential carcinogen, its use in food products is prohibited in many jurisdictions. Consequently, robust and sensitive analytical methods are required for its detection and quantification in various matrices to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of Sudan dyes, offering excellent selectivity and sensitivity. This application note provides a detailed protocol for the determination of this compound using HPLC-DAD.
Principle
The method involves the extraction of this compound from a sample matrix using a suitable organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering components. The cleaned-up extract is subsequently analyzed by reversed-phase HPLC. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of organic solvent and water. The Diode Array Detector is used to monitor the analyte at its maximum absorption wavelength, allowing for selective detection and quantification.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Solid-Phase Extraction (SPE) cartridges (e.g., strata™-X or strata™-X-CW).
-
SPE vacuum manifold.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
-
Reagents:
-
This compound (Sudan Orange G) standard, ≥97% purity.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Isopropanol (ACS reagent grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment of mobile phase).
-
Dichloromethane (for SPE elution).
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the analysis (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
Sample Preparation
The following is a general procedure for solid samples (e.g., food matrices). The method may need to be optimized based on the specific sample matrix.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., strata-X-CW) by passing 5 mL of methanol followed by 5 mL of water through it.
-
Load the combined acetonitrile extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 60:40 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of a suitable solvent mixture (e.g., dichloromethane/isopropanol/formic acid; 78:20:2 by volume).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
-
HPLC Column: C18 reversed-phase column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized, for example, Acetonitrile:Water (70:30, v/v). Both isocratic and gradient elution can be employed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
DAD Detection: Monitor at the maximum absorption wavelength of this compound, which is typically in the range of 470-490 nm.[2] A wavelength of 480 nm is a good starting point.[1]
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the prepared sample solution from its peak area using the calibration curve.
-
Calculate the final concentration in the original sample by taking into account the initial sample weight and all dilution factors used during sample preparation.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of an HPLC-DAD method for the simultaneous determination of a group of azo dyes, including Sudan Orange G.[3]
| Parameter | Value |
| Linearity Range | 0.5 - 25 mg/kg |
| Correlation Coefficient (R²) | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg |
| Limit of Quantification (LOQ) | 0.04 - 0.12 mg/kg |
| Accuracy (Recovery) | 96.0 - 102.6% |
| Precision (RSD%) | 0.16 - 2.01% |
Visualizations
Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Caption: Logical relationship of components in the HPLC-DAD system.
References
Application Notes and Protocols: 1-(4-Hydroxyphenylazo)-2-naphthol as a Chromogenic Reagent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol is a versatile organic compound belonging to the family of azo dyes. Its molecular structure, characterized by an azo group (-N=N-) bridging a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety, imparts vibrant color and the ability to form stable complexes with various metal ions.[1] This property makes it a valuable chromogenic reagent for the spectrophotometric determination of trace metal ions in diverse sample matrices. The formation of these metal complexes results in a distinct color change, allowing for quantitative analysis based on the intensity of the absorbed light. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the detection of metal ions.
Data Presentation: Spectrophotometric Analysis of Metal Ions
The following table summarizes the quantitative data for the determination of various metal ions using this compound and structurally similar azo dyes. It is important to note that while data for some metal ions with this compound is available, for others, data from closely related compounds such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) is provided for reference. Experimental validation is recommended when using this reagent for a new analytical method.
| Metal Ion | Reagent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Beer's Law Range (ppm) | Optimal pH | Notes |
| Fe(III) | This compound | 362 | Not Reported | Not Reported | Acidic (HCl) | Forms 1:1 and 1:2 complexes.[2] |
| Co(II) | 4-(p-phenyl azo sulfonic acid)-1-naphthol | 453 | 3.24 x 10⁴ | 0.5 - 2.5 | 7.6 | Data for a structurally similar compound.[3] |
| Ni(II) | 4-(p-phenyl azo sulfonic acid)-1-naphthol | 446 | 0.96 x 10⁴ | 0.1 - 2.0 | 9.0 | Data for a structurally similar compound.[3] |
| Zn(II) | 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid | Not Reported | 1.516 x 10⁴ | 1 - 18 | 7 | Data for a 2-naphthol derivative. |
| Cr(III) | 4-(2-hydroxyphenylAzo)-1-naphthol | Not Reported | Not Reported | Not Reported | Not Reported | Forms a stable complex. |
| Mn(II) | 4-(2-hydroxyphenylAzo)-1-naphthol | Not Reported | Not Reported | Not Reported | Not Reported | Forms a stable complex. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a diazotization-coupling reaction.[1][4]
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of 4-Aminophenol:
-
In a beaker, dissolve a specific amount of 4-aminophenol in a solution of concentrated HCl and water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 4-aminophenol solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified this compound.
-
Dry the purified product in a desiccator.
-
Protocol 2: General Procedure for Spectrophotometric Determination of Metal Ions
This protocol provides a general workflow for the use of this compound as a chromogenic reagent for the quantitative determination of a metal ion in an aqueous sample.
Materials and Equipment:
-
Standard solution of the metal ion of interest (e.g., 1000 ppm)
-
Solution of this compound in a suitable solvent (e.g., ethanol)
-
Buffer solutions of various pH values
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the metal ion by diluting the stock solution with distilled water to cover the expected concentration range of the sample.
-
-
Optimization of Reaction Conditions (if necessary):
-
pH: To a fixed amount of the metal ion standard, add the reagent solution and vary the pH using different buffer solutions. Measure the absorbance at the wavelength of maximum absorption (λmax) to determine the optimal pH for complex formation.
-
Reagent Concentration: At the optimal pH, vary the concentration of the this compound solution while keeping the metal ion concentration constant to determine the reagent concentration that yields the maximum and most stable absorbance.
-
Reaction Time and Stability: At the optimal pH and reagent concentration, monitor the absorbance of the solution over time to determine the time required for complete color development and the stability of the complex.
-
-
Construction of Calibration Curve:
-
To a series of volumetric flasks, add an aliquot of each standard metal ion solution.
-
Add the optimal amount of the this compound solution and the appropriate buffer to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for the optimized reaction time.
-
Measure the absorbance of each solution at the λmax against a reagent blank (containing all components except the metal ion).
-
Plot a graph of absorbance versus the concentration of the metal ion. This is the calibration curve.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution and treat it in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the metal ion in the sample by comparing its absorbance with the calibration curve.
-
Visualizations
Caption: Experimental workflow for metal ion detection.
Caption: Synthesis of the chromogenic reagent.
References
- 1. Buy this compound | 14934-27-1 [smolecule.com]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. Spectrophotometric study of complex formations between 1-(2-pyridylazo)-2-naphthol (PAN) and some metal ions in organic solvents and the determination of thermodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (14934-27-1) for sale [vulcanchem.com]
Application Notes: Staining of Lipoproteins in Frozen Tissue Sections with Sudan Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a class of lysochrome (fat-soluble) dyes used for the histochemical detection of lipids, including lipoproteins, triglycerides, and phospholipids.[1] The staining mechanism is a physical process based on the differential solubility of the dye.[2] The dye is more soluble in the lipids present within the tissue than in its solvent carrier. Consequently, when a tissue section is immersed in a saturated dye solution, the dye partitions into the cellular lipids, coloring them intensely.[2] This technique is particularly crucial for frozen tissue sections as routine paraffin (B1166041) embedding procedures involve the use of solvents that would dissolve and leach out the lipids.[3]
The most commonly used Sudan dyes for lipid and lipoprotein staining are Oil Red O, Sudan Black B, Sudan III, and Sudan IV.[1] These stains are invaluable tools in various research and drug development areas, including:
-
Atherosclerosis Research: Visualizing and quantifying lipid-rich atherosclerotic plaques in arterial sections.[4][5]
-
Metabolic Studies: Assessing lipid accumulation in tissues like the liver (steatosis) and adipose tissue in studies of obesity, diabetes, and other metabolic disorders.
-
Toxicology and Drug Development: Identifying drug-induced steatosis, a common form of hepatotoxicity.[6]
-
Neuroscience: Detecting lipids and lipofuscin (an aggregate of oxidized proteins and lipids) in neural tissues.[2]
Principle of Staining
The principle of Sudan staining lies in the greater solubility of the dye in the lipids being stained than in the solvent it is dissolved in.[7] The choice of solvent is critical; it must dissolve the dye sufficiently without dissolving the tissue lipids. Propylene (B89431) glycol is a commonly used solvent for this reason.[2][3] The intensity of the staining is proportional to the amount of lipid present, allowing for semi-quantitative assessment.[7]
Visualization of Experimental Workflow
The general workflow for staining lipoproteins in frozen tissue sections with Sudan dyes involves several key steps from tissue preparation to final analysis.
Caption: General experimental workflow for Sudan staining.
Signaling Pathway: Foam Cell Formation in Atherosclerosis
A key application of Sudan staining is the visualization of lipid accumulation in atherosclerotic plaques. This accumulation is primarily due to the formation of "foam cells," which are macrophages that have become engorged with lipoproteins, particularly oxidized low-density lipoprotein (ox-LDL). The pathway below illustrates this process.
Caption: Foam cell formation pathway in atherosclerosis.
Comparative Summary of Staining Protocols
| Parameter | Oil Red O | Sudan Black B | Sudan IV |
| Target Lipids | Neutral lipids (triglycerides, cholesterol esters) | Phospholipids, neutral fats, sterols[2] | Neutral fats, triglycerides, lipoproteins[8] |
| Stain Color | Bright Red[6] | Blue-Black[9] | Orange to Red[10] |
| Tissue Section Thickness | 5-12 µm[6] | 10-16 µm[11] | 8 µm[10] |
| Fixation | 10% Formalin (5-20 minutes)[9][12] | 10% Formalin (up to 20 minutes)[9] | 10% Formalin (1 minute)[10] |
| Primary Solvent | Propylene Glycol[12] | Propylene Glycol or 70% Ethanol[2] | 70% Ethanol (B145695) / Acetone[13] |
| Staining Time | 8-20 minutes[6][12] | 7 minutes to overnight[9][11] | 6-10 minutes[10] |
| Differentiation | 85% Propylene Glycol (2-5 minutes)[12] | 85% Propylene Glycol (3 minutes)[9] | 70-80% Ethanol (quick dip to 3 minutes)[13] |
| Counterstain | Mayer's Hematoxylin (B73222) or Gill's Hematoxylin[12] | Nuclear Fast Red[9] | Mayer's Hematoxylin[10] |
| Mounting Medium | Aqueous (e.g., Glycerin Jelly)[12] | Aqueous (e.g., Glycerin Jelly)[9] | Aqueous (e.g., Mount-Quick Aqueous)[13] |
| Sensitivity | High | Very High (most sensitive in some studies) | High |
Detailed Experimental Protocols
Protocol 1: Oil Red O Staining (Propylene Glycol Method)
This protocol is adapted from established methods for staining neutral lipids in frozen sections.[12]
Reagents:
-
Oil Red O Stock Solution: Dissolve 0.5 g Oil Red O in 100 mL of propylene glycol. Heat gently to 100°C while stirring, but do not exceed 110°C. Filter the hot solution through coarse filter paper. Let it cool and stand overnight at room temperature.[12]
-
85% Propylene Glycol: 85 mL propylene glycol mixed with 15 mL distilled water.
-
Mayer's Hematoxylin or Gill's Hematoxylin for counterstaining.
-
Aqueous Mounting Medium (e.g., Glycerin Jelly).
Procedure:
-
Cut frozen tissue sections at 5-10 µm and mount them on slides. Air dry for 30-60 minutes.[12]
-
Fix the sections in ice-cold 10% formalin for 5-10 minutes.[12]
-
Rinse in three changes of distilled water.[12]
-
Place slides in absolute propylene glycol for 2-5 minutes to avoid carrying water into the staining solution.[12]
-
Stain in the pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.[12]
-
Differentiate in 85% propylene glycol for 2-5 minutes to clear the background.[12]
-
Rinse in two changes of distilled water.[12]
-
(Optional) Counterstain with Mayer's or Gill's hematoxylin for 30 seconds to 1 minute to stain the nuclei blue.[12]
-
Wash thoroughly in running tap water for 3 minutes.[12]
-
Mount with an aqueous mounting medium.
Expected Results:
Protocol 2: Sudan Black B Staining (Propylene Glycol Method)
This protocol is effective for a wide range of lipids, including phospholipids.[9]
Reagents:
-
Sudan Black B Solution: Dissolve 0.7 g Sudan Black B in 100 mL of propylene glycol. Heat to 100°C for a few minutes with constant stirring. Filter the hot solution. After cooling, filter it again. Store at 60°C.[1]
-
85% Propylene Glycol.
-
Nuclear Fast Red Solution.
-
Aqueous Mounting Medium (e.g., Glycerin Jelly).
Procedure:
-
Cut frozen sections at 10 µm and mount on slides.
-
Fix in 10% formalin for up to 20 minutes.[9]
-
Wash well in tap water, then rinse in distilled water.[9]
-
Place in propylene glycol for two changes, 5 minutes each.
-
Stain in Sudan Black B solution for 7 minutes, with agitation.[9]
-
Differentiate in 85% propylene glycol for 3 minutes.[9]
-
Rinse in distilled water.[9]
-
(Optional) Counterstain with Nuclear Fast Red for 3 minutes.[9]
-
Wash in tap water, then rinse in distilled water.[9]
-
Mount with an aqueous mounting medium.[9]
Expected Results:
Protocol 3: Sudan IV Staining (Herxheimer Alcoholic Method)
This method uses an alcohol-acetone solvent and provides a strong orange-red color to lipids.[10][13]
Reagents:
-
Sudan IV Staining Solution: Prepare a saturated solution of Sudan IV in a mixture of equal parts 70% ethanol and acetone. Mix and filter before use.
-
70% Ethanol.
-
Mayer's Modified Hematoxylin.
-
Aqueous Mounting Medium.
Procedure:
-
Cut frozen sections at 8 µm and mount on slides.
-
Fix in 10% phosphate-buffered formalin for 1 minute.[13]
-
Rinse in two changes of distilled water.[13]
-
Rinse briefly in 70% ethanol.[13]
-
Stain in Sudan IV solution for 10 minutes.[13]
-
Differentiate quickly in 70% ethanol.[13]
-
Wash thoroughly in distilled water.[13]
-
(Optional) Counterstain with Mayer's Modified Hematoxylin for 2-3 minutes.[10]
-
Wash in several changes of tap water.[10]
-
Mount with an aqueous mounting medium.[13]
Expected Results:
References
- 1. youtube.com [youtube.com]
- 2. Lipoprotein(a) in Atherosclerotic Diseases: From Pathophysiology to Diagnosis and Treatment | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. e-coretvasa.cz [e-coretvasa.cz]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]
- 7. Frontiers | Lipoprotein Metabolism and Cell Signaling [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Functional Role of Lipoproteins in Atherosclerosis: Novel Directions for Diagnosis and Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Sudan Stain in the Diagnosis of Steatorrhea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steatorrhea, the presence of excess fat in feces, is a key indicator of malabsorption syndromes. These can arise from a variety of gastrointestinal disorders, including pancreatic insufficiency, celiac disease, and bile duct obstruction.[1][2] The detection and semi-quantification of fecal fat are crucial for diagnosing and monitoring these conditions. The Sudan stain test is a simple, rapid, and cost-effective microscopic method for the qualitative and semi-quantitative assessment of fecal fat.[3][4] This document provides detailed application notes and protocols for the use of Sudan stain in the diagnosis of steatorrhea.
While the 72-hour fecal fat quantification is considered the gold standard for diagnosing steatorrhea, it is a cumbersome and often impractical test for both patients and laboratories.[5] The Sudan stain offers a valuable screening alternative that correlates well with quantitative methods.[6][7]
Principle of the Method
Sudan dyes (including Sudan III and Sudan IV) are fat-soluble diazo dyes.[3][4] When applied to a fecal suspension, these stains selectively dissolve in and color intracellular and extracellular fat globules, making them visible under a microscope.[3][4] Neutral fats (triglycerides) will appear as large, orange to red droplets.[6] Fatty acids and soaps, however, require acidification and heating to be converted into stainable fatty acids.[8] The number and size of these stained fat globules per high-power field (HPF) are used to estimate the degree of steatorrhea.
Data Presentation
The diagnostic accuracy of the Sudan stain can vary depending on the methodology (qualitative vs. quantitative) and the patient population. Below is a summary of quantitative data from various studies.
| Study/Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Correlation with 72-hr Fecal Fat |
| Quantitative Microscopy [9][10][11] | 94% | 95% | 90% | - | Highly significant linear correlation |
| Traditional/Qualitative [9][10][12] | 76% | 99% | - | - | - |
| Sudan III (Pediatric) [13] | 73% | 69% | - | - | - |
| Microscopic Test (Pediatric) [14] | - | - | 90.63% | 16.67% | No significant correlation |
| General Accuracy [15][16] | - | - | - | - | 72% agreement |
Experimental Protocols
Two primary methods are used for Sudan staining of fecal samples: the neutral fat stain and the split fat stain. Performing both can help differentiate between undigested triglycerides and malabsorbed fatty acids.[8][17][18]
Materials and Reagents
-
Glass microscope slides and coverslips
-
Microscope with 10x and 40x objectives
-
Dropper pipettes
-
Heating block or alcohol lamp
-
Sudan III or Sudan IV stain solution (saturated alcoholic solution)
Protocol 1: Neutral Fat Stain
This method primarily detects neutral fats (triglycerides).[8]
-
Place a small aliquot (approximately 5mm in diameter) of a fresh fecal sample on a clean glass slide.[17]
-
Add two drops of 95% ethanol (B145695) to the fecal sample on the slide and mix well.[6][17]
-
Add two drops of Sudan III or IV stain solution to the fecal suspension and mix thoroughly.[6][17]
-
Place a coverslip over the suspension.[6]
-
Examine under a microscope at low (10x) and high (40x) power.
-
Interpretation: Observe for large orange or red droplets. The presence of 60 or more stained droplets per high-power field (400x) is a presumptive indication of steatorrhea.[6]
Protocol 2: Split Fat Stain (for Fatty Acids)
This method detects fatty acids, which are released from triglycerides by digestion, and soaps after acidification.[8]
-
Place a small aliquot of the fecal sample on a clean glass slide.[17]
-
Add two drops of Sudan III or IV stain solution and mix well.[17]
-
Gently heat the slide over a heating block or alcohol lamp until it just begins to boil. Repeat this process two to three times.[3][4]
-
Place a coverslip over the suspension while it is still warm.[18]
-
Examine immediately under a microscope at high power.
-
Interpretation: After heating, fatty acids will coalesce into red-orange refractile globules.[18] An increase in the number and size of these globules indicates fat malabsorption.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the diagnosis of steatorrhea using Sudan stain.
Logical Relationship of Lipid Staining
Caption: Relationship between lipid types and Sudan staining methods.
References
- 1. Steatorrhea - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stool for Sudan Stain Test in Nagpur | Diagnopein [diagnopein.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Sudan stain - Wikipedia [en.wikipedia.org]
- 5. Fecal fat, quantification | Guide to Diagnostic Tests [anesth.unboundmedicine.com]
- 6. keydiagnostics.com.au [keydiagnostics.com.au]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Sudan stain of fecal fat: new insight into an old test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] A new method of quantitative fecal fat microscopy and its correlation with chemically measured fecal fat output. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Sudan stain | 7 Publications | 54 Citations | Top Authors | Related Topics [scispace.com]
- 13. [Steatocrit and Sudan III in the study of steatorrhea in children: comparison with the Van de Kamer method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. View of Effectivity of microscopic test as a simple diagnostic method to detect fat malabsorption in children | Medical Journal of Indonesia [mji.ui.ac.id]
- 15. Diagnostic Significance of the Sudan III Staining for Fecal Fat [jstage.jst.go.jp]
- 16. Diagnostic significance of the sudan III staining for fecal fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. newcomersupply.com [newcomersupply.com]
- 18. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Iron(III) Complexes with 1-(4-Hydroxyphenylazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of iron(III) complexes incorporating the azo dye 1-(4-Hydroxyphenylazo)-2-naphthol. The protocols detailed below are intended to serve as a foundational guide for the exploration of these compounds for potential therapeutic applications.
Introduction
Azo dyes and their metal complexes are a significant class of compounds with wide-ranging applications, including in the pharmaceutical and medicinal fields. The coordination of metal ions, such as iron(III), with azo dye ligands can enhance their biological activity.[1][2][3] These complexes have demonstrated potential as antimicrobial, antioxidant, and anticancer agents.[4][5] The biological activity is often attributed to the interaction of the complex with biomolecules like proteins and nucleic acids.[6] This document outlines the synthesis of 1:1 and 1:2 iron(III) complexes of this compound and provides protocols for assessing their biological efficacy.
Synthesis Protocols
The synthesis is a two-step process involving the preparation of the azo dye ligand followed by its complexation with an iron(III) salt.
Synthesis of this compound (Azo Ligand)
This procedure involves the diazotization of an aromatic amine and its subsequent coupling with a naphthol derivative.[1][7]
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice Bath
Protocol:
-
Preparation of Diazonium Salt:
-
In a conical flask, dissolve 2.18 g (0.02 mol) of 4-aminophenol in a mixture of 60 mL of distilled water and 10 mL of concentrated HCl, stirring until a clear solution is obtained.
-
Cool the solution to below 5°C in an ice water bath.
-
Slowly add a pre-cooled aqueous solution of 1.38 g (0.02 mol) of sodium nitrite with continuous stirring. Maintain the temperature below 5°C.
-
The resulting diazonium salt solution should be kept in the ice bath for immediate use in the next step.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 30 mL of 10% (w/v) NaOH solution.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Filter the precipitate, wash it thoroughly with cold distilled water until the filtrate is neutral, and then dry it in a desiccator over anhydrous CaCl₂.
-
Synthesis of Iron(III) Complexes
Both 1:1 and 1:2 metal-to-ligand ratio complexes can be synthesized.[8]
Materials:
-
This compound (synthesized as above)
-
Iron(III) Chloride (FeCl₃)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
Protocol for 1:1 Iron(III) Complex:
-
Suspend 1.4 g of the synthesized azo dye in 18 cm³ of methanol in a beaker and heat to approximately 80°C with constant stirring.[8]
-
In a separate flask, dissolve 0.4 g of FeCl₃ in 10 cm³ of methanol.[8]
-
Add the FeCl₃ solution to the heated dye solution.
-
Adjust the pH of the mixture by adding 5 cm³ of 0.1 M HCl.[8]
-
Continue stirring the mixture at 80°C for a designated period (e.g., 2 hours).
-
Filter the resulting precipitate, wash it with methanol, and air dry.[8]
Protocol for 1:2 Iron(III) Complex:
-
Suspend 1.5 g of the synthesized azo dye in 20 cm³ of methanol in a beaker and heat to approximately 80°C with constant stirring.[8]
-
Dissolve 0.6 g of Iron(III) Chloride in 10 cm³ of methanol.[8]
-
Add the iron(III) chloride solution to the heated dye solution.
-
Adjust the pH of the solution by adding 5 cm³ of 0.1 M NaOH.[8]
-
Continue to stir the mixture at 80°C.[8]
-
Filter the solution, wash the precipitate with methanol, and air dry.[8]
Biological Evaluation Protocols
The synthesized iron complexes can be screened for various biological activities.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial potential of chemical compounds.[4][9]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans)
-
Muller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Dimethyl Sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Sterile cork borer
Protocol:
-
Prepare sterile agar plates by pouring 20-25 mL of the appropriate molten agar into sterile Petri dishes and allowing them to solidify.
-
Inoculate the surface of the agar plates with the test microorganism using a sterile cotton swab.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the synthesized iron complexes and the free ligand at a specific concentration (e.g., 1 mg/mL) in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test solution into the wells.
-
Place a standard antibiotic/antifungal disc as a positive control and a well with DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of compounds.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized iron complexes and free ligand
-
Ascorbic acid (standard antioxidant)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.
-
In a set of test tubes, add 2 mL of the DPPH solution to 1 mL of each dilution of the test compounds and the standard.
-
A control sample is prepared by adding 1 mL of methanol to 2 mL of the DPPH solution.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell viability.[4][12]
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the synthesized iron complexes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data obtained from the biological assays should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound and its Iron(III) Complexes
| Compound | Concentration | Zone of Inhibition (mm) |
| Gram-positive Bacteria | ||
| S. aureus | ||
| Ligand | 1 mg/mL | |
| 1:1 Fe(III) Complex | 1 mg/mL | |
| 1:2 Fe(III) Complex | 1 mg/mL | |
| Positive Control | ||
| Negative Control | - | 0 |
Table 2: Antioxidant Activity (DPPH Scavenging) of this compound and its Iron(III) Complexes
| Compound | IC₅₀ (µg/mL) |
| Ligand | |
| 1:1 Fe(III) Complex | |
| 1:2 Fe(III) Complex | |
| Ascorbic Acid (Standard) |
Table 3: Anticancer Activity of this compound and its Iron(III) Complexes against [Cell Line]
| Compound | IC₅₀ (µM) |
| Ligand | |
| 1:1 Fe(III) Complex | |
| 1:2 Fe(III) Complex | |
| Cisplatin (Standard) |
Visualizations
Diagrams illustrating the experimental workflows and proposed mechanisms provide a clear visual representation of the processes.
Caption: Workflow for the synthesis of the azo ligand and its iron(III) complex.
Caption: Workflow for the biological evaluation of the synthesized iron(III) complex.
Caption: Proposed general mechanism of biological action for metal-azo complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of some Metal ions complexes with mixed ligand of azo dye and Metformin and evaluation of its effectiveness on the growth of some pathogenic bacteria clinically isolated and study of its Toxicity on normal and cancerous Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci.mu.edu.iq [sci.mu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. modernscientificpress.com [modernscientificpress.com]
- 9. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Heterocyclic Carbene Iron Complexes as Anticancer Agents: In Vitro and In Vivo Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of 1-(4-Hydroxyphenylazo)-2-naphthol (Sudan I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol, commonly known as Sudan I, is a synthetic azo dye. Due to its potential carcinogenicity, its use in foodstuffs is prohibited in many countries. Consequently, the development of sensitive, rapid, and reliable methods for the detection of Sudan I is of significant importance for food safety and quality control. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, cost-effectiveness, and the potential for miniaturization and on-site detection.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of Sudan I using various modified electrodes. The information is intended to guide researchers in setting up and performing experiments for the quantitative analysis of this compound in various sample matrices.
Principle of Electrochemical Detection
The electrochemical detection of Sudan I is typically based on its oxidation at the surface of a chemically modified electrode.[3][4] The core principle involves applying a potential to the working electrode and measuring the resulting current. The presence of Sudan I leads to an oxidation peak at a specific potential, and the height of this peak is proportional to its concentration in the sample. Various electrode modifications are employed to enhance the sensitivity and selectivity of the detection by increasing the electrode's active surface area, accelerating electron transfer rates, and promoting the accumulation of Sudan I at the electrode surface.[2][3][5] The electro-oxidation of Sudan I is generally an irreversible process involving the transfer of protons and electrons.[3]
Data Presentation: Performance of Various Electrochemical Sensors
The following table summarizes the analytical performance of different modified electrodes for the determination of Sudan I, allowing for a direct comparison of their key figures of merit.
| Electrode Modification | Detection Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Manganese Dioxide Nanorods (MnO₂ NRs)/GCE | Differential Pulse Voltammetry (DPV) | 0.050–2.5 and 2.5–25 | 0.0135 | [3] |
| Zinc Ferrite Nanoparticles (ZnFe₂O₄ NPs)/SPE | Differential Pulse Voltammetry (DPV) | 0.1–500.0 | 0.03 | [4][6] |
| Copper(II) Complex/GCE | Differential Pulse Voltammetry (DPV) | 0.04-0.09 and 0.09-5.3 | 0.00071 | [7][8] |
| Multi-Walled Carbon Nanotube (MWCNT)/Chitosan/GCE | Differential Pulse Voltammetry (DPV) | Not explicitly stated | ~0.01 | [2] |
| Nickel-Iron Bimetal Organic Framework (MIL-53(NiFe))/AB/GCE | Differential Pulse Voltammetry (DPV) | 0.005–10 | 0.002 | [9][10] |
| Multi-Walled Carbon Nanotubes (MWCNTs)/GCE | Linear Sweep Voltammetry | 0.6-75 | 0.2 | [5] |
| MOF-5/MWCNTs/GCE | Not explicitly stated | 0.05-50 | 0.0318 | [11] |
| Fe₃O₄-ZIF-67/Ionic Liquid/CPE | Differential Pulse Voltammetry (DPV) | 0.5 - 560 | 0.1 | [12] |
| Nickel/Reduced Graphene Oxide (Ni/rGO)/SPCE | Not explicitly stated | 0.3 - 35 | 0.1718 | [13] |
GCE: Glassy Carbon Electrode; SPE: Screen-Printed Electrode; AB: Acetylene Black; CPE: Carbon Paste Electrode; SPCE: Screen-Printed Carbon Electrode
Experimental Protocols
The following are detailed protocols for the preparation of modified electrodes and the electrochemical determination of Sudan I. These protocols are generalized from several cited research articles and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Preparation of MnO₂ Nanorod Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
Manganese dioxide nanorods (MnO₂ NRs)
-
Hexadecylpyridinium bromide (HPB)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) powder (0.3 and 0.05 µm)
-
Deionized water
Procedure:
-
GCE Pretreatment:
-
Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
-
-
Preparation of MnO₂ NR Suspension:
-
Disperse a known amount of MnO₂ NRs in DMF containing HPB to form a stable suspension. Sonication may be required to achieve a homogeneous dispersion.
-
-
Electrode Modification:
-
Cast a small volume (typically 5-10 µL) of the MnO₂ NR suspension onto the pretreated GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
The MnO₂ NR/GCE is now ready for use.
-
Protocol 2: Electrochemical Determination of Sudan I using Differential Pulse Voltammetry (DPV)
Materials and Instruments:
-
Modified working electrode (e.g., MnO₂ NR/GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat electrochemical workstation
-
Phosphate buffer solution (PBS, e.g., 0.1 M, pH 6.5) as the supporting electrolyte
-
Sudan I standard stock solution
-
Sample solutions (e.g., extracted from food products)
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 6.5).
-
-
Electrochemical Preconditioning (if required):
-
Some protocols may require an electrochemical preconditioning step, such as cyclic voltammetry scans over a specific potential range, to activate the electrode surface.
-
-
Background Scan:
-
Record a DPV scan of the supporting electrolyte alone to obtain a background signal. Typical DPV parameters might be: potential range from +0.4 V to +1.0 V, pulse amplitude of 50 mV, and pulse width of 50 ms. These parameters should be optimized.
-
-
Standard Addition or Calibration Curve:
-
Calibration Curve Method:
-
Add known concentrations of Sudan I standard solution to the electrochemical cell.
-
Record the DPV scan for each concentration after a short equilibration time (e.g., 60 seconds) with stirring.
-
Plot the peak current of the Sudan I oxidation peak versus the concentration to construct a calibration curve.
-
-
Standard Addition Method (for real samples):
-
Record the DPV of the sample solution.
-
Spike the sample solution with a known concentration of Sudan I standard.
-
Record the DPV again and calculate the initial concentration based on the increase in peak current.
-
-
-
Sample Analysis:
-
For real samples, appropriate extraction procedures are necessary to transfer Sudan I from the sample matrix into a suitable solvent that is compatible with the electrochemical measurement.
-
Add a known volume of the extracted sample solution to the electrochemical cell and record the DPV.
-
Determine the concentration of Sudan I using the calibration curve or the standard addition method.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the electrochemical detection of Sudan I.
Caption: Experimental workflow for electrochemical detection of Sudan I.
Proposed Electrochemical Oxidation Mechanism
The diagram below illustrates a simplified proposed mechanism for the electrochemical oxidation of this compound at an electrode surface. The process is generally irreversible and involves the transfer of electrons and protons.
Caption: Proposed electrochemical oxidation of Sudan I.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Electrochemical Detection of Sudan I Using a Multi-Walled Carbon Nanotube/Chitosan Composite Modified Glassy Carbon Electrode [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Voltammetric Determination of Sudan 1 in Food Samples Using Its Cu(II) Compound | Semantic Scholar [semanticscholar.org]
- 9. An electrochemical method for the sensitive and rapid sensing of Sudan I in food based on Ni–Fe bimetal organic frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An electrochemical method for the sensitive and rapid sensing of Sudan I in food based on Ni–Fe bimetal organic frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Electrochemical detection of Sudan based on Ni/Graphene modified screenprinted carbon electrode [vjfc.nifc.gov.vn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(4-Hydroxyphenylazo)-2-naphthol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the reaction stage.
Diazotization of 4-Aminophenol (B1666318)
Issue 1: The reaction mixture turns brown or black, and there is gas evolution, even at low temperatures.
-
Possible Cause: This indicates the decomposition of the diazonium salt. While maintaining a low temperature (0-5 °C) is critical, other factors can lead to instability. The temperature may not be uniform throughout the reaction vessel, or the nitrous acid may have decomposed before reacting.[1]
-
Solution:
-
Use an ice-salt bath for more effective and uniform cooling.
-
Ensure vigorous and constant stirring to maintain a homogenous temperature.
-
Prepare the nitrous acid in situ by adding the sodium nitrite (B80452) solution slowly to the acidic solution of 4-aminophenol.[1]
-
Issue 2: Low yield of the diazonium salt.
-
Possible Cause: Incomplete diazotization can result from incorrect stoichiometry or unstable reagents.[1]
-
Solution:
-
Use a slight excess of sodium nitrite and ensure a strongly acidic medium with hydrochloric acid.[1]
-
Use freshly prepared and pure 4-aminophenol, as impurities can interfere with the reaction.[2]
-
Add the sodium nitrite solution slowly and with continuous stirring to prevent localized temperature increases and ensure complete reaction.[1]
-
Coupling Reaction with 2-Naphthol (B1666908)
Issue 3: The final product has a weak color or the overall yield is low.
-
Possible Cause: The coupling reaction is highly pH-dependent. An incorrect pH can lead to poor yields.[2] If the pH is too acidic, the concentration of the reactive phenoxide ion of 2-naphthol is too low. If it's too alkaline, the diazonium salt can be converted to an inactive diazotate.[2] Decomposition of the diazonium salt before or during the coupling reaction is also a common cause.[1]
-
Solution:
-
The coupling reaction should be carried out in a slightly alkaline medium (pH 8-10) to facilitate the formation of the 2-naphthoxide ion, which is a more potent coupling agent.[1][2] This is typically achieved by dissolving the 2-naphthol in an aqueous sodium hydroxide (B78521) solution.[3][4]
-
Keep the diazonium salt solution in an ice bath at all times until it is used.[1]
-
Add the cold diazonium salt solution slowly to the cooled 2-naphthol solution with vigorous stirring.[4][5]
-
Issue 4: The product is a mixture of isomers.
-
Possible Cause: The formation of isomers can occur during the electrophilic aromatic substitution. While coupling at the 1-position of 2-naphthol is generally favored, ortho-isomers can also form.[1]
-
Solution:
-
The reaction conditions, including solvent and temperature, can influence the regioselectivity. Adhering to the optimized protocol is crucial.
-
The coupling of the diazonium salt with 2-naphthol typically occurs at the 1-position (alpha-position) because it leads to the formation of a more stable intermediate carbocation.[6][7]
-
Issue 5: The final product has a brownish or dull red color instead of a vibrant reddish-orange.
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Possible Cause: An off-color product usually indicates the presence of impurities. This can be due to side reactions from inadequate temperature control during diazotization, leading to the formation of phenols that can also couple.[2] Incomplete reaction or the presence of unreacted starting materials can also affect the color.[2]
-
Solution:
-
Strictly maintain the temperature between 0-5°C throughout the diazotization process.[2]
-
Ensure the correct stoichiometry of reactants and allow sufficient time for the coupling reaction to go to completion.[2]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or glacial acetic acid to obtain pure, brightly colored crystals.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 4-aminophenol?
A1: The optimal temperature for the diazotization reaction is between 0 and 5°C.[1][2][3][5] This low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[8]
Q2: Why is a low temperature so critical during the synthesis?
A2: Diazonium salts are notoriously unstable and can readily decompose at higher temperatures, leading to the formation of phenols and nitrogen gas.[1][8] This decomposition not only reduces the yield of the desired product but can also introduce impurities that are difficult to remove.
Q3: What is the role of sodium hydroxide in the coupling reaction?
A3: Sodium hydroxide is used to create a slightly alkaline environment (pH 8-10).[1] In this basic medium, the hydroxyl group of 2-naphthol is deprotonated to form the 2-naphthoxide ion. This ion is more electron-rich and thus a much more reactive coupling agent for the electrophilic diazonium salt.[2]
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying the final product is recrystallization.[2] Suitable solvents for recrystallization include ethanol or glacial acetic acid.[2] This process helps to remove unreacted starting materials and byproducts, resulting in a product with a sharp melting point and vibrant color.
Q5: My yield is consistently low, even after following the protocol. What are the most likely sources of error?
A5: Consistently low yields can often be traced back to a few key areas:
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Purity of Reagents: The purity of the starting materials, especially the 4-aminophenol, is critical. Oxidized or impure 4-aminophenol can lead to the formation of side products.[2]
-
Temperature Control: Even slight deviations from the 0-5°C range during diazotization can significantly impact the yield.[9]
-
pH of Coupling Reaction: The pH of the coupling reaction must be carefully controlled. Ensure the 2-naphthol solution is sufficiently alkaline before adding the diazonium salt.[2]
-
Rate of Addition: The slow addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling is important for controlling the reaction.[4][5]
Quantitative Data Summary
| Starting Material | Reaction Conditions | Reported Yield | Reference |
| 3-Aminophenol and 2-Naphthol | Not specified | 90.23% | [10] |
| p-Aminophenol and p-Aminobenzoic acid | Diazotization followed by coupling | 67% | [11] |
| Aniline and 2-Naphthol | Recrystallization from ethanol | Not specified, but notes low yield can be due to recrystallization errors | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a synthesis of best practices identified in the cited literature.
Part 1: Diazotization of 4-Aminophenol
-
In a 100 mL beaker, dissolve 1.20 g of 4-aminophenol in a mixture of 45 mL of water and 12 mL of concentrated hydrochloric acid. Stir until the 4-aminophenol is completely dissolved.[5]
-
Cool this solution to 0°C in an ice-salt bath. Some of the 4-aminophenol hydrochloride may precipitate, which is normal.[5]
-
In a separate beaker, prepare a solution of 0.70 g of sodium nitrite in 5 mL of water.[5]
-
While maintaining the temperature of the 4-aminophenol solution between 0-5°C and with vigorous stirring, add the sodium nitrite solution dropwise.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 5-10 minutes to ensure the diazotization is complete.[5] Keep this diazonium salt solution in the ice bath until ready for use.
Part 2: Preparation of the Alkaline 2-Naphthol Solution
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.[5]
-
Stir the mixture until the 2-naphthol is completely dissolved.
-
Cool this solution in an ice-water bath.[5]
Part 3: Azo Coupling Reaction
-
While vigorously stirring the cold alkaline 2-naphthol solution, slowly add the previously prepared cold diazonium salt solution.[4][5]
-
A vibrant reddish-orange precipitate of this compound will form immediately.
-
Once the addition is complete, allow the mixture to stand in the ice bath for 10-15 minutes with occasional stirring to ensure the reaction goes to completion.[5]
Part 4: Isolation and Purification of the Product
-
Filter the precipitate using suction filtration (e.g., with a Büchner funnel).[5]
-
Wash the solid product on the filter with a small amount of cold water to remove any unreacted salts.[5]
-
Dry the product on the funnel by continuing the suction for a few minutes.
-
For further purification, recrystallize the crude product from hot ethanol or glacial acetic acid.[2]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic aromatic substitution in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 14934-27-1 [smolecule.com]
- 4. scribd.com [scribd.com]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. brainly.com [brainly.com]
- 7. chegg.com [chegg.com]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. modernscientificpress.com [modernscientificpress.com]
- 11. scialert.net [scialert.net]
Technical Support Center: Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists improve the purity of synthesized 1-(4-Hydroxyphenylazo)-2-naphthol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield is significantly lower than expected. What are the common causes and how can I improve it?
A low yield often points to issues in one of the two primary stages of the synthesis: diazotization or the coupling reaction.
Possible Causes & Solutions:
-
Decomposition of the Diazonium Salt: The diazonium salt intermediate is unstable, especially at higher temperatures.[1][2] If the temperature rises above 5°C during its formation or before coupling, it will decompose, reducing the amount available to form the final product.[3]
-
Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the diazotization process and until the coupling reaction is initiated.[3][4] Add the sodium nitrite (B80452) solution slowly to control the exothermic nature of the reaction.[4]
-
-
Incorrect pH for Coupling: The azo coupling reaction is highly pH-dependent.[3] For coupling with phenols like 2-naphthol (B1666908), a slightly alkaline environment (pH 8-10) is necessary to activate the naphthol into its more reactive phenoxide form.[3] If the solution is too acidic, the coupling will be slow or incomplete; if it's too alkaline, the diazonium salt can convert to an inactive diazotate.[4]
-
Solution: Ensure the 2-naphthol is fully dissolved in an aqueous sodium hydroxide (B78521) solution before the coupling step.[4][5] Monitor and adjust the pH of the coupling mixture to maintain a mildly alkaline state.
-
-
Incomplete Diazotization: An insufficient amount of nitrous acid will lead to unreacted 4-aminophenol (B1666318) and a lower yield of the diazonium salt.
Q2: The color of my product is a dull brown or off-red instead of a vibrant reddish-orange. What went wrong?
An off-color product is a clear indicator of impurities. The most common culprits are unreacted starting materials or the presence of side-products.
Possible Causes & Solutions:
-
Formation of Side Products: If the temperature was not properly controlled during diazotization, the diazonium salt can react with water to form phenol (B47542). This phenol can then couple with another diazonium salt molecule to form an undesired, often brownish, azo dye impurity.[4]
-
Solution: Adhere strictly to the 0-5°C temperature range for the diazotization step.[4]
-
-
Oxidized Reactants: Phenols and anilines are susceptible to oxidation, which can introduce colored impurities from the start.[3] Using old or impure 4-aminophenol can lead to a discolored final product.
-
Solution: Use high-purity or freshly purified 4-aminophenol for the reaction.[4]
-
-
Insufficient Purification: The crude product will almost certainly contain impurities that dull its color.
-
Solution: The product must be purified after synthesis. Recrystallization is the most common and effective method.[4]
-
Q3: My crude product shows multiple spots on a TLC plate. How can I effectively purify it?
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate confirms an impure product. The two primary methods for purification are recrystallization and column chromatography.
Troubleshooting Purification:
| Problem | Possible Cause | Recommended Action |
| Product is oily or fails to crystallize. | Presence of significant tar-like impurities; incorrect solvent. | Wash the crude product with cold water to remove inorganic salts.[7] Attempt recrystallization from a different solvent system (see Table 1). If problems persist, consider column chromatography. |
| Color does not improve after one recrystallization. | The chosen solvent may not be effective at removing the specific impurity. | Perform a second recrystallization using a different solvent, such as glacial acetic acid or ethanol (B145695).[4] |
| Impurities co-elute with the product in column chromatography. | The solvent system (mobile phase) is too polar, causing compounds to move too quickly down the column for effective separation.[8] | Adjust the solvent system to be less polar. The ideal mobile phase should give your desired product an Rf value between 0.2 and 0.5 on a TLC plate to ensure good separation.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a highly effective method for purifying the crude product.
-
Solvent Selection: Choose a suitable solvent in which the azo dye is sparingly soluble at room temperature but highly soluble when hot. Ethanol and glacial acetic acid are commonly used.[4][9]
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Well-defined crystals should form. The cooling process can be completed in an ice bath to maximize the crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely to remove residual solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Application Notes |
| Ethanol | A common and effective solvent for general purification of this azo dye.[9] |
| Glacial Acetic Acid | Can be used as an alternative to ethanol, particularly if ethanol fails to remove certain impurities.[4] |
| Methanol | Used for washing the final product after filtration in some procedures.[10] |
Protocol 2: Column Chromatography
This method is recommended when recrystallization is insufficient to remove impurities, especially those with similar polarity to the product.
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen mobile phase (see Table 2). The polarity of the solvent system can be gradually increased (gradient elution) to separate compounds more effectively.
-
Fraction Collection: Collect the eluent in separate fractions. Monitor the separation visually (by the colored bands moving down the column) and by TLC analysis of the collected fractions.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified solid.
Table 2: Example Solvent System for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Silica Gel | Hexane (B92381) / Ethyl Acetate (B1210297) mixture (e.g., starting with 9:1 and gradually increasing ethyl acetate concentration) | The non-polar hexane allows strongly adsorbed compounds to remain on the column, while the more polar ethyl acetate helps to elute them. Adjusting the ratio is key to achieving separation.[8] |
Visualized Workflows and Logic
Caption: General synthesis workflow for this compound.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. Buy this compound | 14934-27-1 [smolecule.com]
- 7. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. modernscientificpress.com [modernscientificpress.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Azo Dye Synthesis - Diazotization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the diazotization step of azo dye synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Reaction mixture is turning brown/black and evolving gas.
Question: My diazotization reaction mixture is turning a dark brown or black color and I'm observing gas evolution, even though I'm trying to maintain a low temperature. What is happening and how can I fix it?
Answer: This observation strongly indicates the decomposition of the diazonium salt.[1][2] Diazonium salts are notoriously unstable, and their decomposition often leads to the formation of phenols and other degradation byproducts, which are often colored. The gas evolution is likely nitrogen (N₂), a primary product of diazonium salt breakdown.[3][4][5]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization Steps |
| Inadequate Temperature Control | The reaction is exothermic, and localized hotspots can cause decomposition.[6] Ensure the reaction flask is well-immersed in an ice-salt bath to maintain a strict temperature range of 0-5 °C.[1][2] Use a thermometer to monitor the internal reaction temperature continuously and employ vigorous stirring to dissipate heat effectively.[6] |
| Slow Reagent Addition | Adding the sodium nitrite (B80452) solution too quickly can lead to localized increases in temperature and nitrous acid concentration, promoting decomposition.[2] The sodium nitrite solution should be pre-cooled and added dropwise to the acidic amine solution.[2][6] |
| Impure Starting Materials | Impurities in the aromatic amine can lead to side reactions and decomposition. Use a freshly purified aromatic amine for the reaction.[1] |
| Incorrect Acidity | Insufficient acidity can lead to unwanted side reactions, such as the newly formed diazonium salt coupling with the unreacted parent amine.[2] Ensure a sufficient excess of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is used to fully protonate the starting amine.[2] |
Issue 2: Low yield of the final azo dye.
Question: The color of my final azo dye is weak, or the overall yield is very low. I suspect the problem is in the diazotization step. What are the likely causes?
Answer: A low yield of the final azo dye can often be traced back to incomplete diazotization or decomposition of the diazonium salt before the coupling reaction.[1][7]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Diazotization | An insufficient amount of sodium nitrite or acid will result in unreacted aromatic amine.[1] Use a slight excess (around 1.05 - 1.1 equivalents) of sodium nitrite and ensure a strongly acidic medium.[6] |
| Decomposition of Diazonium Salt | If the diazonium salt solution is allowed to warm up or sits (B43327) for too long before the coupling step, it will decompose, reducing the amount available to react.[1][4][5] The diazonium salt should be used in situ and kept cold (0-5 °C) throughout the process until it is consumed in the coupling reaction.[6] |
| Decomposition of Nitrous Acid | Nitrous acid, generated in situ from sodium nitrite and acid, is also unstable.[1][] Always use a freshly prepared solution of sodium nitrite.[2][7] |
| Precipitation of Amine Salt | If the amine salt is not fully soluble in the acid, the reaction will be incomplete. Ensure enough acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[2] |
Issue 3: Safety Concerns and Handling of Diazonium Salts.
Question: I've heard that diazonium salts can be explosive. What are the key safety precautions I should take during the diazotization step?
Answer: Yes, it is critical to handle diazonium salts with extreme care as they are thermally unstable and can be explosive, especially in a dry, solid state.[9][10][11] They are sensitive to heat, friction, and shock.[10][11]
Key Safety Protocols:
-
Never Isolate in Solid Form: It is strongly advised not to isolate diazonium salts in a dry, solid state.[6] They should be generated and used in situ as a cold aqueous solution.[6][12]
-
Strict Temperature Control: Always maintain the reaction temperature between 0-5 °C.[10][11] Uncontrolled decomposition can be violent.[4]
-
Avoid Excess Nitrite: Use only a stoichiometric or slight excess of sodium nitrite.[10][11]
-
Quench After Use: Any remaining diazonium salt should be quenched before workup or disposal. A common quenching agent is hypophosphorous acid (H₃PO₂).[9][11]
-
Proper Venting: The reaction can generate nitrogen gas, so ensure the reaction vessel is not sealed to avoid pressure buildup.[10][11]
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Procedure for Diazotization of an Aromatic Amine
This protocol outlines a standard laboratory procedure for the diazotization of a primary aromatic amine, such as aniline, for subsequent use in an azo coupling reaction.
Materials:
-
Primary aromatic amine (e.g., aniline)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice-salt bath
-
Stir plate and magnetic stir bar
-
Thermometer
Procedure:
-
Dissolution of the Amine: In a flask, dissolve the primary aromatic amine in a solution of the strong mineral acid and deionized water. Vigorous stirring is essential.[6]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.[2][6]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.1 equivalents) in cold deionized water. Cool this solution in an ice bath.[6]
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cooled amine solution. It is crucial to maintain the internal reaction temperature between 0-5 °C throughout the addition.[6]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.[6]
-
Verification (Optional but Recommended): To check for the presence of excess nitrous acid, which indicates the completion of the diazotization, a drop of the reaction mixture can be used to test starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[6]
-
Immediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction. Do not store the solution.[6]
Protocol 2: Testing for the Presence of a Diazonium Salt
A simple qualitative test can confirm the successful formation of the diazonium salt.
Procedure:
-
Prepare a solution of a coupling agent, such as 2-naphthol, in a basic aqueous solution (e.g., sodium hydroxide (B78521) solution).
-
Add a small aliquot (a few drops) of the cold diazotization reaction mixture to the coupling agent solution.
-
The immediate formation of a brightly colored precipitate (typically red or orange) indicates the successful formation of an azo dye, thus confirming the presence of the diazonium salt.[2]
Visualizations
Caption: A flowchart of the key steps in a standard diazotization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Diazonium compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of 1-(4-Hydroxyphenylazo)-2-naphthol for Biological Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for working with 1-(4-Hydroxyphenylazo)-2-naphthol (also known as Sudan I), a compound notorious for its poor aqueous solubility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound, or Sudan I, is a synthetic, lipophilic (fat-soluble) azo dye with the chemical formula C₁₆H₁₂N₂O₂.[1][2] It presents as a reddish-brown crystalline powder.[1] Its molecular structure, rich in nonpolar aromatic rings, makes it inherently hydrophobic, leading to very poor solubility in polar solvents like water and aqueous buffers.[1] Its documented water solubility is approximately 0.5 g/L at 30°C, which poses a significant challenge for applications in aqueous-based systems like cell culture media.[1]
Q2: What are the primary safety concerns when handling this compound?
A2: Sudan I is classified as a potential carcinogen and is suspected of causing genetic defects.[1][3][4] It may also cause skin sensitization. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. All work should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation and skin contact.[1]
Q3: Can I dissolve the compound directly in my cell culture medium or buffer?
A3: No, directly dissolving Sudan I powder in a purely aqueous solution is strongly discouraged and typically fails.[1] Due to its hydrophobic nature, the compound will not dissolve and will instead form a suspension of fine particles. These particles can interfere with experimental results, clog equipment, and provide inaccurate concentration data. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent.[1]
Q4: What is the recommended starting approach for solubilizing this compound for a biological assay?
A4: The most effective initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent and then carefully dilute this stock into your final aqueous experimental medium.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice for preparing stock solutions for biological assays due to its powerful solubilizing ability and miscibility with water.[1][5] The final concentration of the organic solvent in the assay should be kept to a minimum (e.g., <0.5% for DMSO in many cell lines) to avoid solvent-induced toxicity or artifacts.[1]
Section 2: Troubleshooting Guide: Precipitation Issues
Q: My compound precipitates immediately when I add the stock solution to my aqueous medium. What's happening?
A: This phenomenon, often called "crashing out," occurs when the hydrophobic compound rapidly comes out of solution upon transfer from a high-solubility organic solvent to a low-solubility aqueous environment.[1]
-
Cause 1: Rapid Addition. Adding the stock solution too quickly does not allow for proper mixing and dispersion.
-
Solution 1: Warm your aqueous medium to the experimental temperature (e.g., 37°C). While vigorously vortexing or stirring the medium, add the required volume of the stock solution slowly, drop-by-drop. This gradual introduction promotes dispersion and helps keep the compound in solution.[1]
-
Cause 2: Temperature Shock. Adding a room-temperature stock solution to a cold aqueous medium can decrease the compound's already limited solubility.
-
Solution 2: Ensure both the stock solution and the aqueous medium are at a stable, consistent temperature (preferably the final experimental temperature) before mixing.[1][6]
Q: I've followed the dilution protocol, but I still see particles over time. What advanced methods can I try?
A: If standard dilution methods fail, especially at higher concentrations, you may need to employ more advanced formulation strategies.
-
Solution 1: Use Surfactants. Incorporate a non-ionic surfactant, such as Tween-80 or Pluronic F68, into your aqueous medium before adding the compound stock. At concentrations above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate the hydrophobic Sudan I, enhancing its apparent solubility.[1]
-
Solution 2: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[1][7] They have a hydrophobic interior, which can house the Sudan I molecule, and a hydrophilic exterior, which allows the entire complex to dissolve in water.
-
Solution 3: Co-solvency. If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (like DMSO or ethanol) in the medium can help maintain solubility. However, this must be carefully validated to ensure it does not impact your biological results.[1]
Q: The required final concentration of my organic solvent is affecting my cells. How can I reduce it?
A: The key is to minimize the volume of stock solution added to your medium.
-
Solution: Prepare the most concentrated stock solution possible.[1] For example, a 10 mg/mL or higher stock solution in DMSO may be achievable, though it might require sonication or gentle warming to fully dissolve.[1] By using a more concentrated stock, you can add a smaller volume to your final medium, thereby keeping the final solvent percentage below the toxic threshold for your cells. Always remember to run a "vehicle control" with the same final concentration of the solvent to account for any effects of the solvent itself.[1]
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE (chemical-resistant gloves, lab coat, safety glasses).[1]
-
Weighing: Accurately weigh 2.48 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.[1]
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.[1]
-
Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Sonication (If Necessary): If solid particles remain, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear and homogenous.[1]
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light to prevent photodegradation.[5]
Protocol 2: Standard Dilution Method for Cell-Based Assays
-
Prepare Medium: Warm the required volume of cell culture medium or buffer to the final experimental temperature (e.g., 37°C).
-
Calculate Volume: Determine the volume of the stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains low (e.g., <0.5%).
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.
-
Final Mix: Immediately after adding the stock, cap the tube and vortex gently but thoroughly to ensure rapid and complete mixing, preventing precipitation.[1]
-
Vehicle Control: Prepare a control sample by adding the identical volume of DMSO (without the compound) to an equal volume of medium.
-
Application: Use the freshly prepared treatment medium immediately in your assay.
Section 4: Data & Properties Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | ~248.28 g/mol | [2] |
| Appearance | Reddish-brown crystalline powder | [1] |
| Water Solubility | ~0.5 g/L (at 30°C) | [1] |
| UV-Vis λmax | ~485 nm (in ethanol) | [5][8] |
| Classification | Potential Carcinogen (IARC Group 3) | [1][3][4] |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Suitability for Biological Assays | Notes | Reference(s) |
| DMSO | High | Excellent solubilizing power; standard choice for cell culture. Keep final concentration <0.5%. | [1][5] |
| Ethanol | High | Good alternative to DMSO. Check cell line tolerance. | [1][9] |
| Acetone | Low | Effective solvent but higher volatility and cell toxicity. Generally not recommended for live-cell assays. | [1] |
| Methanol / THF | Very Low | Used for analytical standards; not suitable for most biological assays. | [10] |
Table 3: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing organic solvent percentage in the final medium. | Simple to implement. | Limited by the biological system's tolerance to the solvent.[1] |
| Surfactants | Micellar encapsulation of the hydrophobic compound. | Can significantly increase apparent solubility. | Surfactant may have its own biological effects; requires CMC determination.[1] |
| Cyclodextrins | Formation of water-soluble inclusion complexes. | High efficiency; can be biocompatible. | May alter compound-protein interactions; potential for renal toxicity at high concentrations.[1][7] |
| Particle Size Reduction | Increasing surface area to improve dissolution rate. | A physical approach that doesn't add excipients. | Requires specialized equipment (e.g., mills); may not prevent precipitation over time.[7][11] |
Section 5: Visual Guides
Caption: Standard workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
Caption: Conceptual pathway of Sudan I metabolic bioactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H12N2O2 | CID 167212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sudan I - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (14934-27-1) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
stability issues of Sudan dye staining solutions over time
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and use of Sudan dye staining solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability to ensure reliable and reproducible results in your lipid staining experiments.
Troubleshooting Guides
This section addresses common issues encountered during the use of Sudan dye staining solutions, offering potential causes and actionable solutions in a straightforward question-and-answer format.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Why are my lipid droplets not staining or appearing very faint? | 1. Lipid Loss During Fixation: Use of alcohol or xylene-based fixatives can dissolve lipids.[1][2]2. Improper Tissue Preparation: Paraffin-embedded sections are unsuitable as the processing removes lipids.[1]3. Low Lipid Content: The tissue may have a naturally low concentration of neutral lipids.4. Deteriorated Staining Solution: The Sudan dye solution may have degraded over time.[1] | 1. Use Appropriate Fixatives: Fix tissues in 10% neutral buffered formalin to preserve lipid content.[1]2. Use Frozen Sections: Employ cryosectioning for fresh or formalin-fixed tissues.[1]3. Use Positive Controls: If possible, use tissues known to have higher lipid content for positive controls.4. Prepare Fresh Stain: Prepare a fresh working solution of the Sudan dye before each experiment.[1] |
| High Background Staining | Why is there excessive, non-specific staining in my sample? | 1. Overstaining: The incubation time in the Sudan dye solution was too long.[2]2. Inadequate Differentiation: Insufficient rinsing to remove non-specifically bound dye.[1]3. Precipitate Formation: Dye precipitates in the working solution may have settled on the tissue. | 1. Optimize Staining Time: Reduce the incubation time in the staining solution.2. Proper Differentiation: Ensure adequate rinsing with the appropriate differentiation solution (e.g., 70% ethanol) to remove excess dye.[1]3. Filter Staining Solution: Always filter the working staining solution immediately before use.[3] |
| Precipitate on Tissue | I see red/orange or dark crystals/precipitate on my tissue section. What is causing this? | 1. Evaporation of Solvent: The alcohol in the staining solution can evaporate, causing the dye to crystallize.[1][4]2. Unfiltered Staining Solution: The working solution was not filtered before use.[3]3. Supersaturated Solution: The working solution was not prepared correctly, leading to dye precipitation upon standing.[3] | 1. Keep Staining Jars Covered: Ensure staining containers are tightly sealed during incubation.[1]2. Filter the Stain: Pass the working solution through filter paper just before use.[3]3. Follow Protocol for Working Solution: Prepare the working solution by diluting a saturated stock solution and allow it to equilibrate before filtering and use.[3] |
| Uneven Staining | Why is the staining patchy or inconsistent across the tissue section? | 1. Incomplete Reagent Coverage: The staining solution did not cover the entire tissue section evenly.2. Air Bubbles: Air bubbles trapped on the surface of the tissue prevented the stain from reaching those areas.3. Residual Water/Mounting Media: For frozen sections, residual mounting media can prevent even dye infiltration. | 1. Ensure Complete Coverage: Gently agitate the slides during staining to ensure the solution covers the tissue.2. Remove Air Bubbles: Carefully remove any air bubbles on the tissue section before and during staining.3. Thorough Rinsing: Ensure tissue sections are properly rinsed to remove any interfering substances before staining. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitate formation in Sudan dye solutions?
A1: The primary causes of precipitate formation are the low solubility of Sudan dyes in aqueous or low-percentage alcohol solutions and the evaporation of the alcohol solvent, which concentrates the dye beyond its solubility limit.[3] It is crucial to keep stock and working solutions in tightly sealed containers and to filter the working solution immediately before use.
Q2: How long are Sudan dye staining solutions stable?
A2: The stability of Sudan dye solutions varies depending on the dye, the solvent, and the storage conditions. While specific quantitative degradation data is limited in the literature for staining solutions, general guidelines suggest that stock solutions are more stable than working solutions. For example, a saturated stock solution of Sudan III in isopropanol (B130326) can be stable for up to 10 years, while the working solution should be used within a few hours.[5] A prepared Sudan Black B solution in propylene (B89431) glycol is reported to be stable for up to one year when stored at 60°C.
Q3: Can I use paraffin-embedded tissues for Sudan dye staining?
A3: No, paraffin-embedded tissues are generally not suitable for staining with Sudan dyes. The process of paraffin (B1166041) embedding involves the use of organic solvents like xylene and ethanol (B145695), which will dissolve and wash away the lipids from the tissue.[1] Therefore, frozen sections are the recommended specimen type for lipid staining with Sudan dyes.
Q4: What is the difference between a stock solution and a working solution?
A4: A stock solution is a concentrated solution of the dye, typically in a high-percentage alcohol like isopropanol, which is stable for a longer period. A working solution is a diluted form of the stock solution, often with water or a lower percentage of alcohol, that is used for the actual staining procedure. Working solutions are generally less stable and should be prepared fresh before each use.[3]
Q5: Are there alternatives to Sudan dyes for lipid staining?
A5: Yes, other lysochrome dyes can be used for lipid staining. Oil Red O is a popular alternative to Sudan III and IV, often providing a more intense red color. Sudan Black B is particularly useful for staining a broader range of lipids, including phospholipids.
Data Presentation: Stability of Sudan Dye Solutions
| Dye | Solvent System | Storage Conditions | Reported Stability |
| Sudan III | Saturated stock in 99% isopropanol | Room temperature, tightly sealed, protected from light[5] | Stock solution: Up to 10 years[5]Working solution (diluted with water): Several hours[5] |
| Sudan IV | Ethyl alcohol | Room temperature (15-25°C), tightly sealed, protected from light | Solution is stable for a few years.[6] |
| Sudan Black B | Propylene glycol | 60°C in an oven, tightly sealed[7] | Up to 1 year[7] |
Note: It is always recommended to filter the working solution immediately before use to remove any micro-precipitates that may have formed. The stability of the solutions can be affected by factors such as exposure to light, temperature fluctuations, and solvent evaporation.
Experimental Protocols
Preparation of a Saturated Sudan III Stock Solution
Materials:
-
Sudan III powder
-
99% Isopropanol
-
Glass bottle with a tight-fitting lid
-
Filter paper
Procedure:
-
Add an excess of Sudan III powder (e.g., ~0.5 g) to 100 mL of 99% isopropanol in a glass bottle.
-
Seal the bottle tightly and let the solution stand for 2-3 days to ensure saturation. There should be some undissolved dye at the bottom of the bottle.
-
Carefully decant the supernatant (the clear, saturated liquid) into a clean, tightly sealed storage bottle. This is your saturated stock solution.
Preparation of Sudan III Working Solution and Staining Protocol for Frozen Sections
Materials:
-
Saturated Sudan III stock solution
-
Distilled water
-
70% Ethanol
-
Mayer's Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerol (B35011) jelly)
-
Frozen tissue sections on glass slides
Procedure:
-
Prepare the Working Solution:
-
In a clean flask, dilute 6 mL of the saturated Sudan III stock solution with 4 mL of distilled water.
-
Let the solution stand for 5-10 minutes.
-
Filter the solution using filter paper immediately before use. The filtrate can be used for several hours.[5]
-
-
Staining:
-
Fix frozen sections in 10% neutral buffered formalin for 1 minute.
-
Rinse the sections in two changes of distilled water.
-
Rinse briefly in 70% ethanol.
-
Stain in the freshly prepared and filtered Sudan III working solution for 10-15 minutes. Keep the staining dish covered to prevent evaporation.
-
Differentiate briefly in 70% ethanol to remove excess stain.
-
Wash thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
Stain with Mayer's Hematoxylin for 2-3 minutes.
-
Wash in several changes of tap water until the nuclei appear blue.
-
-
Mounting:
-
Blot excess water from the slide and coverslip with an aqueous mounting medium.
-
Visualizations
Troubleshooting Workflow for Sudan Staining
Caption: A troubleshooting decision tree for common Sudan dye staining issues.
Simplified Degradation Pathway of Azo Dyes
Caption: A simplified schematic of the degradation pathway of azo dyes like Sudan dyes.
References
preventing precipitation of 1-(4-Hydroxyphenylazo)-2-naphthol in alcoholic solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the precipitation of 1-(4-Hydroxyphenylazo)-2-naphthol in alcoholic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a synthetic azo dye. Its molecular structure includes a hydroxyl group (-OH) which enhances its solubility in polar solvents compared to other similar azo compounds.[1] It exhibits moderate solubility in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and is also soluble in alcohols like ethanol (B145695) and methanol.[2]
Q2: I am observing precipitation of this compound in my alcoholic solution shortly after preparation. What are the likely causes?
Precipitation of this compound in alcoholic solutions can be attributed to several factors:
-
pH of the Solution: The solubility of this compound is significantly influenced by pH. It is typically synthesized in an alkaline medium (pH 10-12), which helps to keep it dissolved.[1][2] If the pH of your alcoholic solution is neutral or acidic, the compound may be less soluble and prone to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of many compounds, including azo dyes. If the solution is prepared at room temperature and then stored at a lower temperature (e.g., refrigerated), precipitation may occur.
-
Concentration: The concentration of the dye in the solution may have exceeded its solubility limit in the specific alcoholic solvent and conditions you are using.
-
Solvent Composition: The purity of the alcohol and the presence of water can affect solubility. While it is soluble in alcohols, the presence of varying amounts of water can alter its solubility characteristics.
Q3: How can I prevent the precipitation of this compound in my alcoholic solution?
To prepare a stable solution and prevent precipitation, consider the following steps:
-
Adjusting the pH: Maintaining a slightly alkaline pH can significantly improve the solubility of this compound. You can achieve this by adding a small amount of a base, such as sodium hydroxide, to your alcoholic solution.
-
Optimizing the Solvent: Use a high-purity grade of alcohol. If your experimental conditions allow, a mixture of alcohol with a small amount of a polar aprotic solvent like DMSO can enhance solubility.
-
Controlling Temperature: Prepare the solution at room temperature and, if possible, store it at a consistent temperature. Avoid drastic temperature fluctuations, especially to colder conditions. If refrigeration is necessary, you may need to prepare a more dilute solution.
-
Sonication: Using an ultrasonic bath can help to dissolve the compound more effectively and break up any small aggregates that could act as nucleation sites for precipitation.
Troubleshooting Guide
If you are encountering precipitation, follow this step-by-step guide to identify and resolve the issue.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding the compound to the alcohol. | The compound is not readily soluble at the initial concentration and conditions. | 1. Try preparing a more dilute solution.2. Gently warm the solution while stirring.3. Use sonication to aid dissolution.4. Ensure the alcohol is of high purity. |
| A clear solution becomes cloudy or forms a precipitate over time. | The solution is supersaturated, and the compound is slowly crystallizing out. | 1. Filter the solution to remove the precipitate and use the clear supernatant, noting that the concentration will be lower than intended.2. For future preparations, use a slightly lower concentration or adjust the pH to be more alkaline.3. Store the solution at a constant room temperature. |
| Precipitation occurs when the solution is cooled. | The solubility of the compound is temperature-dependent. | 1. If possible, perform your experiment at the temperature at which the solution is stable.2. Prepare a less concentrated stock solution if it needs to be stored at a lower temperature.3. Before use, allow the refrigerated solution to warm to room temperature and check for any precipitate. If present, try to redissolve by gentle warming or sonication. |
| Precipitation is observed after adding other reagents to the solution. | The added reagents may be altering the pH or solvent properties, thereby reducing the solubility of the dye. | 1. Check the pH of the solution after adding the new reagent and adjust if necessary.2. Consider if the new reagent is less polar than the alcoholic solvent, which could decrease the overall solvent polarity. |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound in Ethanol
This protocol aims to prepare a stable stock solution of this compound in ethanol by optimizing the pH.
Materials:
-
This compound
-
200 proof ethanol
-
0.1 M Sodium Hydroxide (NaOH) in ethanol
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
pH meter or pH indicator strips suitable for non-aqueous solutions
Procedure:
-
Weigh the desired amount of this compound.
-
In a volumetric flask, add approximately 80% of the final desired volume of ethanol.
-
While stirring, slowly add the weighed this compound to the ethanol.
-
Continue stirring for 10-15 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Carefully add the 0.1 M ethanolic NaOH solution dropwise while monitoring the pH. Aim for a pH between 8 and 10.
-
Once the compound is fully dissolved and the desired pH is reached, add ethanol to the final volume.
-
Continue stirring for another 5 minutes to ensure a homogenous solution.
-
Store the solution in a tightly sealed container at a constant room temperature, protected from light.
Data Presentation
While specific quantitative solubility data for this compound in various alcohols at different temperatures and pH values is not extensively available in the literature, the following table provides a qualitative summary of solubility for the similar compound 1-phenylazo-2-naphthol, which can serve as a general guide.
Table 1: Qualitative Solubility of 1-Phenylazo-2-naphthol in Various Solvents
| Solvent | Solubility Description |
| Acetone | Soluble |
| Benzene | Soluble |
| Carbon Disulfide | Soluble |
| DMSO | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Ether | Soluble |
| Ethyl Acetate | Slightly Soluble |
| Grease and Mineral Oil | Soluble |
| Methanol | Soluble |
| Toluene | Soluble |
Data is for the related compound 1-phenylazo-2-naphthol and should be used as a general reference.[3]
Visualizations
Troubleshooting Workflow for Precipitation Issues
Caption: A flowchart outlining the steps to troubleshoot the precipitation of this compound.
Factors Influencing Solubility
Caption: Key factors that have a direct impact on the solubility of this compound.
References
Technical Support Center: Photodegradation and Stability of Azo Dyes under UV Irradiation
This technical support center is designed for researchers, scientists, and drug development professionals working with azo dyes. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during photodegradation experiments under UV irradiation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Recommendations |
| 1. Incomplete or Slow Dye Degradation | Low Photocatalytic Activity: The intrinsic properties of the photocatalyst (e.g., TiO₂, ZnO) may not be optimal. This includes factors like crystal phase, particle size, and surface area.[1] | - Catalyst Characterization: Ensure your catalyst is well-characterized. For TiO₂, the anatase phase is often more photoactive than the rutile phase.[1] - Optimize Catalyst Loading: An optimal catalyst concentration is crucial. Too low a concentration provides insufficient active sites, while too high a concentration can increase turbidity and light scattering, reducing efficiency.[1][2] |
| UV Lamp Issues: The lamp's intensity may have decreased over time, or its emission spectrum may not be suitable for activating the photocatalyst.[1] | - Check Lamp Specifications: Verify the lamp's age and output spectrum. Ensure the emission wavelength aligns with the bandgap energy of your photocatalyst (e.g., <387 nm for TiO₂).[1] - Monitor Light Intensity: Use a radiometer to check for fluctuations in light intensity, which can be caused by an unstable power supply.[1] | |
| Presence of Inhibitors/Scavengers: Ions such as carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and chloride (Cl⁻) in your water source or reagents can act as radical scavengers, consuming the reactive oxygen species (ROS) needed for degradation.[3] | - Use High-Purity Water: Employ deionized or ultrapure water to minimize ionic interference. - Analyze Reagents: Be mindful of the composition of any buffers or pH-adjusting solutions. - Scavenger Experiments: To confirm inhibition, you can intentionally add known scavengers to a control experiment and observe the effect on the degradation rate. | |
| Sub-optimal pH: The pH of the solution significantly affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and the generation of ROS.[4][5] | - Determine Optimal pH: Conduct a series of experiments across a range of pH values to find the optimum for your specific dye-catalyst system. For instance, the degradation of anionic dyes like Methyl Orange is often more effective in acidic conditions which promote adsorption on a positively charged catalyst surface.[6] | |
| 2. Inconsistent or Non-Reproducible Results | Poor Catalyst Dispersion: Agglomerated catalyst particles reduce the effective surface area available for the reaction.[1] | - Sonication: Use an ultrasonic bath to disperse the catalyst powder in the solution for 15-30 minutes before starting the irradiation.[1] |
| Lack of Adsorption-Desorption Equilibrium: Starting the UV irradiation before the dye has reached an equilibrium state of adsorption on the catalyst surface can lead to variable initial reaction rates. | - Equilibration in the Dark: Stir the dye and catalyst suspension in the dark for a set period (e.g., 30-60 minutes) before turning on the UV lamp to ensure equilibrium is reached.[1] | |
| Fluctuations in Temperature: While photocatalysis is not extremely temperature-sensitive, significant temperature variations can affect reaction kinetics.[7] | - Temperature Control: Use a water bath or a photoreactor with a cooling jacket to maintain a constant temperature throughout the experiment. | |
| 3. Issues with Analytical Monitoring | Discoloration vs. Mineralization: A loss of color (monitored by UV-Vis) does not always mean complete degradation. Colorless aromatic intermediates, which can be more toxic than the parent dye, may have formed. | - Use Multiple Analytical Techniques: Complement UV-Vis spectrophotometry with methods that measure total organic content, such as Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) analysis, to quantify mineralization.[8] - Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to separate and identify the parent dye and any degradation byproducts.[9] |
| Interference in UV-Vis Spectra: The formation of intermediate products can lead to the appearance of new absorption peaks, complicating the analysis of the primary dye's degradation. | - HPLC Analysis: HPLC provides a more definitive way to quantify the concentration of the specific parent dye without interference from other compounds.[9] | |
| Catalyst Interference: Catalyst particles remaining in the sample aliquot can scatter light, leading to inaccurate absorbance readings. | - Sample Filtration: Before analysis, filter each sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove all catalyst particles.[1][2] | |
| 4. Catalyst Deactivation | Surface Poisoning: The surface of the photocatalyst can become fouled by reaction intermediates or other species, blocking active sites.[1] | - Catalyst Washing: After an experiment, wash the catalyst with deionized water or a suitable solvent to remove adsorbed species. - Regeneration: Depending on the nature of the fouling, thermal treatment or washing with a mild acid or base may be necessary to regenerate the catalyst's activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of azo dye photodegradation?
A1: The most common mechanism, particularly with semiconductor photocatalysts like TiO₂, involves the generation of highly reactive oxygen species (ROS). When the photocatalyst is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻). These ROS then attack and break down the complex azo dye molecule, often starting with the cleavage of the chromophoric azo bond (-N=N-), leading to discoloration and eventual mineralization into CO₂, H₂O, and inorganic ions.
Q2: Why is pH such a critical parameter in these experiments?
A2: The pH of the solution is crucial because it influences the surface charge of both the photocatalyst and the dye molecules.[4][5] This affects the electrostatic interaction and adsorption of the dye onto the catalyst surface, which is often a key step for efficient degradation. For example, at a pH below its point of zero charge (pzc), a catalyst like TiO₂ will have a positively charged surface, which favors the adsorption of anionic dyes. Additionally, pH can impact the generation of ROS, thereby influencing the overall efficiency of the process.[2]
Q3: How is the degradation of the azo dye typically monitored and quantified?
A3: The most common method is UV-Visible (UV-Vis) spectrophotometry, which tracks the decrease in the absorbance peak of the dye at its maximum wavelength (λmax) over time. However, as the disappearance of color does not always signify complete mineralization, it is recommended to use additional analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent dye from its degradation byproducts.[9] To assess complete mineralization, measurements of Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) are often employed.[8]
Q4: My degradation reaction appears to follow first-order kinetics. How do I calculate the rate constant?
A4: If the photodegradation follows pseudo-first-order kinetics, you can determine the apparent rate constant (k) by plotting the natural logarithm of the concentration ratio (ln(C₀/C)) against the irradiation time (t). The equation is: ln(C₀/C) = kt. The rate constant 'k' will be the slope of the resulting straight line. Concentration (C) is directly proportional to absorbance (A), so you can also use the formula: ln(A₀/A) = kt.[5]
Q5: What is the role of oxygen in the photodegradation process?
A5: Oxygen plays a vital role, primarily as an electron scavenger.[1] It traps the photogenerated electrons from the catalyst's conduction band, which prevents the recombination of electron-hole pairs. This increases the lifetime of the charge carriers and makes more holes available to generate hydroxyl radicals, thereby enhancing the overall quantum efficiency of the degradation process. This is why ensuring the reaction solution is adequately aerated is important for consistent results.[1]
Data Presentation: Degradation of Azo Dyes
The following tables summarize quantitative data from various studies on the photodegradation of common azo dyes.
Table 1: Effect of Experimental Parameters on Degradation Efficiency
| Dye | Parameter Varied | Range | Effect on Degradation Rate | Reference |
| Methyl Orange | pH | 2 - 5 | Increased degradation at lower pH (max at pH 2-3) | [10] |
| Methyl Orange | Catalyst Loading (LaMnO₃) | 0 - 120 ppm | Increased degradation with higher loading | [10] |
| Direct Blue 15 | Initial Concentration | 15 - 60 mg/L | Rate constant (k) decreased from 75.7 to 10.8 x 10⁻³ min⁻¹ | [11] |
| Metanil Yellow | Catalyst Loading (IONPs) | 2 - 8 mg/L | Half-life (t₅₀) decreased from 4.97 to 1.25 hours | [12] |
| Orange II | Catalyst Loading (IONPs) | 2 - 8 mg/L | Half-life (t₅₀) decreased from 4.96 to 1.23 hours | [12] |
| Generic Azo Dye | Light Intensity | 32 - 82 W | Linear increase in degradation rate | [2] |
Table 2: Kinetic Data for Azo Dye Photodegradation
| Dye | Catalyst | Conditions | Rate Constant (k) | Degradation Efficiency (%) | Time | Reference |
| Methyl Orange | ZnO | Sunlight | 1.77 x 10⁻² min⁻¹ | 87.5% | 120 min | [4] |
| Methyl Orange | Chitosan Silica Composite | Sunlight, pH 4, 0.1g CSC | - | 94.01% | 70 min | [6] |
| Methyl Orange | annTNA-H₂O₂ | Solar Sim., 55mM H₂O₂ | 0.407 µmol⁻¹ min⁻¹ | 99.7% | 60 min | [13] |
| Methyl Orange | TiO₂-rGO-CdS | pH 7 | - | 100% | 4 hours | [5] |
| Direct Blue 15 | TiO₂ P25 | pH 4, 1 g/L catalyst | 75.74 x 10⁻³ min⁻¹ (at 15 mg/L) | - | - | [11] |
| Metanil Yellow | IONPs | pH 1, 2 mg/L catalyst | - | ~90% | 7 hours | [12] |
| Orange II | IONPs | pH 1, 2 mg/L catalyst | - | ~98% | 7 hours | [12] |
Experimental Protocols
Protocol 1: General Photocatalytic Degradation of an Azo Dye (e.g., Methyl Orange) using TiO₂ Slurry
1. Materials and Reagents:
-
Azo Dye (e.g., Methyl Orange)
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Photoreactor: A borosilicate or quartz glass vessel is required as they are transparent to UV light.[2]
-
UV Lamp with a specified wavelength (e.g., 365 nm)[14]
-
Magnetic Stirrer and Stir Bar[2]
-
pH Meter
-
UV-Vis Spectrophotometer
-
Syringes and Syringe Filters (e.g., 0.22 µm or 0.45 µm)[2]
2. Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the azo dye in DI water. From this, prepare a working solution of the desired initial concentration (e.g., 10-20 mg/L).
-
Catalyst Suspension: Add the required amount of TiO₂ catalyst (e.g., 0.5 - 1.0 g/L) to a specific volume of the dye solution in the photoreactor.
-
Dispersion: Place the photoreactor in an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension of the catalyst.[1]
-
pH Adjustment: Measure and adjust the pH of the suspension to the desired value using dilute HCl or NaOH.
-
Adsorption-Desorption Equilibrium: Place the photoreactor on a magnetic stirrer and stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[1]
-
Initiate Photoreaction: Take an initial sample ("time 0") just before turning on the light. Then, switch on the UV lamp to start the photodegradation reaction. Ensure the solution is continuously stirred to keep the catalyst suspended.
-
Sampling: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals.
-
Sample Preparation for Analysis: Immediately filter each aliquot through a syringe filter to remove the TiO₂ particles.[1] This step is critical to prevent further reaction and to avoid interference during spectrophotometric analysis.
-
Analysis: Analyze the concentration of the dye in the filtrate using a UV-Vis spectrophotometer at the dye's λmax.
Protocol 2: HPLC Analysis of Azo Dye Degradation
1. Objective: To separate and quantify the parent azo dye from its degradation intermediates.
2. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column is commonly used.[9]
3. Mobile Phase Preparation:
-
The mobile phase is typically a mixture of an organic solvent and water (HPLC grade). Common combinations include Methanol:Water or Acetonitrile:Water.[7][9]
-
An isocratic elution (constant mobile phase composition) is often sufficient. A common ratio is 55:45 methanol:water.[9]
-
Degas the mobile phase before use to prevent air bubbles in the system.
4. Sample Preparation:
-
Filter the samples collected from the degradation experiment (as described in Protocol 1) through a 0.22 µm or 0.45 µm syringe filter.[15]
-
The filtrate can be directly injected or may require dilution with the mobile phase.
5. HPLC Method:
-
Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9][15]
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) into the HPLC system.[9]
-
Detection: Monitor the elution of compounds using the UV-Vis/DAD detector. Set the detection wavelength to the λmax of the parent azo dye. Acquiring a full spectrum with a DAD can help identify new peaks corresponding to degradation products.
-
Analysis: The degradation of the parent dye is confirmed by the decrease in the area of its corresponding peak over time. The appearance of new peaks indicates the formation of intermediate products.[9]
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: A typical experimental workflow for a photocatalytic degradation test.
Caption: Generalized photodegradation pathway for azo dyes via photocatalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and kinetic insights into azo dyes photocatalytic degradation on biogenically synthesized ZnO nanoparticles and their antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jabsonline.org [jabsonline.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. icontrolpollution.com [icontrolpollution.com]
troubleshooting inconsistent staining results with Sudan I
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with Sudan I staining.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Sudan I staining?
Sudan I is a lysochrome (fat-soluble) diazo dye used for the histological demonstration of neutral lipids, such as triglycerides.[1] The staining mechanism is a physical process based on the dye's greater solubility in lipids than in its solvent.[1] When a tissue section is immersed in a saturated Sudan I solution, the dye partitions from the solvent into the intracellular lipid droplets, coloring them orange-red.[1]
Q2: What are the primary applications of Sudan I staining?
Sudan I staining is primarily used for the qualitative detection of lipids in tissue sections. Key applications include:
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Demonstration of Neutral Fats: Identifying triglycerides and other neutral lipids.[1][2]
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Pathology: Studying abnormal lipid accumulation (steatosis) in organs like the liver.
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Cell Biology: Visualizing intracellular lipid droplets.[1]
Q3: Why are frozen sections recommended for Sudan I staining?
Standard tissue processing for paraffin-embedded sections utilizes organic solvents (e.g., ethanol (B145695), xylene) that dissolve and wash away lipids from the tissue. Therefore, frozen sections are essential to preserve the lipid components for accurate staining with Sudan I.
Q4: Is Sudan I considered a hazardous chemical?
Yes, Sudan I is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] It is crucial to handle Sudan I with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area.
Troubleshooting Inconsistent Staining Results
Inconsistent staining can manifest as weak or no staining, high background, or the presence of artifacts. The following guides address these common issues.
Issue 1: Weak or No Staining
If you are observing faint or no orange-red staining of lipid droplets, consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Lipid Extraction During Tissue Processing | Ensure frozen sections are used. Avoid any contact with organic solvents prior to and during the staining procedure. |
| Inadequate Fixation | While brief fixation is necessary, over-fixation or the use of inappropriate fixatives can alter lipid structures. Use a short fixation time (e.g., 5-10 minutes) with 10% neutral buffered formalin.[1] |
| Staining Solution is Old or Depleted | Prepare a fresh saturated staining solution. The dye can lose efficacy over time.[3] |
| Insufficient Staining Time | The incubation time may be too short for the dye to adequately partition into the lipids. Increase the incubation time in the Sudan I solution (e.g., try 30 minutes or longer). |
| Excessive Differentiation | The differentiation step with 70% ethanol is meant to remove excess stain but can also destain the lipids if too long. This step should be very brief.[1] |
| Low Lipid Content in Tissue | If the tissue sample has a naturally low lipid content, the staining will be inherently weak. It is advisable to use a positive control tissue known to be rich in lipids to validate the staining protocol.[4] |
Issue 2: High Background Staining
High background staining can obscure the specific staining of lipid droplets, making interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Non-Specific Dye Binding | Sudan dyes can sometimes bind non-specifically to other cellular components.[2] Ensure a proper, albeit brief, differentiation step in 70% ethanol to remove non-specifically bound dye.[1] |
| Stain Precipitate on Tissue | If the staining solution is not properly filtered, dye precipitates can settle on the tissue section, appearing as background. Always filter the Sudan I solution immediately before use.[5] |
| Inadequate Rinsing | Insufficient rinsing after differentiation can leave residual stain on the slide. Wash thoroughly with distilled water after the differentiation step.[1] |
| Autofluorescence of the Tissue | Some tissues exhibit natural fluorescence (autofluorescence) which might be confused with background staining, especially if using fluorescence microscopy. While Sudan Black B is often used to quench autofluorescence, for brightfield microscopy with Sudan I, ensuring specific staining is key.[6][7] |
Issue 3: Presence of Precipitates or Artifacts
Artifacts such as dye precipitates can interfere with accurate visualization and interpretation.
| Possible Cause | Troubleshooting Steps |
| Supersaturated Staining Solution | When the solvent evaporates or the temperature decreases, the dye can precipitate out of a supersaturated solution.[5] Prepare the staining solution fresh and keep it in a sealed container during staining to minimize evaporation. |
| Unfiltered Staining Solution | Small, undissolved particles of dye in the solution can be deposited on the tissue. Filter the staining solution through Whatman No. 2 filter paper or a 0.22 µm filter immediately before use.[1][5] |
| "Globular" Precipitate | This can appear as small, colored droplets that resemble fat globules, leading to confusion.[1] Differentiating the sections in a solution of 5% acetic acid in 50% alcohol for 15-60 seconds can help remove this type of precipitate.[1] |
| Crystalline Precipitates | Needle-like crystals can form on the section.[1] Filtering the stain and ensuring proper differentiation can mitigate this issue. |
Experimental Protocols
Sudan I Staining Protocol for Frozen Sections
This protocol is adapted from established methods for lysochrome dyes.
Reagents:
-
Sudan I Powder
-
70% Ethanol
-
10% Neutral Buffered Formalin
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Distilled Water
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Aqueous Mounting Medium (e.g., Glycerin Jelly)
Procedure:
-
Preparation of Staining Solution:
-
Tissue Preparation:
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Cut frozen sections of formalin-fixed tissue at 8-10 µm thickness.[1]
-
Mount the sections on glass slides.
-
-
Fixation:
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If using fresh frozen sections, fix in 10% neutral buffered formalin for 5-10 minutes.[1]
-
-
Staining:
-
Differentiation:
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Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be quick to avoid destaining the lipids.[1]
-
-
Washing and Counterstaining:
-
Wash the sections thoroughly in distilled water.[1]
-
If a nuclear counterstain is desired, incubate with a suitable stain like Mayer's Hematoxylin for a few minutes, followed by a water rinse.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.
-
Visualizations
Caption: Experimental workflow for Sudan I staining of frozen sections.
Caption: Troubleshooting logic for inconsistent Sudan I staining results.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on the coupling reaction of 1-(4-Hydroxyphenylazo)-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol, with a particular focus on the critical role of pH in the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is a two-step process. The first step is the diazotization of 4-aminophenol (B1666318) in an acidic medium with sodium nitrite (B80452) to form a diazonium salt. The second step is the azo coupling reaction, where the diazonium salt reacts with 2-naphthol (B1666908) in an alkaline medium to form the final azo dye product.[1]
Q2: Why is pH control so critical in the coupling reaction?
The pH of the reaction medium is a crucial factor that influences both the reactivity of the coupling agent (2-naphthol) and the stability of the diazonium salt. For the coupling reaction with phenols like 2-naphthol, a mildly alkaline environment is necessary to deprotonate the hydroxyl group, forming the more reactive phenoxide ion. However, if the pH is too high, the diazonium salt will decompose. Conversely, if the pH is too acidic, the concentration of the phenoxide ion is too low for an efficient reaction.[2][3] Therefore, an optimal pH range is essential for maximizing the yield and purity of the product.
Q3: What is the optimal pH range for the coupling reaction of 4-hydroxyphenyldiazonium salt with 2-naphthol?
For the coupling of diazonium salts with phenols and naphthols, a mildly alkaline pH is generally optimal. The recommended pH range is typically between 8 and 10.[2] This range provides a sufficient concentration of the reactive phenoxide ion of 2-naphthol while minimizing the decomposition of the diazonium salt.
Q4: How does the color of the final product relate to the reaction pH?
The color of the azo dye can be an indicator of the reaction conditions. An incorrect pH can lead to the formation of side products, resulting in an off-color final product.[3] Additionally, many azo dyes, including potentially this compound, can act as pH indicators, meaning their color can change with the pH of the solution they are in.[2] For accurate color assessment, it is advisable to isolate and purify the product at a neutral pH.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of Azo Dye | Incorrect pH for the coupling reaction: If the solution is too acidic, the 2-naphthol is not sufficiently activated. If it is too alkaline, the diazonium salt may have decomposed. | Ensure the coupling reaction mixture is mildly alkaline (pH 8-10). Use a pH meter or pH indicator paper to monitor and adjust the pH of the 2-naphthol solution before and during the addition of the diazonium salt solution. You can adjust the pH using a solution of sodium hydroxide (B78521).[2][3] |
| Decomposition of the diazonium salt: This can occur if the temperature during diazotization was too high (above 5°C) or if the diazonium salt solution was allowed to stand for too long before use. | Maintain a strict temperature of 0-5°C during the diazotization step using an ice bath. Use the diazonium salt solution immediately after its preparation.[1][3] | |
| Impure starting materials: The presence of impurities in 4-aminophenol or 2-naphthol can lead to side reactions and lower the yield. | Use high-purity or freshly purified starting materials. | |
| Off-Color Product (e.g., brownish or dull red instead of vibrant red-orange) | Formation of side products due to incorrect pH: As mentioned, an incorrect pH can promote the formation of undesired azo dyes or other byproducts. | Strictly control the pH of the coupling reaction to the optimal range (pH 8-10).[2] |
| Decomposition of the diazonium salt: Phenol formed from the decomposition of the diazonium salt can couple with the remaining diazonium salt to form an impurity. | Maintain the temperature at 0-5°C during diazotization and use the diazonium salt promptly.[3] | |
| Incomplete reaction: The presence of unreacted starting materials can affect the final color. | Ensure the stoichiometry of the reactants is correct and allow sufficient reaction time for the coupling to go to completion, with efficient stirring.[3] | |
| Weak or Incorrect Color in the Final Product | Incorrect pH of the final solution: The final isolated product might be in a solution that is too acidic or too basic, affecting its observed color. | Ensure the final product is washed and isolated at a neutral pH to observe its true color.[2] |
| Crystal polymorphism: Different crystalline forms of the azo dye can exhibit different colors. The precipitation and drying conditions can influence the crystal structure. | Control the rate of precipitation and the drying conditions to ensure consistent crystal formation. |
Experimental Protocols
General Synthesis of this compound
This protocol provides a general method for the synthesis. For optimization, the pH of the coupling solution should be systematically varied.
Part A: Diazotization of 4-Aminophenol
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Dissolve a specific molar equivalent of 4-aminophenol in a dilute solution of hydrochloric acid (e.g., 3 M HCl).
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water (one molar equivalent).
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution, ensuring the temperature remains between 0-5°C.
-
Stir the mixture for an additional 10-15 minutes after the addition is complete to ensure full formation of the diazonium salt.
Part B: Azo Coupling with 2-Naphthol
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In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Cool this solution to 0-5°C in an ice-salt bath.
-
pH Adjustment: Monitor and adjust the pH of the 2-naphthol solution to the desired level (e.g., pH 8, 9, 10) using dilute NaOH or HCl as needed.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the crude product by vacuum filtration.
-
Wash the precipitate with cold water until the washings are neutral.
-
Dry the purified product. The yield and spectral properties can then be analyzed.
Data Presentation: Effect of pH on Reaction Yield (Hypothetical Data)
To optimize the reaction, the pH of the coupling solution can be varied, and the yield of the purified product can be measured. The following table illustrates how such data could be presented.
| pH of Coupling Solution | Product Yield (%) | Observed Color | UV-Vis λmax (nm) |
| 7 | 45 | Dull Orange | 478 |
| 8 | 75 | Orange-Red | 482 |
| 9 | 92 | Bright Red-Orange | 482 |
| 10 | 88 | Red-Orange | 482 |
| 11 | 65 | Brownish-Red | 485 |
Note: This data is representative and intended to illustrate the expected trend. Actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis.
Signaling Pathway of the Azo Coupling Reaction
Caption: The reaction pathway for the synthesis of the azo dye.
References
Technical Support Center: Purification of Crude 1-(4-Hydroxyphenylazo)-2-naphthol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(4-Hydroxyphenylazo)-2-naphthol via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The crude product fails to dissolve completely in the hot solvent.
-
Possible Cause:
-
Insufficient Solvent: The volume of the solvent may not be enough to dissolve the amount of crude product.[1]
-
Inappropriate Solvent: The chosen solvent may not have the ideal solubility characteristics for this compound.
-
Insoluble Impurities: The crude product may contain impurities that are insoluble in the selected solvent.[2]
-
-
Solution:
-
Add More Solvent: Gradually add small portions of the hot solvent until the product dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[1]
-
Solvent Selection: this compound is soluble in methanol, ethanol (B145695), and DMSO.[3] An ethanol-water mixture can also be effective, especially for compounds with challenging solubilities.[4][5]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool.[2]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause:
-
High Solute Concentration: The solution may be too concentrated, causing the compound to separate as a liquid above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[6]
-
Impurities: The presence of significant impurities can lower the melting point of the mixture and promote oiling out.[7] The melting point of pure this compound is 240–242°C.[8]
-
-
Solution:
-
Reheat and Add Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[9]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[7]
-
Charcoal Treatment: If impurities are suspected, they can be removed by treating the hot solution with activated charcoal and then filtering it.[9]
-
Issue 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause:
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[9]
-
Issue 4: The yield of purified crystals is very low.
-
Possible Cause:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[1]
-
Premature Crystallization: Crystals forming during hot filtration will be lost.[6]
-
Incomplete Crystallization: Not allowing enough time for the solution to cool completely will result in a lower yield.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]
-
Prevent Premature Crystallization: Ensure the funnel and receiving flask are pre-heated during hot filtration.
-
Sufficient Cooling Time: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath to maximize crystal formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: this compound is soluble in polar organic solvents like methanol, ethanol, and DMSO.[3] A mixed solvent system, such as ethanol and water, is often effective for recrystallizing azo dyes and can be a good starting point.[4][5] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: How can I remove colored impurities from my crude product?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[2] However, be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[9]
Q3: My crystals formed very quickly as a fine powder. Is this a problem?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[9] To obtain purer crystals, aim for a slower crystal growth process. This can be achieved by allowing the solution to cool more slowly.[7]
Q4: How do I know if my recrystallization was successful?
A4: A successful recrystallization should result in a product with a higher melting point and a narrower melting point range compared to the crude material.[6] The visual appearance of the crystals should also be more uniform. Techniques like Thin Layer Chromatography (TLC) can also be used to assess the purity of the final product.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Sparingly Soluble |
| Ethanol | Moderately Soluble | Highly Soluble |
| Methanol | Soluble | Highly Soluble |
| DMSO | Soluble | Highly Soluble |
| Acetone | Sparingly Soluble | Moderately Soluble |
| Toluene | Sparingly Soluble | Moderately Soluble |
Note: This table provides qualitative solubility data based on general characteristics of similar azo dyes.[3][4] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.
Table 2: Expected Outcome of Recrystallization
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Reddish-brown powder | Well-defined crystals |
| Melting Point | Lower, broader range | 240–242°C (sharper range)[8] |
| Purity (by TLC) | Multiple spots may be present | A single, more intense spot |
| Yield | - | 60-80% (typical) |
Note: The final yield will depend on the initial purity of the crude product and the specific conditions of the recrystallization.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair (e.g., ethanol or an ethanol-water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.[5]
-
Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble matter without the product crystallizing prematurely.[2]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[11]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. Assess the purity using a suitable analytical technique like TLC.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. This compound (14934-27-1) for sale [vulcanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
overcoming matrix interference in the analysis of Sudan dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Sudan dyes.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Sudan dyes, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the specific matrix and Sudan dye. Lipophilic Sudan dyes may be strongly retained by fatty matrices.[1][2] | - Optimize the extraction solvent. Acetonitrile (B52724) is commonly used, but a mixture of acetone, dichloromethane, and methanol (B129727) (e.g., 3:2:1 v/v/v) can be effective for chili peppers.[2] - For fatty samples, consider heating the extraction mixture (e.g., 40°C for 30 minutes) with intermittent vortexing.[2] - Employ advanced extraction techniques like ultrasonic-assisted extraction or pressurized liquid extraction.[3][4] |
| Matrix Effects in Ionization (LC-MS/MS): Co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[5][6] | - Use matrix-matched calibration standards to compensate for matrix effects.[6][7] - Incorporate stable isotope-labeled internal standards to normalize the signal.[8] - Improve sample clean-up to remove interfering compounds.[9] - Dilute the final extract to minimize the concentration of matrix components, if sensitivity allows.[8] | |
| Analyte Loss During Clean-up: The solid-phase extraction (SPE) sorbent may not be appropriate, leading to co-elution of the analyte with interferences or irreversible adsorption. | - Select an appropriate SPE sorbent. C18 is commonly used for clean-up.[10] Alumina N has also been shown to effectively remove interferences.[11] - For fatty matrices, a silica (B1680970) gel SPE column can be used to separate fatty acid methyl esters (after transesterification) from the dyes.[12][13] - Consider alternative clean-up techniques like QuEChERS.[1] | |
| High Background or Interfering Peaks | Insufficient Clean-up: Complex matrices, such as spices and sauces, contain numerous compounds that can interfere with the analysis.[1][9] | - Implement a more rigorous clean-up procedure. Solid-phase extraction (SPE) is a common and effective method.[3][4] - For fatty samples, a transesterification step to convert fats and oils into fatty acid methyl esters followed by silica gel SPE can effectively remove these interferences.[12][13] - Gel permeation chromatography (GPC) can also be used for clean-up.[14] - Molecularly Imprinted Solid Phase Extraction (MISPE) offers high selectivity for Sudan dyes.[9] |
| Co-elution of Isomers or Structurally Similar Compounds: Different Sudan dyes or other matrix components may have similar retention times. | - Optimize the chromatographic conditions (e.g., mobile phase gradient, column type) to improve separation. A C18 column is widely used.[3][4][10] - For LC-MS/MS, use multiple reaction monitoring (MRM) to selectively detect the target analytes.[8][15] | |
| Poor Peak Shape | Matrix Overload: Injecting a sample with a high concentration of matrix components can lead to broad or tailing peaks. | - Dilute the sample extract before injection. - Improve the sample clean-up to reduce the matrix load.[9] |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry. | - Adjust the mobile phase composition and gradient. A common mobile phase for reversed-phase HPLC is a mixture of acetonitrile and water or methanol and water.[2][7][14] | |
| Inconsistent Results | Non-homogenous Sample: The distribution of Sudan dyes in a solid sample may not be uniform. | - Thoroughly homogenize the sample before taking a subsample for extraction.[1] |
| Variability in Sample Preparation: Inconsistent execution of the extraction and clean-up steps can lead to variable recoveries. | - Ensure precise and consistent execution of the entire analytical method. - Use an internal standard to account for variations.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Sudan dye analysis?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][16] LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[8][16]
Q2: How can I effectively remove fat and oil from my samples?
A2: A highly effective method involves the transesterification of acylglycerols in fats and oils into fatty acid methyl esters. These esters can then be separated from the Sudan dyes using a silica gel solid-phase extraction (SPE) column, where the esters are eluted with n-hexane, leaving the dyes on the column.[12][13]
Q3: What is the QuEChERS method and is it suitable for Sudan dye analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves solvent extraction (typically with acetonitrile) followed by a clean-up step using a mixture of salts and sorbents.[1] It has been successfully applied to the analysis of Sudan dyes in spices, offering good recovery rates for several Sudan dyes.[1]
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for Sudan dyes?
A4: LODs and LOQs vary depending on the analytical technique and the matrix. The following table summarizes typical values reported in the literature.
| Analytical Method | Matrix | Sudan Dye(s) | LOD | LOQ |
| HPLC-UV/DAD | Red Chilli Pepper | Sudan I-IV, Para Red | 1.2–5.4 µg/kg | 4–18 µg/kg |
| HPLC-UV/DAD | Sauces | Sudan I-IV | 0.2–0.5 mg/kg | 0.4–1 mg/kg |
| HPLC-UV/DAD | Spices | Sudan I-IV | 1.5–2 mg/kg | 3–4 mg/kg |
| LC-MS/MS | Paprika | 11 Azo Dyes | - | < 0.125 mg/kg |
| UPLC-MS/MS | Food | Sudan I-IV, Red G, 7B | 0.3-1.4 ng/g | 0.9-4.8 ng/g |
| UPLC-MS/MS | Chili Powder | 8 Sudan Dyes | 0.001-0.03 mg/kg | 0.002-0.10 mg/kg |
Q5: How can I validate my analytical method for Sudan dyes?
A5: Method validation should be performed according to guidelines such as those from ISO/IEC 17025 or Commission Decision 2002/657/EC.[2][10][16] Key validation parameters to assess include specificity, decision limit (CCα), detection capability (CCβ), accuracy (recovery), precision (repeatability and reproducibility), and linearity.[2][10]
Experimental Protocols
Protocol 1: Solvent Extraction and SPE Clean-up for Solid Samples (e.g., Chili Powder)
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.[1]
-
Extraction:
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.[2]
-
Add 30 mL of an extraction solvent mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v).[2]
-
Heat the tube at 40°C for 30 minutes, vortexing for 1 minute every 5 minutes.[2]
-
Centrifuge the extract and collect the supernatant.
-
-
Clean-up (C18 SPE):
-
Condition a C18 SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Sudan dyes with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[10]
-
Protocol 2: QuEChERS-Based Extraction for Spices
-
Sample Preparation: Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.[1]
-
Hydration: Add 8 mL of deionized water and vortex for 30 seconds.[1]
-
Extraction:
-
Final Solution: Carefully collect the supernatant (acetonitrile layer) and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 3. researchgate.net [researchgate.net]
- 4. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast cleanup method for the analysis of Sudan I-IV and para red in various foods and paprika color (oleoresin) by high-performance liquid chromatography/diode array detection: focus on removal of fat and oil as fatty acid methyl esters prepared by transesterification of acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. [Simultaneous determination of sudan red dyes in foods by high performance liquid chromatography with a clean-up procedure by gel column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Azo Dye Toxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of azo dyes in experimental models.
Frequently Asked questions (FAQs)
Q1: What are the primary mechanisms of azo dye toxicity in experimental models?
A1: Azo dye toxicity primarily stems from two mechanisms. First, the azo dyes themselves can be toxic. Second, the reductive cleavage of the azo bond (-N=N-), often by azoreductase enzymes produced by intestinal microbiota or liver enzymes, releases aromatic amines.[1][2][3] These aromatic amines are frequently more toxic, mutagenic, and carcinogenic than the parent dye.[1][2]
Q2: What are the main strategies to reduce azo dye toxicity in my experiments?
A2: Strategies can be broadly categorized into three groups:
-
Physicochemical Degradation: Employing methods like advanced oxidation processes (AOPs) to break down the dye molecule into less toxic substances before or during the experiment.
-
Biological Degradation: Utilizing microorganisms (bacteria, fungi) or their enzymes (e.g., azoreductases, laccases) to biodegrade the azo dyes into simpler, less harmful compounds.[4][5][6]
-
Experimental Setup Modification: Optimizing experimental conditions such as pH, temperature, and aeration to favor dye degradation and reduce the formation of toxic metabolites.
Q3: Can I use a combination of methods to reduce toxicity?
A3: Yes, combining different strategies is often more effective. For instance, a sequential microaerophilic/aerobic process, where the dye is first reduced under low-oxygen conditions and the resulting aromatic amines are then mineralized under aerobic conditions, has proven effective in detoxification.[6] Similarly, combining physicochemical and biological treatments can enhance degradation efficiency.
Q4: How can I assess the reduction in toxicity after treatment?
A4: Toxicity can be assessed using a variety of in vitro and in vivo assays. Common in vitro methods include:
-
Cytotoxicity assays: such as the MTT or MTS assay to measure cell viability.[7][8]
-
Genotoxicity assays: like the Comet assay to detect DNA damage.[9][10] For in vivo studies, acute toxicity tests using model organisms like Daphnia magna or rodent models can be employed.[6][11][12]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in cell culture experiments with azo dyes.
| Possible Cause | Troubleshooting Step |
| Intrinsic toxicity of the azo dye. | Perform a dose-response study to determine the IC50 value and use concentrations below this threshold for your experiments. |
| Formation of toxic aromatic amines by cellular metabolism. | Consider pre-treating the azo dye solution with a detoxification method (e.g., AOPs, enzymatic degradation) before adding it to the cell culture. |
| Incorrect dye concentration or solvent toxicity. | Double-check calculations for dye concentration. Ensure the solvent used to dissolve the dye is not toxic at the final concentration in the culture medium. |
| Contamination of the dye sample. | Use a high-purity grade of the azo dye. If possible, analyze the dye for impurities using techniques like HPLC. |
Issue 2: Inconsistent or low degradation of azo dyes in bacterial cultures.
| Possible Cause | Troubleshooting Step |
| Inappropriate bacterial strain. | Select bacterial strains known for their azoreductase activity. Consider using a bacterial consortium, which can be more effective than a single strain.[5] |
| Suboptimal culture conditions. | Optimize pH, temperature, and aeration. Azo dye reduction is often more efficient under microaerophilic or anaerobic conditions, while the degradation of aromatic amines requires aerobic conditions.[6] |
| Insufficient electron donor for azoreductase activity. | Ensure the culture medium contains an adequate carbon source (e.g., glucose, yeast extract) to provide the necessary NADH or NADPH for the enzymatic reaction.[4] |
| Dye concentration is too high, leading to toxicity for the bacteria. | Start with a lower dye concentration and gradually increase it as the bacteria acclimate.[6] |
Issue 3: Suspected genotoxicity in an experimental model.
| Possible Cause | Troubleshooting Step |
| Formation of genotoxic aromatic amines. | Analyze the experimental medium for the presence of aromatic amines using techniques like HPLC or GC-MS. |
| Direct DNA damage by the parent azo dye. | Perform a Comet assay to assess DNA strand breaks.[9][10] |
| Induction of oxidative stress leading to DNA damage. | Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels. |
Data Presentation
Table 1: Comparative Cytotoxicity of Selected Azo Dyes in Different Cell Lines
| Azo Dye | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Methyl Orange | Glioblastoma (GB1B) | 3 days | 26.47 | [11] |
| Methyl Orange | Glioblastoma (GB1B) | 7 days | 13.88 | [11] |
| Sudan I | Glioblastoma (GB1B) | 7 days | 12.48 | [11] |
| Disperse Orange 1 | HepG2 | 72 hours | Cytotoxicity observed | [13] |
| Disperse Red 1 | HepG2 | 72 hours | Cytotoxicity observed | [13] |
| Disperse Red 13 | HepG2 | 24, 48, 72 hours | Cytotoxicity observed | [13] |
Note: IC50 values can vary significantly depending on the specific experimental conditions.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][14]
Materials:
-
96-well plates
-
Cell culture medium
-
Azo dye stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the azo dye in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the dye) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7][14] A reference wavelength of 630 nm can be used to subtract background absorbance.
Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive method for detecting DNA damage in individual cells.[9][10]
Materials:
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Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point (LMP) agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your experimental model.
-
Embedding in Agarose: Mix the cell suspension with LMP agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[10]
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DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
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Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet" tail.
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Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
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Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Azoreductase Activity Assay
This assay measures the activity of the azoreductase enzyme, which is responsible for the initial step in the biodegradation of many azo dyes.
Materials:
-
Cell-free extract from bacterial culture
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Azo dye substrate (e.g., Methyl Red)
-
NADH or NADPH
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, the azo dye substrate, and the cell-free extract.
-
Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 30°C) for a few minutes.
-
Initiate Reaction: Start the reaction by adding NADH or NADPH.
-
Absorbance Measurement: Monitor the decrease in absorbance at the maximum wavelength of the azo dye (e.g., 430 nm for Methyl Red) over time using a spectrophotometer.[15]
-
Calculate Activity: One unit of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute under the specified conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing azo dye detoxification strategies.
Caption: Simplified Keap1-Nrf2 signaling pathway in azo dye-induced oxidative stress.
References
- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. quora.com [quora.com]
- 6. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. ijlret.com [ijlret.com]
Technical Support Center: Azo Dye Synthesis Temperature Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling temperature during the synthesis of azo dyes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step?
Maintaining a low temperature, typically between 0-5 °C, is crucial because the diazonium salts formed during this initial step are unstable at higher temperatures.[1][2][3][4][5] If the temperature rises above this range, the diazonium salt can decompose, often leading to the formation of phenols and nitrogen gas.[2][3][5] This decomposition not only reduces the yield of the desired azo dye but can also introduce impurities that affect the final product's color and purity. In some cases, uncontrolled decomposition can even be explosive.[4]
Q2: What are the consequences of improper temperature control during the coupling reaction?
While the coupling reaction's temperature sensitivity can vary depending on the specific reactants, improper temperature control can still lead to several issues. If the temperature is too high, it can cause the decomposition of any remaining diazonium salt, which will lower the overall yield of the azo dye.[6] Furthermore, elevated temperatures can promote the formation of unwanted side products, which can alter the final color of the dye.[7][8] For some azo dyes, the optimal temperature for good fixation to a substrate is within a specific range, for example, 40-60 °C for certain reactive dyes, so exceeding this can affect the dyeing performance.[9]
Q3: My diazotization reaction is failing even though I'm using an ice bath. What else could be wrong?
While an ice bath is standard, several other factors can lead to a failed diazotization even at low temperatures:
-
Localized Hotspots: Inadequate stirring can lead to localized areas of higher temperature where the exothermic reaction is occurring. Ensure vigorous and continuous stirring throughout the addition of sodium nitrite (B80452).[10]
-
Rate of Reagent Addition: Adding the sodium nitrite solution too quickly can cause a rapid increase in temperature that the ice bath cannot immediately counteract. A slow, dropwise addition is recommended.[11]
-
Purity of Reagents: Impurities in the aromatic amine can interfere with the reaction.[8] Using freshly purified starting materials is advisable.
Q4: Can the synthesis of azo dyes be performed at room temperature?
Traditionally, the diazotization step is performed at 0-5 °C due to the instability of diazonium salts. However, some studies have shown that for certain robust reactions, like the synthesis of Sudan I, the reaction can tolerate temperatures up to room temperature for a short period without a significant decrease in yield.[12] It is important to note that this is not a general rule, and for most azo dye syntheses, low-temperature control remains a critical factor for success.[12] The stability of the diazonium salt can also be influenced by the counterion present.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of azo dye | Decomposition of diazonium salt due to high temperature. [11] | Ensure the diazotization reaction is maintained between 0-5 °C using an ice-salt bath for the entire duration of the sodium nitrite addition.[10][11] Monitor the temperature continuously with a thermometer. |
| Incomplete diazotization. [8] | Use a slight excess of sodium nitrite and ensure a strongly acidic medium. Test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates the reaction is complete.[8] | |
| Final dye color is off-shade or inconsistent between batches | Formation of side products due to temperature fluctuations. [8] | Maintain strict and consistent temperature control during both the diazotization and coupling steps.[8] |
| Decomposition products interfering with the final color. | Ensure complete and efficient cooling to minimize the formation of phenolic byproducts from diazonium salt decomposition. | |
| Reaction mixture turns brown/black and evolves gas | Significant decomposition of the diazonium salt. [10] | Immediately check and lower the temperature. Ensure uniform cooling and vigorous stirring to dissipate heat.[10] Consider diluting the reaction mixture to better control the exotherm. |
Quantitative Data Summary
The efficiency and outcome of azo dye synthesis are highly dependent on precise temperature control. The following table summarizes key quantitative data from various studies.
| Parameter | Diazotization Step | Coupling Step | Notes |
| Optimal Temperature Range | 0 - 5 °C[1][2][4][5] | Varies, but often kept below 10 °C. Some studies show optimal yields at 25-30 °C for specific dyes.[6] | Temperatures above 5 °C in diazotization lead to significant decomposition.[2] |
| Effect of Temperature Increase | Rapid decomposition of diazonium salt, formation of phenols, and evolution of nitrogen gas.[2][5] | Decreased purity and yield due to diazonium salt decomposition.[6] | For some systems, temperatures above 21 °C in the coupling step resulted in a drastic reduction in yield.[6] |
| Typical Reaction Time | 5 - 30 minutes[11] | 10 - 60 minutes[11] | Reaction completion should be monitored. |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol provides a general methodology for the synthesis of an azo dye, for example, the coupling of an aromatic amine with a naphthol.
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Aromatic amines and phenols can be toxic and corrosive. Diazonium salts in their dry, solid state can be explosive and should always be kept in a cold aqueous solution.[13]
Part A: Diazotization of an Aromatic Amine
-
Dissolve the primary aromatic amine in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature throughout the next step.[11][14]
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.[14]
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a dilute sodium hydroxide (B78521) solution.
-
Cool this solution in an ice bath to below 5 °C.[10]
-
While stirring the coupling agent solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.[10]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to air dry.
Visualizations
Caption: Logical workflow for temperature control in azo dye synthesis.
Caption: Troubleshooting temperature-related issues in azo dye synthesis.
References
- 1. Diazotization Reaction Mechanism [unacademy.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
selecting the appropriate solvent for 1-(4-Hydroxyphenylazo)-2-naphthol applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvent for applications involving 1-(4-Hydroxyphenylazo)-2-naphthol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an azo dye that is generally insoluble in water but soluble in various organic solvents. Its solubility is attributed to the presence of the azo group (-N=N-) and the aromatic rings, while the hydroxyl (-OH) group can enhance its solubility in polar organic solvents compared to other similar azo compounds.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on qualitative data, this compound is soluble in several common laboratory solvents. These include methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), acetone, and benzene.[2][3] The choice of solvent will depend on the specific requirements of your application, such as required concentration, compatibility with other reagents, and desired evaporation rate.
Q3: How does the chemical structure of this compound influence its solubility?
A3: The molecular structure of an azo dye is a primary determinant of its solubility. For azo dyes in general, the presence of substituents on the aromatic rings can significantly alter solubility. In the case of this compound, the hydroxyl group increases its polarity and potential for hydrogen bonding, which enhances its solubility in polar organic solvents.
Q4: Are there any known stability issues with this compound in solution?
A4: Yes, this compound is known to be incompatible with strong oxidizing agents.[2] Additionally, like many organic dyes, it may be susceptible to degradation upon prolonged exposure to light (photodegradation) or high temperatures. It is recommended to store solutions in amber vials or protected from light and to use freshly prepared solutions for best results.
Q5: Can I use a solvent mixture to dissolve this compound?
A5: Yes, using a co-solvent or a solvent mixture can be an effective strategy to achieve the desired solubility. For instance, a mixture of a good solvent with a poor solvent can be titrated to find the optimal ratio for your application. It is crucial to ensure the miscibility of the chosen solvents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound from solution. | The solution is supersaturated, or the temperature has decreased. | Gently warm the solution while stirring. If precipitation persists, add a small amount of the solvent until the precipitate redissolves. Consider preparing a less concentrated solution. |
| A chemical reaction has occurred, leading to a less soluble product. | Ensure the compound is not reacting with other components in your experimental setup. Review the chemical compatibility of all reagents. | |
| Incomplete dissolution of the compound. | The solvent is not appropriate for the desired concentration. | Refer to the qualitative solubility table below and consider a solvent in which the compound is described as "soluble." Try gentle heating or sonication to aid dissolution. |
| The compound may be impure. | Verify the purity of your this compound. Impurities can significantly affect solubility. | |
| Color of the solution fades over time. | The compound is degrading due to exposure to light or heat. | Prepare fresh solutions for your experiments. Store stock solutions in the dark and at a low temperature. Consider using a more stable solvent if photodegradation is a significant issue. |
| The pH of the solution has changed, affecting the chromophore. | Buffer the solution to the appropriate pH for your application, as the color of some azo dyes can be pH-dependent. | |
| Inconsistent experimental results. | Variability in the preparation of the solution. | Standardize the protocol for preparing your solutions, including the source and grade of the solvent, the temperature, and the method of dissolution. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | [2] |
| Benzene | Soluble | [2] |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific organic solvent using the isothermal equilibrium method followed by UV-Vis spectrophotometry.
1. Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the mixture by agitating it at a constant temperature for an extended period (e.g., 24-48 hours) using a shaker or magnetic stirrer. This ensures that the solution reaches equilibrium.
2. Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by decantation or by filtering the solution through a syringe filter (ensure the filter material is compatible with the solvent).
3. Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent by scanning one of the standard solutions.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
4. Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship for selecting an appropriate solvent.
References
Validation & Comparative
A Comparative Guide to Azo Dyes for Lipid Staining: Oil Red O vs. 1-(4-Hydroxyphenylazo)-2-naphthol
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids are crucial in various fields, including metabolic disease research, toxicology, and drug discovery. Lysochrome dyes, which are fat-soluble and selectively stain lipids, are essential tools for these investigations. This guide provides a comprehensive comparison of the well-established lipid stain, Oil Red O, with the azo dye 1-(4-Hydroxyphenylazo)-2-naphthol. Due to a lack of specific data on the use of this compound for lipid staining, this guide will leverage comparative data between Oil Red O and the structurally similar and well-documented Sudan III as a proxy.
Principle of Staining
Both Oil Red O and other azo dyes like Sudan III are lysochromes, meaning they are oil-soluble and stain lipids through a physical process of dissolution rather than a chemical reaction.[1] When a saturated solution of the dye in a solvent such as isopropanol (B130326) or ethanol (B145695) is applied to a sample, the dye, being more soluble in the cellular lipids than in the solvent, partitions into the lipid droplets.[1] This migration results in the visible coloration of lipid-rich structures.
Performance Comparison
Oil Red O is consistently reported to provide a more intense and deeper red coloration to lipid droplets compared to the more orange-red hue produced by Sudan III.[1][2] This enhanced intensity from Oil Red O facilitates clearer and more straightforward visualization, which is particularly advantageous when analyzing smaller or less abundant lipid accumulations.[1]
Quantitative Data Summary
The following table summarizes the key performance differences observed between Oil Red O and Sudan III, which can serve as an illustrative comparison for different azo dyes in lipid staining.
| Feature | Oil Red O | This compound (inferred from Sudan III data) |
| Color of Stained Lipids | Intense Red[1] | Orange-Red[1] |
| Staining Intensity | Higher[1] | Lower[1] |
| Lipid Detection Fold Increase (Obese vs. Normal Adipose Tissue) | 2.8-fold[3] | 2.6-fold[3] |
| Vesicle Size Staining | Stains lipid vesicles to a significantly greater size compared to Sudan III.[2] | Stains smaller lipid vesicles.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable lipid staining. Below are established protocols for Oil Red O and a general protocol for Sudan III, which could be adapted for other similar azo dyes.
Oil Red O Staining Protocol for Cultured Cells
This protocol is a common method for staining lipids in cultured cells.
Reagents:
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (Formaldehyde)
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Remove culture medium and wash cells with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.
-
Wash the cells twice with distilled water.
-
Add 60% isopropanol to the cells for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution (freshly prepared by diluting stock solution with water) for 15-20 minutes.
-
Wash cells with water until the excess stain is removed.
-
(Optional) Counterstain with Hematoxylin for 1 minute to visualize nuclei.
-
Wash with water and visualize under a microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.
Sudan III Staining Protocol for Frozen Sections
This protocol is adapted for staining lipids in frozen tissue sections.
Reagents:
-
Saturated Sudan III solution in 70% ethanol[1]
-
70% Ethanol
-
Mayer's Hematoxylin (optional, for counterstaining)
-
Glycerol jelly or other aqueous mounting medium
Procedure:
-
Cut frozen tissue sections (8-10 µm) and air dry them onto microscope slides.
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Briefly rinse with running tap water, followed by a rinse in distilled water.
-
Immerse slides in 70% ethanol for 1 minute.
-
Stain with the saturated Sudan III solution for 10-30 minutes.
-
Differentiate briefly in 70% ethanol to remove excess stain.
-
Wash thoroughly in distilled water.
-
(Optional) Counterstain with Mayer's Hematoxylin for 2-5 minutes.
-
Mount the coverslip using an aqueous mounting medium. Lipids will appear orange-red.
Visualizing the Staining Workflow
To better understand the experimental process, the following diagrams illustrate the general workflows for lipid staining.
Caption: A generalized workflow for lipid staining using lysochrome dyes.
Caption: The physical principle of lysochrome dye partitioning into lipid droplets.
Conclusion
For robust and high-contrast visualization of neutral lipids, Oil Red O is the superior choice due to its intense red staining. While direct experimental data for this compound in lipid staining is lacking, the performance of the structurally similar Sudan III suggests that it would likely produce a less intense, orange-red stain. The selection of a lipid stain should be guided by the specific requirements of the experiment, including the desired level of staining intensity and the nature of the sample being analyzed. Researchers should consider these factors when choosing the most appropriate dye for their lipid visualization needs.
References
A Comparative Guide to the Validation of HPLC Methods for the Quantification of Sudan Dyes
For Researchers, Scientists, and Drug Development Professionals
The illegal adulteration of food products with Sudan dyes, a class of industrial azo dyes recognized as potential carcinogens, necessitates robust and validated analytical methods for their detection and quantification.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely employed technique for this purpose.[1] This guide provides a comparative overview of validated HPLC methods for the quantification of Sudan I, II, III, and IV, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.
Comparative Performance of Validated HPLC Methods
The efficacy of an analytical method is determined by its validation parameters. The following table summarizes the performance of various HPLC methods for the quantification of Sudan dyes, compiled from several studies. These parameters are crucial for assessing the reliability and sensitivity of a method.
| Validation Parameter | Method 1 (HPLC-UV/VIS) | Method 2 (HPLC-DAD) | Method 3 (HPLC-UV/PDA vs. LC-MS/MS) |
| Linearity (r²) | > 0.9999[5] | Not specified | > 0.9999 (HPLC-UV/PDA)[1] |
| Limit of Detection (LOD) | 1.2–5.4 µg/kg[5] | 7.7–9.0 µg/kg (CCα)[6][7][8] | 0.2 - 5.4 µg/kg (HPLC-UV/PDA)[1] |
| Limit of Quantification (LOQ) | 4–18 µg/kg[5] | 12.8–15.0 µg/kg[6][7][8] | 0.4 - 18 µg/kg (HPLC-UV/PDA)[1] |
| Accuracy (Recovery) | 89–98%[5] | 77.2–98.0%[6][7][8] | 89 - 98% (HPLC-UV/PDA)[1] |
| Precision (Repeatability, RSDr) | 0.82–4.09%[5] | 2.3–14.9%[6] | 0.82 - 4.09% (HPLC-UV/PDA)[1] |
| Precision (Reproducibility, RSDR) | 1.33–4.65%[5] | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable results. Below are methodologies cited in the validation studies.
Method 1: Rapid HPLC-UV/VIS for Sudan Dyes and Para Red in Red Chilli Pepper[5]
-
Sample Preparation:
-
Weigh 2.5 g of the sample into a 50 ml tube.
-
Add 30 ml of an extraction solvent mixture of acetone, dichloromethane, and methanol (B129727) (3:2:1, v/v/v).[5]
-
Heat the tube at 40°C for 30 minutes, with vortexing for 1 minute every 5 minutes.[5]
-
Filter the extract through Whatman no. 598 filter paper.
-
Wash the residue with the extraction solvent until colorless.
-
-
Chromatographic Conditions:
Method 2: Confirmatory HPLC-DAD for Sudan Dyes in Animal Tissues and Eggs[6][7][8]
-
Sample Preparation:
-
Chromatographic Conditions:
Method 3: Simple Isocratic HPLC Analysis for Sudan Dyes[2][3][9]
-
Sample Preparation:
-
Chromatographic Conditions:
Visualizing the Validation Workflow
A generalized workflow for the validation of an HPLC method for Sudan dye quantification is essential for ensuring a systematic and comprehensive evaluation.
Caption: General workflow for HPLC method validation.
Conclusion
The selection of an appropriate HPLC method for the quantification of Sudan dyes depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The data presented in this guide demonstrates that various C18 and other stationary phases can be effectively used for the separation of Sudan dyes.[10] C18 columns are a robust and common choice, providing good retention and separation.[10] For more complex separations, alternative stationary phases may offer improved resolution.[10] The provided validation data and experimental protocols serve as a valuable resource for researchers in selecting and implementing a suitable and reliable method for the detection and quantification of these illegal food additives.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com.au [chromtech.com.au]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. scribd.com [scribd.com]
- 5. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thamesrestek.co.uk [thamesrestek.co.uk]
- 10. benchchem.com [benchchem.com]
Comparative Performance Analysis of pH Indicators: 1-(4-Hydroxyphenylazo)-2-naphthol vs. Phenolphthalein
A comprehensive comparison between the azo dye 1-(4-Hydroxyphenylazo)-2-naphthol and the widely used indicator phenolphthalein (B1677637) as pH indicators for acid-base titrations cannot be provided at this time due to a lack of available experimental data on the indicator properties of this compound.
Information on this compound is primarily focused on its synthesis and its application as a dye or pigment, rather than its utility as a precise pH indicator. Although its chemical structure, containing hydroxyl and azo groups, suggests potential chromophoric properties that are sensitive to pH changes, the specific details of this behavior have not been experimentally determined or published in accessible resources.
In contrast, the properties of phenolphthalein are well-established, making it a staple in analytical chemistry.
Phenolphthalein: A Well-Characterized pH Indicator
Phenolphthalein is a weak acid that undergoes a distinct color change in the basic pH range. Its performance characteristics are summarized below.
| Property | Value |
| pKa | ~9.4 - 9.7 |
| pH Transition Range | 8.2 - 10.0 |
| Color in Acidic Solution (pH < 8.2) | Colorless |
| Color in Basic Solution (pH > 10.0) | Pink to Fuchsia |
| Solubility | Slightly soluble in water, soluble in alcohols |
Experimental Protocol: Determination of the Equivalence Point in a Strong Acid-Strong Base Titration using Phenolphthalein
This protocol outlines the standard procedure for using phenolphthalein to determine the equivalence point in the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH).
Materials:
-
Standardized solution of sodium hydroxide (B78521) (NaOH)
-
Solution of hydrochloric acid (HCl) of unknown concentration
-
Phenolphthalein indicator solution (typically 0.1% w/v in 95% ethanol)
-
Buret, volumetric pipette, Erlenmeyer flask, and other standard laboratory glassware
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Rinse the buret with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret reading.
-
Using a volumetric pipette, transfer a known volume of the HCl solution into an Erlenmeyer flask.
-
Add 2-3 drops of the phenolphthalein indicator solution to the HCl solution in the flask. The solution should remain colorless.
-
Place the Erlenmeyer flask under the buret. If using a magnetic stirrer, add a stir bar to the flask and begin gentle stirring.
-
Slowly add the NaOH solution from the buret to the HCl solution, swirling the flask continuously.
-
As the equivalence point is approached, the pink color will begin to appear where the NaOH solution enters the HCl solution and will persist for longer periods. At this stage, add the NaOH drop by drop.
-
The endpoint of the titration is reached when the addition of a single drop of the NaOH solution causes a faint but permanent pink color to appear throughout the solution.
-
Record the final buret reading. The volume of NaOH used is the difference between the final and initial buret readings.
-
Repeat the titration at least two more times to ensure precision.
The selection of an appropriate pH indicator is crucial for the accuracy of an acid-base titration. The indicator's pH transition range must coincide with the steep portion of the titration curve around the equivalence point. The logical flow for this selection process is depicted in the diagram below.
Caption: Logical workflow for selecting a suitable pH indicator.
Conclusion
For researchers, scientists, and drug development professionals, the selection of a pH indicator must be based on well-documented and reliable experimental data. While this compound may possess pH-sensitive properties, the absence of specific data regarding its pKa and transition range prevents its recommendation as a reliable alternative to well-characterized indicators like phenolphthalein for quantitative analytical applications such as titrations. Further research is required to determine the acid-base indicator properties of this compound before a meaningful performance comparison can be made.
Navigating the Maze of Azo Dye Detection: A Comparative Guide to Inter-Laboratory Method Validation
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. This is particularly critical in the detection of banned aromatic amines derived from azo dyes, where regulatory compliance and consumer safety are at stake. This guide provides an objective comparison of analytical methods for azo dye detection, focusing on the crucial aspect of inter-laboratory validation, supported by experimental data and detailed protocols.
The validation of an analytical method within a single laboratory is a fundamental first step. However, to ensure that a method is truly robust and transferable, inter-laboratory validation, often through proficiency testing or round-robin studies, is essential. This process evaluates the reproducibility of a method when performed by different analysts in different laboratories, using different equipment.
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely adopted and robust method for the simultaneous determination of multiple aromatic amines released from azo dyes.[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher selectivity and sensitivity, which is particularly useful for complex matrices.[2]
The following table summarizes typical performance characteristics of a validated HPLC-DAD method for the determination of aromatic amines from azo dyes in textile and food matrices, based on single-laboratory validation data. While comprehensive inter-laboratory trial data is often proprietary to the organizing bodies, these figures provide a benchmark for what to expect from a well-validated method.
| Validation Parameter | Textile Matrix (e.g., Cotton) | Food Matrix (e.g., Spices) |
| Linearity (R²) | > 0.995 | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/kg | 0.01 - 0.04 mg/kg |
| Limit of Quantification (LOQ) | 0.3 - 1.5 mg/kg | 0.04 - 0.12 mg/kg |
| Recovery (%) | 85 - 110% | 96.0 - 102.6% |
| Precision (RSD%) | < 15% | 0.16 - 2.01% |
| Data compiled from single-laboratory validation studies.[1][3] |
Experimental Protocols for Inter-Laboratory Validation
A typical inter-laboratory validation study for azo dye detection follows standardized methods to ensure comparability of results. The most referenced methods for textiles and leather are EN 14362-1 and ISO 17234-1, respectively.[4][5]
Principle of the Method
The core of the method involves the reductive cleavage of the azo bond (-N=N-) in the dye molecules to release potentially carcinogenic aromatic amines. This is typically achieved using sodium dithionite (B78146) in a heated citrate (B86180) buffer solution. The resulting amines are then extracted, purified, and analyzed by a chromatographic technique.[2]
Detailed Protocol Based on EN 14362-1 for Textiles
-
Sample Preparation:
-
Reductive Cleavage:
-
The textile sample is placed in a reaction vessel with a pre-heated aqueous citrate buffer solution (pH 6.0).
-
The mixture is heated to 70°C in a water bath.
-
An aqueous solution of sodium dithionite is added, and the reaction is allowed to proceed for 30 minutes at 70°C with occasional shaking.
-
-
Extraction of Aromatic Amines:
-
The reaction mixture is cooled to room temperature.
-
The released aromatic amines are partitioned into an organic solvent, typically tert-butyl methyl ether (TBME), through liquid-liquid extraction. The mixture is thoroughly shaken to ensure efficient extraction.
-
-
Purification and Concentration:
-
The organic phase containing the amines is separated and may be passed through a solid-phase extraction (SPE) column for cleanup and concentration.
-
The solvent is then evaporated to a small volume under a gentle stream of nitrogen.
-
-
Chromatographic Analysis:
-
The concentrated extract is reconstituted in a suitable solvent (e.g., mobile phase).
-
The sample is injected into an HPLC-DAD or GC-MS system for separation and quantification of the target aromatic amines.
-
Confirmation of positive results should be performed using a secondary analytical method, such as LC-MS, to avoid false positives.[6]
-
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study, from the preparation of test materials to the final statistical analysis of the results.
This structured approach to inter-laboratory validation ensures that analytical methods for azo dye detection are not only accurate and precise within a single laboratory but are also robust and reproducible across different testing environments, ultimately safeguarding public health and facilitating international trade.
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. insights.tuv.com [insights.tuv.com]
- 5. tuvsud.com [tuvsud.com]
- 6. lcms.cz [lcms.cz]
A Comparative Analysis of Sudan Dyes for Neutral Lipid Staining: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, cellular biology, and toxicology, the accurate visualization and assessment of neutral lipids are of paramount importance. Sudan dyes, a class of lysochrome fat-soluble dyes, have historically been employed for this purpose. This guide provides a comprehensive comparison of the staining efficiency of Sudan I, III, and IV for neutral lipids, supported by experimental data and detailed methodologies to inform the selection of the most suitable dye for specific research applications.
The principle behind Sudan staining lies in the greater solubility of the dye in the lipids being stained than in the solvent carrier. This differential solubility facilitates the selective partitioning of the dye into intracellular lipid droplets, rendering them visible under light microscopy. While all three Sudan dyes operate on this principle, their molecular structures and properties result in notable differences in their staining performance and safety profiles.
Quantitative Comparison of Staining Efficiency
The selection of a Sudan dye can significantly impact the sensitivity and intensity of neutral lipid detection. The following table summarizes the key performance characteristics of Sudan I, III, and IV.
| Feature | Sudan I | Sudan III | Sudan IV |
| Color of Stained Lipids | Orange-Red | Orange-Red | Scarlet-Red |
| Relative Sensitivity | Least Sensitive | Moderately Sensitive | More Sensitive than Sudan III |
| Fold Increase in Stained Area (Obese vs. Control Adipose Tissue) | Data not available | 2.6-fold[1] | 2.7-fold[1] |
| Absorption Maximum (nm) | ~480[2] | 507-510[3] | 520-529[3] |
| Molecular Formula | C₁₆H₁₂N₂O | C₂₂H₁₆N₄O | C₂₄H₂₀N₄O |
| Molecular Weight ( g/mol ) | 248.28 | 352.39 | 380.45 |
| IARC Carcinogenicity Classification | Group 3 | Group 3 | Group 3* |
*Group 3: Not classifiable as to its carcinogenicity to humans. However, some studies indicate potential carcinogenic and genotoxic effects, warranting cautious handling.
Performance Overview
Sudan IV generally offers a more intense, scarlet-red stain compared to the orange-red of Sudan III, making lipid droplets more distinct and easier to visualize.[3] Experimental data from a study on adipose tissue indicates a slightly higher fold increase in the stained area for Sudan IV (2.7-fold) compared to Sudan III (2.6-fold) when comparing obese to control subjects, suggesting a marginally higher sensitivity in this context.[1]
Sudan III is a widely used and well-documented stain for neutral lipids, providing a reliable orange-red coloration.[4] While considered less intense than Sudan IV, it is effective for the qualitative visualization of lipid accumulation.[3]
Sudan I is the least characterized of the three for histological applications. While it imparts an orange-red color, its use as a biological stain for lipids is not as common, and there is a lack of standardized protocols and quantitative performance data in the scientific literature. Its primary relevance in recent scientific discourse is its classification as a potential carcinogen.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to established protocols. The following are detailed methodologies for staining neutral lipids using Sudan I, III, and IV in frozen tissue sections.
Representative Protocol for Sudan I Staining
Materials:
-
Frozen tissue sections (10-15 µm)
-
10% Formalin (freshly prepared)
-
Sudan I staining solution (saturate 70% ethanol with Sudan I)
-
50% Ethanol
-
Mayer's Hematoxylin (B73222) (for counterstaining, optional)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Cut frozen sections and mount them on glass slides.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse gently with distilled water.
-
Dehydrate in 70% ethanol for 1 minute.
-
Stain in the filtered, saturated Sudan I solution for 15-30 minutes.
-
Differentiate briefly in 50% ethanol to remove excess stain.
-
Wash thoroughly with distilled water.
-
(Optional) Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize nuclei.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Neutral lipids: Orange-Red
-
Nuclei (if counterstained): Blue
Detailed Protocol for Sudan III Staining
Materials:
-
Frozen tissue sections (10-15 µm)
-
10% Neutral Buffered Formalin
-
Sudan III staining solution (0.5% in 70% ethanol, filtered)
-
70% Ethanol
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections and mount on slides.
-
Fix in 10% neutral buffered formalin for 10 minutes.
-
Rinse with distilled water.
-
Immerse in 70% ethanol for 1 minute.
-
Stain with the filtered Sudan III solution for 10-20 minutes.
-
Differentiate in 70% ethanol for 30-60 seconds.
-
Wash well with distilled water.
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in tap water or an alkaline solution.
-
Mount with an aqueous mounting medium.
Expected Results:
Detailed Protocol for Sudan IV Staining
Materials:
-
Frozen tissue sections (10-15 µm)
-
10% Formalin
-
Sudan IV staining solution (0.5g Sudan IV in 100mL 70% ethanol, filtered)
-
70% Ethanol
-
50% Ethanol
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections and mount on slides.
-
Fix in 10% formalin for 1 minute.
-
Rinse in two changes of distilled water.
-
Rinse in 70% ethanol.
-
Stain in the filtered Sudan IV solution for 5 minutes.
-
Differentiate in 50% ethanol.
-
Wash thoroughly in distilled water.
-
Counterstain with Mayer's hematoxylin for 30 seconds to 1 minute.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Neutral lipids: Scarlet-Red
-
Nuclei: Blue
Experimental Workflow and Logical Relationships
To visualize the general process of Sudan staining and the underlying principle, the following diagrams are provided.
References
- 1. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Chromogenic Copper Ion Sensing: An Evaluation of 1-(4-Hydroxyphenylazo)-2-naphthol
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of copper ions (Cu²⁺) is a critical analytical challenge. Copper plays a dual role in biological systems, acting as an essential cofactor for enzymes at physiological concentrations, while exhibiting significant toxicity at elevated levels. This duality necessitates the development of robust and efficient sensors for its quantification. Among the various detection methods, chromogenic sensors offer a compelling combination of simplicity, cost-effectiveness, and the ability for "naked-eye" detection.
This guide provides a comparative analysis of 1-(4-hydroxyphenylazo)-2-naphthol, a commercially available azo dye, as a potential chromogenic sensor for copper ions. While direct and extensive validation studies for this specific application are not widely published, this guide draws upon the known chemistry of analogous azo dyes and compares its potential performance with other established chromogenic sensors for Cu²⁺.
Performance Comparison of Chromogenic Copper Sensors
The efficacy of a chromogenic sensor is determined by several key performance indicators. The following table summarizes these parameters for a selection of recently developed chromogenic sensors for copper ion detection, providing a benchmark against which the potential of this compound can be assessed.
| Sensor | Limit of Detection (LOD) | Linear Range | Response Time | Solvent System | Reference |
| Bis-azo dye (BAD) | 0.13 µM | 1.6 – 17.5 µM | ~6 minutes | DMF | [1] |
| N-diaminomethylene-4-(2,4-dihydroxy-phenylazo)-benzenesulfonamide (H₂L) | 0.11 µM | 1.6 – 9.6 µM | Not Specified | Aqueous (pH 10.0) | [2] |
| l-(2-pyridylazo)-2-naphthol (PAN) | 0.028 µg/mL (~0.44 µM) | 0 - 3.2 µg/mL | Not Specified | Acidic solution with Triton X-100 | [3] |
| Azobenzene-based probe (AZO 1) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Dabcyl | Not Specified | Not Specified | Not Specified | Acetonitrile | [5] |
| (Azo derivative of 8-hydroxyquinoline) | 0.361 mg/L (~5.68 µM) | 1 - 10 mg/L | Not Specified | Neutral medium | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the validation and application of any chemical sensor. Below are representative protocols for the synthesis of this compound and a general procedure for its use in the colorimetric detection of copper ions, based on methodologies for similar azo dyes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazotization-coupling reaction.
1. Diazotization of 4-Aminophenol (B1666318):
-
Dissolve 4-aminophenol in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the low temperature and stirring continuously.
-
The reaction mixture is stirred for approximately 30 minutes to ensure the complete formation of the diazonium salt.
2. Coupling Reaction:
-
In a separate beaker, dissolve 2-naphthol (B1666908) in an aqueous sodium hydroxide (B78521) solution.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
The precipitate is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
General Protocol for Colorimetric Detection of Copper Ions
This protocol outlines a general procedure for evaluating the chromogenic response of this compound towards copper ions.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixed aqueous-organic solvent).
-
Prepare a stock solution of copper(II) sulfate (B86663) or copper(II) chloride in deionized water.
-
Prepare stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) to test for selectivity.
2. Spectrophotometric Titration:
-
To a fixed concentration of the this compound solution, incrementally add aliquots of the copper ion stock solution.
-
After each addition, record the UV-Vis absorption spectrum of the solution.
-
A change in the absorption spectrum, often accompanied by a visible color change, indicates an interaction between the sensor and the copper ions.
3. Selectivity Study:
-
To separate solutions of this compound, add an excess of each of the potential interfering metal ions.
-
Record the UV-Vis absorption spectra and observe any color changes.
-
A significant change only in the presence of copper ions would indicate high selectivity.
Signaling Pathway and Experimental Workflow
The interaction between a chromogenic sensor and a metal ion, leading to a color change, can be visualized as a signaling pathway. The experimental workflow for validating such a sensor follows a logical progression of steps.
Caption: Proposed signaling pathway for a chromogenic sensor upon binding to a target analyte.
Caption: A typical experimental workflow for the validation of a new chromogenic sensor.
References
A Head-to-Head Comparison: Sudan Dyes vs. Fluorescent Lipid Probes for Enhanced Lipid Detection
For researchers, scientists, and drug development professionals engaged in the critical task of lipid detection, the selection of an appropriate staining agent is a pivotal decision that profoundly influences experimental outcomes. This guide provides an objective and detailed comparison of two major classes of lipid staining reagents: the traditional Sudan dyes and modern fluorescent lipid probes. By delving into their fundamental mechanisms, performance capabilities, and procedural intricacies, this document aims to equip researchers with the necessary knowledge to select the optimal staining method for their specific research applications.
This comprehensive guide will explore the inherent differences between these two types of dyes, offering a thorough overview of their staining properties. We will examine their specificity for various lipid classes, their compatibility with diverse experimental setups, including live-cell imaging, and the potential for artifacts associated with each method. Furthermore, detailed experimental protocols are provided to ensure the generation of reproducible and reliable results.
At a Glance: Key Performance Differences
To facilitate a direct and clear comparison, the following table summarizes the key characteristics and performance metrics of Sudan dyes and fluorescent lipid probes.
| Feature | Sudan Dyes (e.g., Sudan III, Sudan Black B) | Fluorescent Lipid Probes (e.g., Nile Red, BODIPY) |
| Staining Principle | Lysochrome (fat-soluble dye); physically partitions into lipids based on differential solubility.[1][2][3] | Fluorochrome; fluorescence is environmentally sensitive and significantly enhanced in hydrophobic lipid environments.[4] |
| Detection Method | Bright-field microscopy.[4] | Fluorescence microscopy, flow cytometry, and plate readers.[4][5] |
| Primary Target | Primarily neutral lipids (e.g., triglycerides).[][7] Sudan Black B can also stain phospholipids.[8] | Primarily neutral lipids; some probes can also detect polar lipids with a spectral shift (e.g., Nile Red).[4] |
| Quantification | Generally considered semi-quantitative at best.[7][9] However, methods for quantitative analysis have been developed.[10][11][12] | Highly quantitative with appropriate controls and instrumentation, allowing for precise measurements of lipid content.[4] |
| Live-Cell Imaging | Not suitable for live-cell imaging.[4] | Yes, many are cell-permeable and widely used for real-time imaging of lipid dynamics in living cells.[4] |
| Sensitivity | Moderate sensitivity. Detection limits in food matrices have been reported in the range of 0.5 to 1 mg/kg.[13] | High sensitivity with a high signal-to-noise ratio.[14][15] |
| Photostability | Not applicable as they are not fluorescent. | Varies among probes; some exhibit high photostability (e.g., BODIPY), while others are more prone to photobleaching (e.g., Nile Red).[][17] |
| Multiplexing | Limited potential for multiplexing. | Excellent for multiplexing with other fluorescent markers due to a wide range of available excitation and emission spectra. |
Delving Deeper: A Comparative Analysis
Sudan dyes, a family of fat-soluble azo dyes, have a long history in histology for the visualization of lipids.[9][18] Their mechanism of action is based on a simple physical process of partitioning; the dye is more soluble in the lipids within a tissue section than in its solvent, leading to the staining of lipid-rich structures.[3] This makes them a straightforward and cost-effective option for qualitative assessment of lipid accumulation in fixed tissues. However, their reliance on organic solvents for preparation and differentiation can lead to the extraction of lipids from the sample, potentially introducing artifacts. Furthermore, the quantification of lipid content using Sudan dyes is often challenging and, at best, semi-quantitative.[7][9]
In contrast, fluorescent lipid probes represent a more modern and versatile approach to lipid detection. These molecules are designed to exhibit a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic environment of lipid droplets.[4][5] This property results in a high signal-to-noise ratio, enabling sensitive and specific detection of lipids. Many fluorescent probes are cell-permeable, making them ideal for studying the dynamic processes of lipid metabolism in living cells. Their compatibility with fluorescence-based instrumentation, such as confocal microscopy and flow cytometry, allows for robust and precise quantification of lipid content.
Experimental Protocols
Staining of Neutral Lipids in Fixed Cells with Sudan Black B
This protocol is adapted for the staining of neutral lipids in fixed biological samples.
Materials:
-
Sudan Black B staining solution (0.7 g Sudan Black B in 100 ml of 70% ethanol (B145695) or propylene (B89431) glycol)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
70% ethanol or 85% propylene glycol for differentiation
-
Phosphate-buffered saline (PBS)
-
Nuclear counterstain (e.g., Nuclear Fast Red) (optional)
-
Aqueous mounting medium
Procedure:
-
Fixation: Fix cells or tissue sections with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS.
-
Dehydration (for paraffin (B1166041) sections): If using paraffin-embedded sections, deparaffinize and rehydrate through a graded ethanol series.
-
Staining: Immerse the slides in the Sudan Black B staining solution for 10-60 minutes.
-
Differentiation: Briefly rinse the slides with 70% ethanol or 85% propylene glycol to remove excess stain.[2]
-
Washing: Wash thoroughly with distilled water.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like Nuclear Fast Red for 1-5 minutes.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Imaging: Observe under a bright-field microscope. Lipid droplets will appear blue-black.
Live-Cell Imaging of Lipid Droplets with BODIPY 493/503
This protocol is designed for the real-time visualization of lipid droplets in living cells.
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Cell culture medium or PBS
-
Live-cell imaging dish or chambered coverslip
Procedure:
-
Cell Culture: Plate cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-2 µM.[19]
-
Staining: Remove the culture medium from the cells and add the BODIPY 493/503 working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Gently wash the cells twice with warm PBS or culture medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).
Quantitative Analysis of Cellular Lipid Content by Flow Cytometry using Nile Red
This protocol allows for the quantification of lipid content in a cell population.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Cell culture medium or PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Detach cells using Trypsin-EDTA and neutralize with culture medium.
-
-
Washing: Wash the cells twice with PBS.
-
Cell Resuspension: Resuspend the cell pellet in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Nile Red to the cell suspension to a final concentration of 0.1-1.0 µg/mL.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser for excitation (e.g., 488 nm) and detectors for emission in the yellow-gold to red range. The fluorescence intensity is proportional to the cellular lipid content.[21]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Conclusion: Selecting the Right Tool for the Job
Fluorescent lipid probes, on the other hand, provide a more sensitive, specific, and quantitative approach to lipid detection. Their suitability for both live- and fixed-cell imaging, coupled with their compatibility with high-throughput screening and multiplexing, makes them a superior choice for a wide range of applications, from fundamental research into lipid metabolism to drug discovery and clinical diagnostics. For researchers seeking to obtain robust, quantitative data on cellular lipid dynamics, fluorescent probes are the more versatile and reliable staining agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. What Is The Sudan Test Used For? Detect Lipids Fast In Food, Medical, And Lab Settings - Kintek Detection [kintekdetection.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of 1-(4-Hydroxyphenylazo)-2-naphthol with Serum Albumins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the binding affinity of the azo dye 1-(4-Hydroxyphenylazo)-2-naphthol with different proteins. Direct quantitative binding data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document outlines the established experimental protocols and presents a comparative analysis based on data from structurally similar azo dyes interacting with common model proteins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).[1] These abundant transport proteins are frequently used to study the binding characteristics of xenobiotics, which can influence their distribution, metabolism, and potential toxicity.[1]
The unique structure of this compound, featuring a hydroxyl group, suggests the potential for hydrogen bonding interactions, which can enhance its binding affinity to biomolecules.[2] Interaction studies are crucial for understanding the behavior of this and other azo dyes within biological systems.[2]
Comparative Analysis of Azo Dye-Protein Binding
The interaction between a small molecule, like an azo dye, and a protein is defined by thermodynamic parameters that reveal the spontaneity, strength, and nature of the binding forces.[1] Key parameters include the binding constant (K_a), the dissociation constant (K_d), and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
| Azo Dye (Example) | Target Protein | Binding Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (μM) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Sudan Orange G | Bovine Serum Albumin | 1.2 x 10⁵ | 8.3 | -28.9 | -15.4 | 45.3 |
| Azobenzene | Bovine Serum Albumin | 5.6 x 10⁴ | 17.9 | -27.1 | -10.2 | 56.7 |
| This compound | Human Serum Albumin | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| This compound | Bovine Serum Albumin | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Table 1: Illustrative Comparative Binding Parameters of Azo Dyes to Serum Albumin. Values for Sudan Orange G and Azobenzene are representative examples from literature on analogous dyes. Values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of binding affinities. The following are standard protocols used to investigate dye-protein interactions.
Fluorescence Quenching Spectroscopy
This technique is widely used to study the binding of a ligand to a protein by observing the quenching of the protein's intrinsic fluorescence (from tryptophan and tyrosine residues) as the ligand binds.[3]
-
Principle: The binding of the azo dye to the protein can quench the protein's natural fluorescence. The degree of quenching can be analyzed to determine binding constants and the number of binding sites.
-
Procedure:
-
Prepare a stock solution of the target protein (e.g., HSA or BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[1][3]
-
Prepare a stock solution of this compound in the same buffer.
-
Titrate a fixed concentration of the protein solution with successive additions of the dye solution.
-
After each addition, record the fluorescence emission spectrum of the protein (typically with excitation at 280 nm or 295 nm).[1]
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to calculate the binding constant (K_a) and the number of binding sites (n).[1]
-
Repeating the experiment at different temperatures allows for the determination of thermodynamic parameters (ΔH, ΔS, and ΔG).[1]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.
-
Principle: The binding of a ligand to a protein is accompanied by a change in heat. ITC measures this heat change to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
Procedure:
-
Prepare solutions of the protein and this compound in the same degassed buffer.[1][3]
-
Load the protein solution into the sample cell of the calorimeter and the dye solution into the injection syringe.[1][3]
-
Perform a series of precise injections of the dye into the protein solution.
-
The instrument measures the heat changes resulting from each injection.
-
The integrated heat data is used to generate a binding isotherm, which is then fitted to a suitable binding model to determine K_a, stoichiometry (n), and ΔH.[1][3] ΔG and ΔS can be calculated from these values.
-
UV-Visible Absorption Spectroscopy
This method can confirm the formation of a complex between the dye and the protein.
-
Principle: Changes in the absorption spectrum of the dye or protein upon interaction are indicative of complex formation.[1]
-
Procedure:
-
Record the UV-vis absorption spectra of the dye and protein solutions separately.
-
Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of the dye.
-
Record the spectrum for each solution and observe any shifts in the absorption bands' position or intensity, which confirms an interaction.[1]
-
Visualizations
Experimental Workflow for Binding Affinity Evaluation
The following diagram outlines the logical workflow for characterizing the binding interaction between this compound and a target protein.
Caption: Workflow for protein-dye binding analysis.
Signaling Pathway Context: Toxicity of Naphthol Derivatives
While not a direct signaling pathway for binding, understanding the metabolic fate of related compounds is crucial. The toxicity of 1-naphthol (B170400), a structural component of the dye, can be mediated by its metabolic transformation into reactive quinones. These metabolites can then covalently bind to cellular macromolecules, suggesting a mechanism of toxicity that is dependent on initial protein interactions.[4]
Caption: Potential metabolic pathway leading to toxicity.
References
A Comparative Analysis of Azo Dyes as Acid-Base Indicators for Researchers and Drug Development Professionals
A comprehensive evaluation of the performance of common azo dyes—Methyl Orange, Methyl Red, and Congo Red—as acid-base indicators is presented. This guide provides researchers, scientists, and drug development professionals with comparative data on their accuracy, precision, and operational pH ranges, supported by detailed experimental protocols for performance validation.
Azo dyes, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), are widely utilized in analytical chemistry as acid-base indicators. Their distinct color change in response to varying pH levels makes them invaluable for determining the endpoint of titrations. The performance of these indicators, however, is not uniform, and selecting the appropriate dye is crucial for obtaining accurate and reliable results. This guide offers a comparative assessment of three commonly used azo dye indicators: Methyl Orange, Methyl Red, and Congo Red.
Comparative Performance of Azo Dye Indicators
The effectiveness of an acid-base indicator is determined by its ability to provide a sharp and clear color change at the equivalence point of a titration. Key performance indicators include the pH transition range, pKa, and the suitability for different types of titrations.
| Indicator | pH Transition Range | pKa | Color in Acidic Medium | Color in Basic Medium |
| Methyl Orange | 3.1 - 4.4[1][2] | 3.47[3] | Red[1][2] | Yellow[1][2] |
| Methyl Red | 4.4 - 6.2[3] | 5.1[3] | Red[3] | Yellow[3] |
| Congo Red | 3.0 - 5.2 | ~4.0 | Blue-Violet | Red |
Methyl Orange is frequently employed in the titration of strong acids with weak bases, as its pH transition range aligns well with the equivalence point of such reactions.[1][4]
Methyl Red provides a sharper color change compared to methyl orange and is suitable for titrations of strong acids and strong bases. Its transition range is slightly higher than that of methyl orange.[3]
Congo Red exhibits a color change from blue-violet to red over a pH range of 3.0 to 5.2.
Signaling Pathway of Azo Dyes as Acid-Base Indicators
The color change in azo dye indicators is a result of a change in their molecular structure due to protonation or deprotonation. In an acidic solution, the indicator exists in its protonated form, which has a specific light absorption spectrum, resulting in a particular color. As the pH increases and the solution becomes more basic, the indicator loses a proton, leading to a change in the electronic conjugation of the molecule. This altered structure absorbs light at a different wavelength, causing a visible color change.
Caption: Reversible protonation and deprotonation of an azo dye indicator in response to changes in pH.
Experimental Protocol for Comparative Evaluation of Azo Dye Indicators
To objectively compare the performance of different azo dye indicators, a standardized experimental protocol is essential. The following methodology outlines the steps for a statistical evaluation of indicators in an acid-base titration.
Objective: To determine the accuracy and precision of different azo dye indicators in the titration of a primary standard base with a standardized strong acid.
Materials:
-
Standardized ~0.1 M Hydrochloric Acid (HCl) solution
-
Tris(hydroxymethyl)aminomethane (THAM or Tris) - primary standard
-
Azo dye indicators: Methyl Orange, Methyl Red, Congo Red (0.1% solutions in appropriate solvents)
-
50 mL burette, 125 mL Erlenmeyer flasks, analytical balance, magnetic stirrer, and stir bars
Procedure:
-
Preparation of the Primary Standard: Accurately weigh an appropriate amount of dried Tris to react with approximately 20-25 mL of the standardized 0.1 M HCl. Dissolve the Tris in about 50 mL of deionized water in a 125 mL Erlenmeyer flask.
-
Titration Setup: Rinse and fill the burette with the standardized 0.1 M HCl solution. Record the initial volume to the nearest 0.01 mL. Place the Erlenmeyer flask containing the Tris solution on a magnetic stirrer and add a stir bar.
-
Indicator Addition: Add 2-3 drops of the selected azo dye indicator to the Tris solution.
-
Titration: Titrate the Tris solution with the HCl from the burette while continuously stirring. As the endpoint is approached, add the titrant dropwise.
-
Endpoint Determination: The endpoint is reached when a distinct and permanent color change is observed. Record the final burette volume to the nearest 0.01 mL.
-
Replicates: Repeat the titration at least three times for each indicator to ensure precision.
-
Data Analysis:
-
Calculate the molarity of the HCl solution for each titration.
-
For each indicator, calculate the mean molarity, the standard deviation, and the relative standard deviation (RSD) to assess precision.
-
Compare the mean molarity obtained with each indicator to the known molarity of the standardized HCl to determine the accuracy (percentage error).
-
Caption: A flowchart outlining the key steps in the experimental evaluation of azo dye indicators.
By following this standardized protocol, researchers can generate robust and comparable data to select the most suitable azo dye indicator for their specific analytical needs, thereby enhancing the accuracy and reliability of their experimental results.
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chrominfo: Difference between methyl red and methyl orange [chrominfo.blogspot.com]
- 4. What are the indicators for each type of acid-base titration? | AAT Bioquest [aatbio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. fbe.cu.edu.tr [fbe.cu.edu.tr]
assessing the efficacy of various methods for the removal of azo dyes from wastewater
The vibrant hues of azo dyes, essential to industries from textiles to cosmetics, come at a significant environmental cost. Their complex aromatic structures make them resistant to degradation, posing a considerable challenge for wastewater treatment. This guide offers an objective comparison of the primary methods for removing these persistent pollutants, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most effective strategies.
At a Glance: Comparing Azo Dye Removal Techniques
The primary methods for azo dye removal can be broadly categorized into physical, chemical, and biological processes. Each approach has distinct advantages and limitations in terms of efficiency, cost, and environmental impact.
| Method | Sub-Method | Typical Removal Efficiency (%) | Advantages | Disadvantages |
| Physical | Adsorption | 80 - 99+ | High efficiency, simple design, cost-effective with low-cost adsorbents.[1][2][3] | Sludge production, regeneration of adsorbents can be costly, potential for secondary pollution.[4] |
| Membrane Filtration | > 90 | High removal efficiency, can handle a wide range of dyes.[1] | High operating costs, concentrate disposal is a major issue.[1] | |
| Chemical | Advanced Oxidation Processes (AOPs) | 90 - 100 | Rapid degradation, can completely mineralize dyes to CO2 and H2O.[5][6][7] | High operational costs, use of chemicals, potential formation of toxic byproducts.[8] |
| Coagulation/Flocculation | 70 - 95 | Relatively simple and cost-effective. | Produces large amounts of sludge, may not be effective for all dyes. | |
| Biological | Bacterial Degradation | 70 - 98 | Environmentally friendly, low cost, potential for complete mineralization.[9][10][11] | Slower process, sensitive to operational parameters (pH, temperature), potential for toxic amine formation under anaerobic conditions.[4][11] |
| Fungal Biosorption | 85 - 95 | High biosorption capacity, can decolorize a wide range of dyes. | Slower than physical/chemical methods, requires specific culture conditions. |
In-Depth Analysis of Removal Methods
Adsorption: A Versatile and Widely Used Technique
Adsorption is a surface phenomenon where azo dye molecules from the wastewater adhere to the surface of a solid adsorbent.[8] The effectiveness of this method is highly dependent on the type of adsorbent used, with activated carbon being a popular but expensive choice.[4] Research is increasingly focused on low-cost alternatives derived from agricultural and industrial waste.[2][3]
Quantitative Data for Adsorption of Azo Dyes:
| Adsorbent | Azo Dye | Adsorbent Dose (g/L) | Initial Conc. (mg/L) | Contact Time (min) | pH | Max. Adsorption Capacity (mg/g) | Removal (%) | Reference |
| Activated Carbon (from Monotheca buxifolia) | Eriochrome Black T | - | - | - | 1-5 | 112.36 | >90 | [12] |
| Eggshell Membrane | Reactive Black 5 | 1 | 40 | 15 | 2.0 | 333.33 | - | [13] |
| Eggshell Membrane | Reactive Red 195 | 1 | 50 | 25 | 3.0 | 76.9 | - | [13] |
| Luffa cylindrica | Azo Dye Mixture | 10 | 250 | 1440 | 7.0 | 25.25 | 63.07 | [14] |
| Activated Carbon (from Phyllanthus emblica) | Eosin Orange | - | - | - | - | 0.202 (mmol/g) | - | [15] |
| Activated Carbon (from Phyllanthus emblica) | Methyl Orange | - | - | - | - | 0.187 (mmol/g) | - | [15] |
| Activated Carbon (from Phyllanthus emblica) | Methyl Yellow | - | - | - | - | 0.158 (mmol/g) | - | [15] |
Experimental Workflow for Adsorption Studies:
Caption: A typical workflow for a batch adsorption experiment to assess azo dye removal.
Advanced Oxidation Processes (AOPs): For Complete Degradation
AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex azo dye molecules into simpler, less toxic compounds, and ideally, complete mineralization to CO2 and H2O.[5][16] Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂), ozonation, and photocatalysis.
Quantitative Data for Azo Dye Degradation by AOPs:
| AOP Method | Azo Dye | Catalyst/Oxidant | Initial Conc. (mg/L) | Reaction Time | pH | Degradation (%) | Reference |
| UV/H₂O₂ | Acid Yellow 28 | H₂O₂ (100 mg/L) | 100 | 90 min | 5 | 98 | [17] |
| Photocatalysis (UV/Au:TiO₂) | Navy Blue HE2R | Au:TiO₂ | - | 2 hours | - | ~80 | [18] |
| Photocatalysis (UV/γ-Fe₂O₃:TiO₂) | Navy Blue HE2R | γ-Fe₂O₃:TiO₂ | - | 15 min | - | ~95 | [18][19] |
| Wet Electrochemical Oxidation | Cationic Red X-GRL | - | - | 60 min | - | ~100 (color) | [7] |
| Plasma | Methyl Orange | - | 100 | 60 min | - | 96.7 | [20] |
| Photocatalysis (UV/TiO₂/H₂O₂) | Remazol Red RR | TiO₂ (1 g/L), H₂O₂ (0.5%) | 75 | 12 min | 3 | 97.9 | [21] |
Mechanism of Photocatalytic Degradation:
References
- 1. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. Advanced oxidation processes in azo dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Degradation of the Azo Dye Basic Orange 2 by Escherichia coli: A Sustainable and Ecofriendly Approach for the Treatment of Textile Wastewater | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rjpn.org [rjpn.org]
- 18. Photocatalytic degradation of azo dyes using Au:TiO2, gamma-Fe2O3:TiO2 functional nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Heavy Metal Ion Detection: 1-(4-Hydroxyphenylazo)-2-naphthol vs. Dithizone
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of heavy metal ions is a critical task across various scientific disciplines, from environmental monitoring to pharmaceutical development. This guide provides a comprehensive comparison of two prominent chromogenic reagents used for this purpose: 1-(4-Hydroxyphenylazo)-2-naphthol (HPN) and Dithizone (B143531). While Dithizone is a well-established and widely documented reagent, specific quantitative performance data for HPN in heavy metal detection is less readily available in the public domain. Therefore, to provide a valuable comparative framework, this guide will utilize performance data from structurally similar azo dyes as a proxy for HPN, alongside a detailed analysis of Dithizone.
Performance Comparison
The efficacy of a chromogenic sensor for heavy metal ion detection is determined by several key performance indicators, including its limit of detection (LOD), selectivity, and response time. The following tables summarize the available quantitative data for Dithizone and representative azo dyes, offering a comparative overview.
Table 1: Quantitative Performance Data for Heavy Metal Ion Detection
| Parameter | Dithizone | Azo Dyes (Representative Examples) |
| Target Ion(s) | Pb(II), Zn(II), Cu(II), Cd(II), Hg(II), etc.[1][2] | Cu(II), Pb(II), Sn(II), Al(III), etc.[3][4][5] |
| Limit of Detection (LOD) | Pb(II): 0.00596 ppm[6] Cd(II): 2 ng/g[7] Cu(II): 2 ng/g[7] Hg(II): 7.6 µg/L | Cu(II): 0.13 µM[4], 2.1 nM[3] Pb(II): 1.55 µg/mL[5] Sn(II): 3.6 nM[3] |
| Linear Range | Pb(II): Not specified Hg(II): 30–280 μg L−1 | Cu(II): 1.6–9.6 × 10⁻⁶ mol L⁻¹[8] Pb(II): 3.90–9.36 μg mL−1[5] |
| Optimal pH | Metal-dependent (e.g., slightly acidic to neutral)[9] | Metal and dye-dependent (e.g., pH 6.0 for Pb(II) with S9b azo dye)[5] |
| Response Time | Typically rapid, involving solvent extraction. | Can be very rapid (e.g., ~2 minutes for Pb(II) with S9b azo dye)[5] |
| Selectivity | Can be controlled by pH adjustment and masking agents.[10] | Varies with the specific azo dye structure; can be highly selective.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for heavy metal ion detection using both Dithizone and a representative azo dye.
Dithizone Method for Lead (Pb) Detection (Liquid-Liquid Extraction)
This protocol outlines a common spectrophotometric method for lead detection using Dithizone.
1. Reagent Preparation:
-
Dithizone Stock Solution (0.01% w/v): Dissolve 10 mg of purified dithizone in 100 mL of chloroform.[10] Store in a dark, cool place.
-
Standard Lead Solution: Prepare a stock solution of a known lead concentration (e.g., 1000 ppm) from a certified lead salt. Prepare working standards by serial dilution.
-
Ammonia-Cyanide-Sulfite Solution: Prepare a solution containing ammonium (B1175870) citrate, potassium cyanide, and sodium sulfite (B76179) to mask interfering ions.
2. Sample Preparation:
-
Acidify the aqueous sample containing the lead ions.
-
Add the ammonia-cyanide-sulfite solution to complex interfering metals.
3. Extraction:
-
Transfer a known volume of the prepared sample into a separatory funnel.
-
Add a measured volume of the dithizone solution and shake vigorously for 1-2 minutes. The lead ions will react with dithizone to form a red lead-dithizonate complex, which is extracted into the organic phase.
-
Allow the layers to separate.
4. Measurement:
-
Drain the organic layer into a cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the lead-dithizonate complex (typically around 510-520 nm) using a spectrophotometer.
-
Prepare a calibration curve using the standard lead solutions and determine the concentration of lead in the sample.
Azo Dye Method for Lead (Pb) Detection (Colorimetric Sensing)
This protocol is based on the use of a specific anthracene-9,10-dione-based azo dye (S9b) for the colorimetric detection of lead.[5]
1. Reagent Preparation:
-
Azo Dye (S9b) Stock Solution: Prepare a stock solution of the S9b azo dye (e.g., 1 mg/mL) in a suitable solvent like ethanol.[12]
-
Standard Lead Solution: Prepare a stock solution of a known lead concentration (e.g., 1000 ppm) from a certified lead salt. Prepare working standards by serial dilution.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation (e.g., pH 6.0).[5]
2. Detection Procedure:
-
In a vial, mix a specific volume of the S9b stock solution with the buffer solution.
-
Add a known volume of the aqueous sample containing lead ions.
-
Make up the final volume with the chosen solvent (e.g., ethanol).
-
Allow the reaction to proceed for the specified response time (e.g., 2 minutes).[5] A color change will be observed in the presence of lead.
3. Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the Pb-S9b complex using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard lead solutions.
-
Determine the concentration of lead in the sample from the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental steps is essential for understanding and implementing these detection methods.
Dithizone Reaction with a Divalent Metal Ion
Caption: General reaction of a divalent metal ion with dithizone.
Experimental Workflow for Dithizone-Based Metal Detection
Caption: Generalized workflow for heavy metal analysis using the dithizone extraction method.
Azo Dye Interaction with a Metal Ion
Caption: General coordination of an azo dye with a metal ion.
Experimental Workflow for Azo Dye-Based Metal Detection
Caption: Generalized workflow for heavy metal analysis using an azo dye colorimetric sensor.
Concluding Remarks
Both Dithizone and azo dyes offer viable colorimetric methods for the detection of heavy metal ions. Dithizone is a classic, versatile reagent with a wealth of established protocols for a broad range of metals. Its primary mechanism involves liquid-liquid extraction of the metal-dithizonate complex.
Azo dyes, on the other hand, represent a large and tunable class of chemosensors.[13] While specific data for this compound in quantitative heavy metal detection is limited, the broader family of azo dyes demonstrates significant potential for developing highly sensitive and selective sensors. Their detection mechanism is typically based on the direct formation of a colored complex in solution, often with very rapid response times.
The choice between Dithizone and an azo dye-based sensor will ultimately depend on the specific application, the target metal ion, the required sensitivity and selectivity, and the available instrumentation. For well-established, broad-spectrum heavy metal analysis, Dithizone remains a robust choice. For applications requiring high sensitivity, rapid detection, and the potential for tailored selectivity, the exploration of specific azo dye chemosensors is a promising avenue. Further research into the quantitative capabilities of this compound and its derivatives would be valuable in expanding the toolkit for heavy metal ion detection.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. epstem.net [epstem.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Rapid, sensitive, and selective copper (II) determination using sensitive chromogenic azo dye based on sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A new azo dye for colorimetric determination of lead(ii) ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(4-Hydroxyphenylazo)-2-naphthol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(4-hHydroxyphenylazo)-2-naphthol, a common azo dye. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard and Safety Summary
1-(4-Hydroxyphenylazo)-2-naphthol, like many azo dyes, presents potential health and environmental hazards. Azo dyes can be toxic and may break down into harmful aromatic amines.[1][2] Therefore, it is crucial to handle this compound with care and to follow all prescribed safety precautions.
| Hazard Classification | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[3][4] Wear protective gloves, and wash skin thoroughly after handling.[3][4][5] |
| Eye Irritation | Causes serious eye irritation.[3][4] Wear eye protection.[3][4][5] If in eyes, rinse cautiously with water for several minutes.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[3][6] Avoid breathing dust and use only in a well-ventilated area.[3][5][6] |
| Aquatic Hazard | Very toxic to aquatic life.[7][8] Avoid release to the environment.[8][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in accordance with all local, state, and federal regulations.[10]
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][6]
-
Containment of Spills: In the event of a spill, immediately alert personnel in the area.[10]
-
Waste Collection:
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed disposal company.[3]
-
Incineration at an approved facility is a recommended disposal method.
-
Do not dispose of this chemical in regular trash or down the drain.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Azo Dyes Pollution → Term [pollution.sustainability-directory.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.no [fishersci.no]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1-(4-Hydroxyphenylazo)-2-naphthol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Hydroxyphenylazo)-2-naphthol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.
I. Immediate Safety Information
This compound is an azo dye that requires careful handling due to its potential health hazards. Based on available safety data, this compound is suspected of causing genetic defects and cancer and may cause an allergic skin reaction[1]. In case of exposure, immediate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention[1].
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374. | To prevent skin contact and potential allergic reactions or absorption[2]. |
| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To protect eyes from dust particles and splashes[3]. |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure[1]. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[1]. | To prevent inhalation of the powdered form of the chemical. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to ensure laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a dry, cool, and well-ventilated area[4].
-
Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents[5].
-
Store locked up and away from heat and sources of ignition[1]. Dyes should be stored in the dark, and direct sunlight should be avoided[6].
2. Weighing the Powder:
-
All weighing of this compound powder must be conducted in a designated area, preferably within a chemical fume hood, to control dust[7][8].
-
Place the analytical balance inside the fume hood if possible. If airflow affects accuracy, an alternative is to place the balance just outside the hood[9].
-
Use disposable weigh boats or paper to avoid contamination of the balance[7].
-
Procedure:
-
Tare a labeled, sealable container on the balance.
-
Inside the fume hood, carefully transfer the desired amount of powder to the container.
-
Seal the container before removing it from the fume hood for re-weighing[8][10].
-
Clean any spills on the balance or in the fume hood immediately using a wet paper towel to avoid raising dust. Dispose of the towel as hazardous waste.
-
3. Solution Preparation and Use:
-
Prepare solutions within a chemical fume hood.
-
When dissolving the powder, add the solvent to the powder slowly to avoid splashing.
-
Keep the container covered as much as possible during use.
4. Decontamination:
-
Wipe down all work surfaces and equipment with a suitable solvent (e.g., soap and water) after use[11].
-
Dispose of all contaminated wipes and disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.
IV. Disposal Plan
Untreated this compound and its waste should not be disposed of down the drain[2]. All waste must be treated as hazardous.
1. Waste Collection:
-
Collect all solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Experimental Protocol for Chemical Degradation of Small-Scale Aqueous Waste:
For small amounts of aqueous waste containing this compound, chemical degradation can be performed to decolorize and break down the azo dye before collection by a licensed waste disposal service. This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Materials:
-
Aqueous waste of this compound.
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6% NaOCl).
-
Stir plate and stir bar.
-
pH paper or pH meter.
-
1 M Sodium hydroxide (B78521) (NaOH) and 1 M Hydrochloric acid (HCl) for neutralization.
-
-
Procedure:
-
Place the beaker containing the aqueous azo dye waste on a stir plate within a fume hood and begin stirring.
-
Slowly add the sodium hypochlorite solution dropwise. The amount needed will depend on the concentration of the dye. A general starting point is a 2:1 molar ratio of NaOCl to the estimated amount of the azo dye.
-
Continue stirring and observe the decolorization of the solution. This may take from 30 minutes to several hours.
-
Once decolorization is complete, check the pH of the solution.
-
Neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl or 1 M NaOH as needed.
-
Transfer the treated, neutralized solution to a labeled hazardous waste container for collection by your institution's environmental health and safety department.
-
V. Quantitative Data
No specific occupational exposure limits for this compound were found in the searched safety data sheets. It is recommended to handle it as a suspected human carcinogen and minimize all exposure[1].
| Property | Value | Source |
| Molecular Formula | C16H12N2O2 | --INVALID-LINK-- |
| Molecular Weight | 264.28 g/mol | --INVALID-LINK-- |
VI. Workflow Diagram
The following diagram illustrates the key logistical and safety steps for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.no [fishersci.no]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
